NHPI-PEG3-C2-Pfp ester
Beschreibung
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Eigenschaften
Molekularformel |
C23H20F5NO8 |
|---|---|
Molekulargewicht |
533.4 g/mol |
IUPAC-Name |
(2,3,4,5,6-pentafluorophenyl) 3-[2-[2-[2-(1,3-dioxoisoindol-2-yl)oxyethoxy]ethoxy]ethoxy]propanoate |
InChI |
InChI=1S/C23H20F5NO8/c24-16-17(25)19(27)21(20(28)18(16)26)37-15(30)5-6-33-7-8-34-9-10-35-11-12-36-29-22(31)13-3-1-2-4-14(13)23(29)32/h1-4H,5-12H2 |
InChI-Schlüssel |
TZBGIJHXUCXZKB-UHFFFAOYSA-N |
Herkunft des Produkts |
United States |
Foundational & Exploratory
An In-depth Technical Guide to NHPI-PEG3-C2-Pfp Ester in Antibody-Drug Conjugates
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the NHPI-PEG3-C2-Pfp ester, a non-cleavable linker utilized in the synthesis of antibody-drug conjugates (ADCs). We will delve into its core components, mechanism of action, and the experimental protocols relevant to its application.
Introduction to this compound
The this compound is a heterobifunctional linker designed for the covalent attachment of cytotoxic payloads to monoclonal antibodies. Its structure comprises three key functional units:
-
N-Hydroxyphthalimide (NHPI) Ester: While often used as a radical precursor in organic synthesis, in this context, the terminal NHPI group serves as a reactive handle for conjugation to a corresponding functional group on the cytotoxic payload.
-
Polyethylene Glycol (PEG) Spacer (PEG3): The three-unit PEG chain acts as a hydrophilic spacer. The inclusion of a PEG linker in ADC design can enhance the solubility and stability of the final conjugate, potentially reducing aggregation and immunogenicity. It can also influence the pharmacokinetic properties of the ADC.
-
Pentafluorophenyl (Pfp) Ester: This highly reactive ester is designed for efficient and stable amide bond formation with primary amines, such as the lysine (B10760008) residues present on the surface of antibodies. Pfp esters are known for their high reactivity and relative stability to hydrolysis compared to other activated esters like N-hydroxysuccinimide (NHS) esters.
The "C2" component in the name refers to a two-carbon (ethyl) chain, likely part of the propanoate group that links the PEG spacer to the Pfp ester. The overall structure facilitates a stable, non-cleavable linkage between the antibody and the payload.
Mechanism of Action in ADCs
The mechanism of action for an ADC utilizing a non-cleavable linker like this compound is a multi-step process that relies on the targeted delivery of the cytotoxic payload to cancer cells.
-
Circulation and Targeting: The ADC circulates in the bloodstream, with the monoclonal antibody component directing it to specific antigens overexpressed on the surface of tumor cells. The stability of the non-cleavable linker is crucial during this phase to prevent premature release of the payload, which could lead to off-target toxicity.
-
Internalization: Upon binding to the target antigen, the ADC-antigen complex is internalized by the cancer cell, typically through receptor-mediated endocytosis.
-
Lysosomal Trafficking and Degradation: The internalized vesicle traffics to the lysosome, an organelle containing a variety of degradative enzymes.
-
Payload Liberation and Action: Inside the lysosome, the antibody component of the ADC is degraded by proteases. This degradation releases the payload, which is still attached to the lysine residue and a small remnant of the linker. For the payload to be active, it must be effective in this modified form. The liberated payload can then exert its cytotoxic effect, leading to cancer cell death.
The non-cleavable nature of the this compound means that the payload is not released by a specific chemical trigger (like pH change or enzymatic cleavage of the linker itself). Instead, the entire antibody must be processed to liberate the active drug.
Experimental Protocols
The development of an ADC using the this compound involves several key experimental stages. Below are generalized protocols for these stages.
Conjugation of Payload to Linker
This initial step involves attaching the cytotoxic drug to the NHPI-ester end of the linker. The specific reaction conditions will depend on the functional groups available on the payload.
Antibody-Linker Conjugation
The following is a general protocol for the conjugation of the Pfp ester-activated linker-payload to an antibody.
Materials:
-
Monoclonal antibody (mAb) in a suitable buffer (e.g., phosphate-buffered saline, PBS), pH 7.2-8.5.
-
This compound-payload conjugate.
-
Anhydrous, amine-free solvent (e.g., dimethyl sulfoxide, DMSO).
-
Quenching reagent (e.g., Tris buffer or lysine).
-
Purification system (e.g., size exclusion chromatography, SEC).
Procedure:
-
Antibody Preparation: Prepare the antibody solution at a concentration of 1-10 mg/mL in the reaction buffer.
-
Linker-Payload Preparation: Dissolve the this compound-payload conjugate in DMSO to create a stock solution (e.g., 10-20 mM).
-
Conjugation Reaction: Add a calculated molar excess of the linker-payload solution to the antibody solution. The exact molar ratio will need to be optimized to achieve the desired drug-to-antibody ratio (DAR). Incubate the reaction at room temperature for 1-4 hours or at 4°C overnight with gentle mixing.
-
Quenching: Add a quenching reagent to stop the reaction by consuming any unreacted Pfp esters.
-
Purification: Purify the resulting ADC from unconjugated linker-payload and other reaction components using a suitable chromatography method like SEC.
ADC Characterization
After purification, the ADC must be thoroughly characterized.
-
Drug-to-Antibody Ratio (DAR): This can be determined using techniques like hydrophobic interaction chromatography (HIC) or mass spectrometry (MS).
-
Purity and Aggregation: Size exclusion chromatography (SEC) is used to assess the purity of the ADC and the extent of aggregation.
-
In Vitro Cytotoxicity: The potency of the ADC is evaluated using cell-based assays on antigen-positive and antigen-negative cell lines to determine the IC50 value.
-
In Vitro and In Vivo Stability: The stability of the ADC in plasma and under relevant physiological conditions is assessed to ensure the linker remains intact.
-
In Vivo Efficacy: The anti-tumor activity of the ADC is evaluated in preclinical animal models.
Data Presentation
Table 1: Physicochemical Characterization of ADC-X
| Parameter | Value | Method |
| Drug-to-Antibody Ratio (DAR) | 3.8 | HIC-HPLC |
| Monomer Purity | >98% | SEC-HPLC |
| Aggregates | <2% | SEC-HPLC |
| Endotoxin Levels | <0.5 EU/mg | LAL Assay |
Table 2: In Vitro Cytotoxicity of ADC-X
| Cell Line | Antigen Expression | IC50 (nM) |
| Cell Line A | High | 0.5 |
| Cell Line B | Low | 50 |
| Cell Line C | Negative | >1000 |
Table 3: Pharmacokinetic Parameters of ADC-X in Mice
| Parameter | Value |
| Half-life (t1/2) | 150 hours |
| Clearance (CL) | 0.2 mL/h/kg |
| Volume of Distribution (Vd) | 50 mL/kg |
Conclusion
The this compound is a valuable tool in the ADC development toolkit, offering a stable, non-cleavable linkage with the potential for favorable physicochemical and pharmacokinetic properties due to its PEG component. The Pfp ester allows for efficient conjugation to antibodies. The non-cleavable nature of this linker necessitates that the cytotoxic payload is active after lysosomal degradation of the antibody. Further research and publication of data from studies utilizing this specific linker will provide a more detailed understanding of its performance in preclinical and clinical settings.
non-cleavable linker NHPI-PEG3-C2-Pfp ester explained
An In-depth Technical Guide to the Non-Cleavable Linker: NHPI-PEG3-C2-Pfp Ester
Introduction
The this compound is a non-cleavable, amine-reactive crosslinker integral to the field of bioconjugation, particularly in the development of Antibody-Drug Conjugates (ADCs).[1][2][3][4] Its structure is meticulously designed to provide a stable and permanent linkage between a payload (e.g., a cytotoxic drug) and a biomolecule (e.g., an antibody). Non-cleavable linkers like this ensure that the payload remains attached to the antibody until the entire ADC is internalized and degraded within the target cell, offering a distinct mechanism of action compared to their cleavable counterparts.[5]
This guide provides a comprehensive overview of the linker's structure, properties, and application, intended for researchers, scientists, and professionals in drug development.
Molecular Structure and Components
The linker is composed of four key functional units:
-
N-Hydroxyphthalimide (NHPI) group: This moiety forms the starting point of the linker chain. While NHPI esters are known in other contexts as radical precursors, in this application, it serves as a stable component of the linker backbone.[6][7]
-
Polyethylene Glycol (PEG) spacer (PEG3): A three-unit PEG chain acts as a hydrophilic spacer. The PEG component enhances the solubility and biocompatibility of the resulting conjugate, potentially reducing aggregation and immunogenicity.[5][]
-
C2 Alkyl Chain: A short two-carbon (C2) spacer provides spatial separation between the PEG unit and the reactive ester.
-
Pentafluorophenyl (Pfp) Ester: This is the amine-reactive functional group. The Pfp ester reacts efficiently with primary and secondary amines, such as those on lysine (B10760008) residues of proteins, to form a highly stable amide bond.[9][10]
Core Properties and Advantages
The unique combination of components in this compound imparts several advantageous properties for bioconjugation.
Enhanced Stability of Pfp Esters
The Pfp ester is the key to the linker's reactivity. It offers a significant advantage over the more common N-hydroxysuccinimide (NHS) esters due to its increased resistance to spontaneous hydrolysis in aqueous solutions.[11][12] This superior hydrolytic stability can lead to higher conjugation efficiencies, particularly in reactions that require longer incubation times, are performed at a slightly basic pH, or involve dilute protein solutions.[9][11]
Non-Cleavable Linkage
As a non-cleavable linker, it forms a permanent, stable thioether bond.[5] This is critical for ADCs where the intended mechanism of action involves the complete lysosomal degradation of the antibody to release the payload. This contrasts with cleavable linkers, which are designed to release their payload in response to specific environmental triggers like changes in pH or the presence of certain enzymes.[5]
Quantitative Data and Specifications
The key physicochemical properties of the this compound are summarized below.
| Property | Value | Reference(s) |
| Molecular Formula | C₂₃H₂₀F₅NO₈ | [13][14] |
| Molecular Weight | 533.4 g/mol | [13] |
| CAS Number | 2101206-87-3 | [13][14] |
| Purity | > 96% | [14] |
| Reactive Group | Pentafluorophenyl (Pfp) Ester | [12] |
| Target Functionality | Primary and Secondary Amines (e.g., Lysine residues) | [9][10] |
| Resulting Bond | Amide | [11] |
| Optimal Reaction pH | 7.2 - 9.0 | [11][15] |
| Solubility | Requires dissolution in an organic solvent (e.g., DMSO, DMF) before addition to aqueous reaction buffer. | [9][10] |
Experimental Protocols
This section provides a detailed protocol for the conjugation of a payload functionalized with this compound to a monoclonal antibody (mAb).
Materials Required
-
Monoclonal Antibody (mAb) in an amine-free buffer (e.g., PBS, pH 7.4)
-
This compound
-
Anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF)
-
Reaction Buffer: Amine-free buffer such as 100 mM sodium phosphate, 150 mM NaCl, pH 7.2 - 8.5.[10][11]
-
Quenching Buffer: 1 M Tris-HCl, pH 7.5 or 1 M Glycine.[10][11]
-
Purification System: Desalting column (e.g., Sephadex G-25) or dialysis cassette for buffer exchange and removal of unreacted linker.[9][10]
Reagent Preparation
-
Antibody Preparation:
-
Ensure the antibody is in an amine-free buffer. If the stock buffer contains primary amines (e.g., Tris), perform a buffer exchange into the Reaction Buffer.
-
Adjust the antibody concentration to 1-10 mg/mL.[11]
-
-
Linker Preparation:
-
The this compound is moisture-sensitive and should be stored at -20°C with a desiccant.[9][10]
-
Allow the vial to equilibrate to room temperature before opening to prevent condensation.[10]
-
Immediately before use, dissolve the required amount of the linker in anhydrous DMSO or DMF to create a concentrated stock solution (e.g., 10-20 mM). Do not store the reconstituted linker.[9][10]
-
Conjugation Procedure
-
Reaction Setup:
-
Add a 5- to 15-fold molar excess of the dissolved Pfp ester linker to the antibody solution while gently vortexing.[11] The optimal molar ratio may need to be determined empirically.
-
Ensure the final concentration of the organic solvent (DMSO/DMF) in the reaction mixture is less than 10% to maintain protein stability.[15]
-
-
Incubation:
-
Quenching:
-
Add the Quenching Buffer to the reaction mixture to a final concentration of 50-100 mM to stop the reaction by consuming any unreacted Pfp ester.
-
Incubate for an additional 30 minutes at room temperature.
-
Purification
-
Removal of Unreacted Linker:
-
Characterization:
-
Characterize the final ADC to determine the DAR, aggregate percentage, and confirm the integrity of the conjugate using techniques such as Hydrophobic Interaction Chromatography (HIC), UV-Vis spectroscopy, and Mass Spectrometry.
-
Visualizations
Molecular Structure
Caption: Chemical components of the this compound linker.
Experimental Workflow for ADC Synthesis
Caption: Workflow for creating an Antibody-Drug Conjugate (ADC).
Mechanism of Action for a Non-Cleavable ADC
Caption: Cellular mechanism of action for an ADC with a non-cleavable linker.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. NHPI-PEG3-C2-NHS ester - Immunomart [immunomart.com]
- 3. This compound | 2101206-87-3 [m.chemicalbook.com]
- 4. NHPI-PEG2-C2-Pfp ester | TargetMol [targetmol.com]
- 5. purepeg.com [purepeg.com]
- 6. researchgate.net [researchgate.net]
- 7. Mechanisms for radical reactions initiating from N-hydroxyphthalimide esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. broadpharm.com [broadpharm.com]
- 10. broadpharm.com [broadpharm.com]
- 11. benchchem.com [benchchem.com]
- 12. Pentafluorophenyl esters - Wikipedia [en.wikipedia.org]
- 13. This compound | C23H20F5NO8 | CID 129896964 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. precisepeg.com [precisepeg.com]
- 15. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
The Strategic Role of the NHPI-PEG3-C2-Pfp Ester Linker in Advanced Antibody-Drug Conjugates
An In-depth Technical Guide
Abstract
Antibody-Drug Conjugates (ADCs) represent a cornerstone of targeted cancer therapy, leveraging the specificity of monoclonal antibodies to deliver potent cytotoxic agents directly to tumor cells. The linker, a critical component connecting the antibody and payload, profoundly influences the ADC's stability, pharmacokinetics, and overall therapeutic index. This technical guide provides a comprehensive analysis of the NHPI-PEG3-C2-Pfp ester, a non-cleavable linker designed for the next generation of ADCs. We will dissect the individual contributions of its three key components—the N-Hydroxyphthalimide (NHPI) cap, the three-unit polyethylene (B3416737) glycol (PEG3) spacer, and the pentafluorophenyl (Pfp) ester reactive group—to the overall function of the linker. This guide will present quantitative data, detailed experimental protocols, and visual representations of the underlying chemical and biological processes to inform researchers, scientists, and drug development professionals in the strategic design and application of this advanced linker technology.
Introduction to the this compound Linker
The this compound is a heterobifunctional, non-cleavable linker employed in the synthesis of ADCs.[1][2] Its structure is meticulously designed to offer a stable connection between a monoclonal antibody and a cytotoxic payload, ensuring the integrity of the ADC in systemic circulation and facilitating efficient drug delivery. The linker's architecture can be deconstructed into three primary functional units:
-
Pentafluorophenyl (Pfp) Ester: An amine-reactive group for covalent attachment to the antibody.
-
Polyethylene Glycol (PEG3) Spacer: A short, hydrophilic chain that modulates the physicochemical properties of the ADC.
-
N-Hydroxyphthalimide (NHPI) Moiety: A terminal group that is part of the stable linker structure and may possess intrinsic biological activity.
The non-cleavable nature of this linker means that the payload is released only after the complete lysosomal degradation of the antibody within the target cancer cell.[3][4] This mechanism enhances plasma stability and can lead to a more favorable safety profile by minimizing premature drug release.[3]
Below is a diagram representing the chemical structure of the this compound.
Caption: Chemical structure of this compound.
The Role of the Pentafluorophenyl (Pfp) Ester in Bioconjugation
The Pfp ester is a highly efficient activating group for the carboxyl end of the linker, enabling its conjugation to primary and secondary amines on the antibody, predominantly the ε-amino groups of lysine (B10760008) residues.[5] This reaction forms a stable amide bond, covalently linking the linker-payload construct to the antibody.
Pfp esters have emerged as a superior alternative to the more commonly used N-hydroxysuccinimide (NHS) esters for several reasons:
-
Enhanced Stability: Pfp esters exhibit greater resistance to spontaneous hydrolysis in aqueous buffers compared to NHS esters.[6] This increased stability leads to more efficient conjugation reactions, as less of the reactive linker is consumed by side reactions with water, and allows for the use of a smaller excess of the reagent.[6]
-
Faster Reaction Kinetics: The electron-withdrawing nature of the pentafluorophenyl group makes the carbonyl carbon more electrophilic and the pentafluorophenolate a better leaving group.[6] This results in significantly faster aminolysis (the desired reaction with amines) compared to NHS esters.[6]
These properties translate to more reproducible and higher-yielding conjugation reactions, which are critical for the manufacturing of well-defined ADCs.
Data Presentation: Pfp Ester vs. NHS Ester
| Feature | Pentafluorophenyl (Pfp) Ester | N-Hydroxysuccinimide (NHS) Ester |
| Reactivity with Amines | Very High | High |
| Susceptibility to Hydrolysis | Lower | Higher |
| Reaction Efficiency | Higher due to lower hydrolysis | Lower due to competing hydrolysis |
| Reproducibility | High | Moderate |
| Required Excess of Reagent | Lower | Higher |
Visualization: Pfp Ester Conjugation Workflow
The following diagram illustrates the reaction between the Pfp ester end of the linker and a primary amine on an antibody.
Caption: Pfp ester reaction with a primary amine.
The Function of the PEG3 Spacer
The inclusion of a polyethylene glycol (PEG) spacer is a key strategy in modern ADC design to optimize the physicochemical and pharmacokinetic properties of the conjugate.[] PEG is a hydrophilic, biocompatible, and flexible polymer.[8][9] The three ethylene (B1197577) oxide units in the PEG3 spacer of this linker impart several crucial advantages:
-
Improved Solubility and Reduced Aggregation: Many cytotoxic payloads are highly hydrophobic, which can lead to aggregation of the final ADC product.[4] The hydrophilic PEG3 spacer helps to mitigate this by increasing the overall water solubility of the ADC, enhancing its stability in formulation and in vivo.[10][11]
-
Enhanced Pharmacokinetics: PEGylation is known to increase the hydrodynamic radius of molecules, which can reduce renal clearance and extend the circulation half-life of the ADC.[] This allows for greater tumor accumulation and therapeutic efficacy.
-
Steric Shielding: The PEG chain can create a "stealth" effect, shielding the payload from degradation by proteases and recognition by the immune system, which can reduce immunogenicity.[12]
-
Optimized Spacing: The defined length of the PEG3 spacer provides adequate distance between the bulky antibody and the payload. This can be critical for ensuring that the antibody's binding to its target antigen is not sterically hindered and that the payload can effectively interact with its intracellular target upon release.[13]
The length of the PEG chain is a parameter that must be carefully optimized, as excessive PEGylation can sometimes negatively impact the cytotoxicity of the conjugate.[14]
Data Presentation: General Effects of PEG Spacers on ADC Properties
| ADC Property | Effect of PEG Spacer Inclusion | Reference |
| Solubility | Increased | [][10] |
| Aggregation | Decreased | [8][9] |
| Plasma Half-Life | Increased | [] |
| Immunogenicity | Decreased | [] |
| Drug-to-Antibody Ratio (DAR) | Can enable higher, more stable DARs | [8][9] |
| In Vitro Potency | Can be decreased with very long PEG chains | [14] |
Visualization: Logical Relationship in ADC Structure
This diagram shows the structural role of the PEG3 spacer in connecting the antibody to a payload within an ADC.
Caption: Role of the linker in an ADC.
The Dual Role of the N-Hydroxyphthalimide (NHPI) Moiety
While the NHPI group serves as a stable terminus for the linker, compelling evidence suggests it may not be merely an inert structural component. Research has shown that N-Hydroxyphthalimide itself possesses anti-tumor activity by inhibiting the mTOR (mammalian target of rapamycin) signaling pathway.[6]
Structural Stability
In the context of the this compound, the NHPI moiety provides a stable, defined chemical entity at the end of the PEG chain. As a non-cleavable linker, the entire antibody-linker-payload conjugate is internalized, and upon lysosomal degradation of the antibody, a metabolite consisting of the payload, the linker, and the conjugating amino acid (e.g., lysine) is released. The stability of the NHPI group ensures that the linker does not undergo unintended degradation.
Potential Bioactivity: mTOR Signaling Inhibition
The mTOR signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a common feature in many cancers.[15] Studies have demonstrated that NHPI can inhibit both mTOR Complex 1 (mTORC1) and mTOR Complex 2 (mTORC2).[6] This dual inhibition leads to:
-
Induction of G2/M Phase Cell Cycle Arrest: By repressing the expression of key cell cycle regulators like cyclin B1 and cdc2.[6]
-
Induction of Apoptosis: Via the mitochondrial pathway.[6]
-
Overcoming Feedback Activation: Inhibition of mTORC1 can sometimes lead to a feedback activation of pro-survival pathways like Akt. NHPI has been shown to suppress this feedback loop.[6]
While the primary cytotoxic effect of an ADC using this linker would come from the potent payload, the potential for the linker metabolite containing the NHPI moiety to contribute to the overall anti-cancer effect by modulating the mTOR pathway is a significant and intriguing possibility that warrants further investigation.
Data Presentation: Observed Effects of NHPI on Cancer Cells
| Cellular Process | Observed Effect of NHPI | Target Proteins/Complexes | Reference |
| Cell Proliferation | Inhibited | - | [6] |
| Cell Cycle | G2/M Phase Arrest | Cyclin B1, cdc2 | [6] |
| Apoptosis | Induced | Mitochondrial Pathway | [6] |
| mTOR Signaling | Inhibited | mTORC1, mTORC2 | [6] |
| Downstream mTORC1 Targets | Phosphorylation decreased | p70S6K, 4E-BP1 | [6] |
| Downstream mTORC2 Targets | Phosphorylation decreased | Akt (Ser473) | [6] |
Visualization: mTOR Signaling Pathway and NHPI Inhibition
The diagram below outlines the mTOR signaling pathway and indicates the points of inhibition by NHPI.
Caption: mTOR signaling pathway with points of inhibition by NHPI.
Experimental Protocols
The following is a general, representative protocol for the conjugation of an amine-reactive Pfp ester linker, such as this compound, to a monoclonal antibody. Note: This protocol should be optimized for each specific antibody, payload, and linker combination.
Materials and Reagents
-
Monoclonal Antibody (mAb) in an amine-free buffer (e.g., PBS, pH 7.2-7.4)
-
This compound
-
Anhydrous, amine-free Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Conjugation Buffer: 100 mM sodium carbonate buffer, pH 8.5
-
Quenching Buffer: 1 M Tris-HCl, pH 7.5
-
Desalting columns (e.g., Zeba™ Spin Desalting Columns, 7K MWCO) or dialysis cassettes for purification
Experimental Workflow
References
- 1. The Chemical Design and Synthesis of Linkers Used in Antibody Drug Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound | C23H20F5NO8 | CID 129896964 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. What Are ADC Linkers: Cleavable vs. Non-Cleavable Linkers | Biopharma PEG [biochempeg.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. N-Hydroxyphthalimide exhibits antitumor activity by suppressing mTOR signaling pathway in BT-20 and LoVo cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and evaluation of hydrophilic linkers for antibody-maytansinoid conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Design, Synthesis, and in vitro Evaluation of Multivalent Drug Linkers for High-Drug-Load Antibody-Drug Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Improved Physical Stability of an Antibody-Drug Conjugate Using Host-Guest Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. NHPI-PEG2-C2-Pfp ester | TargetMol [targetmol.com]
- 13. purepeg.com [purepeg.com]
- 14. PEG Linker Improves Antitumor Efficacy and Safety of Affibody-Based Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
NHPI-PEG3-C2-Pfp Ester: A Technical Guide for Drug Development Professionals
An In-depth Whitepaper on the Core Chemical Properties, Applications, and Experimental Protocols for a Key ADC Linker
Introduction
NHPI-PEG3-C2-Pfp ester is a specialized chemical reagent that plays a crucial role in the field of targeted therapeutics, particularly in the design and synthesis of Antibody-Drug Conjugates (ADCs). ADCs are a powerful class of anticancer agents that combine the specificity of a monoclonal antibody with the potent cell-killing ability of a cytotoxic drug.[1][2] The linker component, which connects the antibody to the cytotoxic payload, is a critical determinant of the ADC's overall efficacy, stability, and tolerability.[3]
This technical guide provides a comprehensive overview of this compound, a non-cleavable linker, detailing its chemical properties, mechanism of action, and protocols for its use in research and drug development.[4][5] Its structure incorporates a three-unit polyethylene (B3416737) glycol (PEG) spacer, which helps to improve desirable physicochemical properties such as hydrophobicity.[1] The pentafluorophenyl (Pfp) ester functional group provides a highly efficient and stable means of conjugation to antibodies.
Core Chemical Properties
The fundamental chemical and physical properties of this compound are summarized below. This data is essential for reaction planning, characterization, and quality control.
| Property | Value | Source(s) |
| IUPAC Name | (2,3,4,5,6-pentafluorophenyl) 3-[2-[2-[2-(1,3-dioxoisoindol-2-yl)oxyethoxy]ethoxy]ethoxy]propanoate | [6][7] |
| Synonyms | Perfluorophenyl 3-(2-(2-(2-(1,3-Dioxoisoindolin-2-Yloxy)ethoxy)ethoxy)ethoxy)propanoate | [6] |
| CAS Number | 2101206-87-3 | [6][8] |
| Molecular Formula | C23H20F5NO8 | [6][8] |
| Molecular Weight | 533.4 g/mol (also reported as 533.11 and 533.41) | [6][8] |
| Purity | >96% (Typical) | [8] |
| Canonical SMILES | C1=CC=C2C(=C1)C(=O)N(C2=O)OCCOCCOCCOCCC(=O)OC3=C(C(=C(C(=C3F)F)F)F)F | [6][8] |
The Chemistry of Pfp Ester in Bioconjugation
The key to the utility of this compound lies in its pentafluorophenyl (Pfp) ester functional group. Pfp esters are highly efficient amine-reactive reagents used to form stable amide bonds with primary or secondary amines, such as those found on the lysine (B10760008) residues of antibodies.[9][10][11]
Advantages over N-hydroxysuccinimide (NHS) Esters:
-
Enhanced Stability: Pfp esters exhibit greater resistance to spontaneous hydrolysis in aqueous solutions compared to the more commonly used N-hydroxysuccinimide (NHS) esters.[10][11][12] This increased stability leads to more efficient and reproducible conjugation reactions, as less of the reagent is lost to this competing side reaction.[10]
-
Higher Reactivity: The electron-withdrawing nature of the five fluorine atoms on the phenyl ring makes the carbonyl carbon more electrophilic and the pentafluorophenolate a better leaving group.[10] This results in faster reaction kinetics (aminolysis) with the target amine groups.[10]
The reaction proceeds by nucleophilic attack of an amine on the ester's carbonyl carbon, leading to the formation of a stable amide bond and the release of pentafluorophenol (B44920) as a byproduct.
Role in Antibody-Drug Conjugate (ADC) Synthesis
This compound serves as a non-cleavable linker in ADC construction.[3] This means the linker is designed to remain intact, and the drug is released only after the entire antibody-linker-drug complex is internalized by the target cancer cell and the antibody protein is degraded in the lysosome.
The general workflow for creating an ADC using this linker involves two main steps:
-
Activation & Conjugation: The antibody's lysine amines are reacted with the Pfp ester end of the linker.
-
Payload Attachment: The cytotoxic drug is attached to the NHPI end of the linker (this step is typically performed prior to antibody conjugation, with the full linker-payload molecule being conjugated to the antibody).
The resulting ADC is a highly targeted therapeutic agent. The antibody component guides the conjugate to tumor cells expressing a specific surface antigen, minimizing off-target toxicity.
References
- 1. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. This compound | C23H20F5NO8 | CID 129896964 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. aksci.com [aksci.com]
- 8. precisepeg.com [precisepeg.com]
- 9. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 10. benchchem.com [benchchem.com]
- 11. broadpharm.com [broadpharm.com]
- 12. Pentafluorophenyl esters - Wikipedia [en.wikipedia.org]
PFP Esters in Bioconjugation: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
In the landscape of bioconjugation, the precise and stable linkage of molecules to biomolecules is paramount for the development of effective therapeutics, diagnostics, and research tools. Among the arsenal (B13267) of chemical strategies available, the use of pentafluorophenyl (PFP) esters has gained significant traction for the modification of proteins, peptides, and other biomolecules. This guide provides a comprehensive overview of PFP ester chemistry, its applications in bioconjugation, and detailed protocols for its successful implementation.
Core Concepts: The Chemistry of PFP Esters
Pentafluorophenyl esters are highly reactive "active esters" derived from pentafluorophenol.[1] Their utility in bioconjugation stems from their efficient reaction with primary and secondary amines to form stable amide bonds.[2][3] The primary targets for this reaction on proteins are the ε-amino groups of lysine (B10760008) residues.[4]
The key advantage of PFP esters over the more commonly used N-hydroxysuccinimide (NHS) esters lies in their increased stability towards hydrolysis in aqueous environments.[1][5][6] This enhanced stability translates to higher reaction efficiencies, particularly in dilute protein solutions or at a slightly basic pH where the competing hydrolysis reaction is more pronounced for NHS esters.[5][7] The byproduct of the conjugation reaction, pentafluorophenol, is also less nucleophilic than the N-hydroxysuccinimide released from NHS esters, minimizing potential side reactions.[8]
Quantitative Data Summary
The selection of a conjugation reagent is often guided by its performance characteristics. The following tables summarize key quantitative data for PFP esters in comparison to other common amine-reactive crosslinkers.
| Feature | PFP Ester | NHS Ester | Sulfo-NHS Ester | Imidoester |
| Reactive Group | Pentafluorophenyl Ester | N-hydroxysuccinimide Ester | Sulfo-N-hydroxysuccinimide Ester | Imidoester |
| Target | Primary and secondary amines | Primary amines | Primary amines | Primary amines |
| Bond Formed | Amide | Amide | Amide | Amidine |
| Optimal pH Range | 7.2 - 9.0[5][9] | 7.2 - 8.5 | 7.2 - 8.5 | 8.0 - 10.0 |
| Solubility | Generally requires organic solvent (DMSO, DMF)[5] | Generally requires organic solvent (DMSO, DMF) | Water-soluble | Water-soluble |
| Hydrolytic Stability | More stable than NHS esters[5][7] | Prone to hydrolysis, especially at higher pH | More stable than NHS esters in aqueous solution | Prone to hydrolysis |
| Key Advantage | Higher resistance to hydrolysis, leading to potentially more efficient reactions.[5] | Well-established chemistry with a wide variety of available reagents. | Water-solubility allows for direct use in aqueous buffers without organic solvents, ideal for cell surface labeling. | Reaction preserves the positive charge of the amine, which can be important for maintaining protein structure and function. |
| Key Disadvantage | Can be more hydrophobic than NHS esters. | Susceptible to hydrolysis, which can lead to lower reaction yields. | Can still be susceptible to hydrolysis. | The resulting amidine bond can be less stable than an amide bond. |
Table 1: Comparison of Amine-Reactive Crosslinkers.
| Active Ester | Relative Coupling Rate |
| PFP Ester | 111 |
| ONp (p-nitrophenyl) Ester | 3.4 |
| NHS Ester | (Reference) |
Table 2: Relative Coupling Rates of Active Esters.[10]
Experimental Protocols
Protocol 1: General Protein Labeling with a PFP Ester
This protocol outlines a general procedure for labeling a protein with a PFP ester-activated molecule.
Materials:
-
PFP ester-activated molecule
-
Protein to be labeled
-
Amine-free reaction buffer (e.g., 100 mM sodium phosphate, pH 7.2-8.5; 100 mM sodium carbonate buffer, pH 8.5)[4][5]
-
Anhydrous DMSO or DMF[5]
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 7.5)[5]
-
Desalting column or dialysis cassette for purification[5]
Procedure:
-
Prepare the Protein Solution: Dissolve the protein in the amine-free reaction buffer at a concentration of 1-10 mg/mL.[5] If the protein is in a buffer containing primary amines (e.g., Tris), a buffer exchange into the reaction buffer is necessary.[11]
-
Prepare the PFP Ester Solution: Immediately before use, dissolve the PFP ester-activated molecule in anhydrous DMSO or DMF to a stock concentration of 10-100 mM.[2][5] Do not prepare stock solutions for storage as PFP esters are moisture-sensitive and will hydrolyze.[11][12]
-
Reaction: Add a 5- to 15-fold molar excess of the dissolved PFP ester to the protein solution while gently vortexing.[5] The final concentration of the organic solvent should ideally be less than 10%.[5]
-
Incubation: Incubate the reaction mixture for 1-4 hours at room temperature or overnight at 4°C.[2][5]
-
Quenching (Optional): To stop the reaction, add the quenching buffer to a final concentration of 20-50 mM and incubate for 30 minutes at room temperature.[5]
-
Purification: Remove excess, unreacted PFP ester and byproducts by gel filtration using a desalting column or by dialysis against a suitable buffer (e.g., PBS).[5][11]
Protocol 2: Two-Step Protein Crosslinking using a Heterobifunctional PFP Ester-Maleimide Crosslinker
This protocol describes the use of a crosslinker containing both a PFP ester and a maleimide (B117702) group for conjugating an amine-containing protein to a sulfhydryl-containing protein.[9]
Materials:
-
Mal-(PEG)n-PFP Ester crosslinker
-
Amine-containing protein (Protein-NH2)
-
Sulfhydryl-containing protein (Protein-SH)
-
Conjugation Buffer (e.g., PBS, pH 7.2-7.5)[9]
-
Anhydrous DMSO or DMF
-
Desalting column
Procedure:
-
Prepare Protein-NH2: Dissolve the amine-containing protein in the conjugation buffer.
-
Prepare Crosslinker Solution: Immediately before use, dissolve the Mal-(PEG)n-PFP Ester in anhydrous DMSO or DMF.[9]
-
Reaction Step 1 (Amine Reaction): Add a 10- to 50-fold molar excess of the crosslinker to the Protein-NH2 solution.[9]
-
Incubation: Incubate the reaction mixture for 30 minutes at room temperature or 2 hours at 4°C.[9]
-
Purification: Remove excess crosslinker using a desalting column equilibrated with the conjugation buffer.[9]
-
Reaction Step 2 (Sulfhydryl Reaction): Combine and mix the desalted, maleimide-activated Protein-NH2 with the Protein-SH in a molar ratio appropriate for the desired final conjugate.[9]
-
Incubation: Incubate the reaction mixture at room temperature for 30 minutes or 2 hours at 4°C.[9]
-
Purification: Purify the final conjugate using an appropriate chromatographic method.
Visualizing the Process: Diagrams and Workflows
To further clarify the chemical reactions and experimental procedures, the following diagrams have been generated using Graphviz.
Caption: Reaction of a PFP ester with a primary amine.
Caption: Experimental workflow for protein labeling with a PFP ester.
Caption: Two-step protein crosslinking workflow.
Applications in Drug Development and Research
The unique properties of PFP esters make them valuable tools in various aspects of drug development and biomedical research:
-
Antibody-Drug Conjugates (ADCs): PFP esters are employed to link cytotoxic drugs to monoclonal antibodies, creating targeted cancer therapies.[13] The stability of the resulting amide bond is crucial for the efficacy and safety of the ADC.
-
PEGylation: The attachment of polyethylene (B3416737) glycol (PEG) chains to therapeutic proteins (PEGylation) can improve their pharmacokinetic properties. PFP ester-activated PEGs are used for this purpose.[11][12]
-
Peptide Synthesis: PFP esters are widely used as activating agents in both solution-phase and solid-phase peptide synthesis due to their high reactivity and the formation of clean products.[10][14]
-
Fluorescent Labeling: PFP esters are used to attach fluorescent dyes to proteins and antibodies for use in immunoassays and cellular imaging.[4]
-
Drug Delivery: PFP ester chemistry is utilized in the synthesis of functionalized polymers for creating drug delivery vehicles like polymersomes.[15][16]
Conclusion
PFP esters offer a robust and efficient method for the bioconjugation of amine-containing molecules. Their enhanced stability to hydrolysis compared to NHS esters provides a significant advantage, often leading to higher and more reproducible conjugation yields. By understanding the underlying chemistry and following optimized protocols, researchers, scientists, and drug development professionals can effectively leverage PFP esters to create novel bioconjugates for a wide range of applications.
References
- 1. Pentafluorophenyl esters - Wikipedia [en.wikipedia.org]
- 2. precisepeg.com [precisepeg.com]
- 3. broadpharm.com [broadpharm.com]
- 4. Conjugation Protocol for Amine Reactive CoraFluor™ Reagents [bio-techne.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 8. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 9. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 10. benchchem.com [benchchem.com]
- 11. broadpharm.com [broadpharm.com]
- 12. confluore.com [confluore.com]
- 13. PEG PFP ester, Crosslinking reagent | BroadPharm [broadpharm.com]
- 14. Perfluoroaryl and Perfluoroheteroaryl Reagents as Emerging New Tools for Peptide Synthesis, Modification and Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Pentafluorophenyl Ester-based Polymersomes as Nanosized Drug-Delivery Vehicles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
An In-depth Technical Guide to NHPI-PEG3-C2-Pfp Ester: A Non-Cleavable Linker for Antibody-Drug Conjugates
This guide provides a comprehensive overview of the NHPI-PEG3-C2-Pfp ester, a non-cleavable linker utilized in the development of antibody-drug conjugates (ADCs). It is intended for researchers, scientists, and professionals in the field of drug development who are interested in the design and synthesis of ADCs. This document covers the core properties of the linker, a general experimental protocol for its use, and methods for the characterization of the resulting conjugates.
Introduction to this compound
This compound is a chemical linker designed for the covalent attachment of cytotoxic drugs to monoclonal antibodies (mAbs). As a non-cleavable linker, it ensures that the drug payload remains attached to the antibody until the ADC is internalized by the target cell and the antibody is degraded in the lysosome. This targeted delivery mechanism enhances the therapeutic window of the cytotoxic agent by minimizing its exposure to healthy tissues.
The structure of this compound consists of three key components:
-
N-Hydroxysuccinimide (NHS) ester-activated pentafluorophenyl (Pfp) ester: This reactive group enables the covalent conjugation to primary or secondary amines on the antibody, typically the lysine (B10760008) residues, forming a stable amide bond. Pfp esters are known for their high reactivity and reduced susceptibility to hydrolysis compared to other NHS esters, leading to more efficient conjugation reactions.
-
Polyethylene glycol (PEG) spacer: A three-unit PEG spacer (PEG3) is incorporated to improve the solubility and pharmacokinetic properties of the resulting ADC. The PEG spacer can also reduce the potential for aggregation of the ADC.
-
A C2 hydrocarbon chain and an N-hydroxyphthalimide (NHPI) group: These components contribute to the overall stability and chemical properties of the linker.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1.
| Property | Value |
| Chemical Formula | C23H20F5NO8 |
| Molecular Weight | 533.4 g/mol |
| IUPAC Name | (2,3,4,5,6-pentafluorophenyl) 3-[2-[2-[2-(1,3-dioxoisoindol-2-yl)oxyethoxy]ethoxy]ethoxy]propanoate |
| SMILES | C1=CC=C2C(=C1)C(=O)N(C2=O)OCCOCCOCCOCCC(=O)OC3=C(C(=C(C(=C3F)F)F)F)F |
| Appearance | White to off-white solid |
| Solubility | Soluble in organic solvents such as DMSO and DMF |
Mechanism of Action in ADC Synthesis
The primary function of this compound is to link a payload to an antibody. The conjugation process involves the reaction of the Pfp ester with a nucleophilic group on the antibody, most commonly the ε-amino group of a lysine residue. This reaction results in the formation of a stable amide bond, covalently attaching the linker-payload complex to the antibody.
The general workflow for synthesizing an ADC using this compound is depicted in the following diagram:
Experimental Protocol for Antibody Conjugation
The following is a general protocol for the conjugation of a payload to an antibody using this compound. This protocol should be optimized for each specific antibody, payload, and desired drug-to-antibody ratio (DAR).
Materials:
-
Monoclonal antibody (mAb) in a suitable buffer (e.g., phosphate-buffered saline, PBS), pH 7.2-8.0.
-
This compound pre-conjugated to the desired payload.
-
Anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF).
-
Quenching solution (e.g., 1 M Tris-HCl, pH 8.0).
-
Purification system (e.g., size-exclusion chromatography, SEC).
Procedure:
-
Antibody Preparation:
-
Ensure the antibody is at a suitable concentration (e.g., 5-10 mg/mL) in an amine-free buffer.
-
If necessary, perform a buffer exchange to remove any interfering substances.
-
-
Linker-Payload Preparation:
-
Dissolve the this compound-payload conjugate in a minimal amount of anhydrous DMSO or DMF to create a stock solution (e.g., 10-20 mM).
-
-
Conjugation Reaction:
-
Add the linker-payload stock solution to the antibody solution. The molar ratio of linker-payload to antibody will depend on the desired DAR and should be empirically determined. A common starting point is a 5-10 fold molar excess of the linker-payload.
-
Incubate the reaction mixture at room temperature for 1-4 hours with gentle mixing. The reaction can also be performed at 4°C for a longer duration (e.g., overnight) to minimize potential antibody degradation.
-
-
Quenching:
-
To stop the reaction, add a quenching reagent such as Tris-HCl to a final concentration of 50-100 mM. This will react with any remaining unreacted Pfp ester.
-
Incubate for 30 minutes at room temperature.
-
-
Purification:
-
Remove unconjugated linker-payload and other small molecules by purifying the ADC using SEC.
-
The purified ADC can be buffer-exchanged into a suitable formulation buffer.
-
The following diagram illustrates the key steps in the experimental workflow:
Characterization of the Antibody-Drug Conjugate
Thorough characterization of the resulting ADC is crucial to ensure its quality and consistency. Table 2 summarizes key characterization methods and the parameters they assess.
| Characterization Method | Parameter Assessed |
| UV-Vis Spectroscopy | Protein concentration and average DAR |
| Hydrophobic Interaction Chromatography (HIC) | DAR distribution and unconjugated antibody |
| Mass Spectrometry (MS) | Confirmation of conjugation and DAR |
| Size-Exclusion Chromatography (SEC) | Aggregation and fragmentation |
| Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE) | Purity and apparent molecular weight |
| Binding Assays (e.g., ELISA, SPR) | Antigen binding affinity |
| In vitro Cytotoxicity Assays | Potency of the ADC |
Role in Cellular Internalization and Payload Delivery
The this compound linker plays a critical role in the delivery of the cytotoxic payload to the target cancer cell. The following diagram illustrates the proposed mechanism of action of an ADC constructed with this non-cleavable linker.
Methodological & Application
Application Notes and Protocols for NHPI-PEG3-C2-Pfp Ester Conjugation to IgG
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides a detailed protocol for the conjugation of an NHPI-PEG3-C2-Pfp ester linker to Immunoglobulin G (IgG). This process is a cornerstone in the development of Antibody-Drug Conjugates (ADCs), where a monoclonal antibody is linked to a cytotoxic payload via a chemical linker. The this compound is a non-cleavable linker that reacts with primary amines, primarily the ε-amine groups of lysine (B10760008) residues on the surface of the antibody, to form stable amide bonds.[1][]
The linker consists of three key components:
-
N-Hydroxyphthalimide (NHPI): While often used in radical reactions, in this context, it is part of the reactive ester group that will be displaced by the antibody's amine.[3][4]
-
PEG3: A three-unit polyethylene (B3416737) glycol spacer. The PEG component enhances the solubility and stability of the resulting conjugate, can reduce aggregation, and may improve pharmacokinetic properties.[5]
-
C2-Pfp ester: A pentafluorophenyl (Pfp) ester is a highly reactive functional group that efficiently forms amide bonds with primary amines.[6] Pfp esters are known for being less susceptible to hydrolysis in aqueous solutions compared to other amine-reactive esters like N-hydroxysuccinimide (NHS) esters, which can lead to more efficient conjugation reactions.[6]
This random conjugation method results in a heterogeneous mixture of ADC molecules with a varying number of linkers attached to different lysine residues.[7] The average number of linkers per antibody, known as the Drug-to-Antibody Ratio (DAR), is a critical quality attribute that influences the efficacy and safety of the ADC.[8]
Chemical Reaction Pathway
The fundamental reaction involves the nucleophilic attack of a primary amine from a lysine residue on the IgG at the carbonyl carbon of the Pfp ester. This results in the formation of a stable amide bond and the release of pentafluorophenol (B44920) as a byproduct.
Caption: IgG-Linker Conjugation Reaction.
Quantitative Data Summary
The efficiency of the conjugation reaction and the resulting Drug-to-Antibody Ratio (DAR) are influenced by several key parameters. The following table summarizes the recommended starting conditions, which should be optimized for each specific antibody and linker combination.
| Parameter | Recommended Range | Notes |
| Molar Excess of Linker | 5 to 15-fold molar excess over IgG | Higher excess can increase DAR but also risks aggregation.[5] |
| IgG Concentration | 1 - 10 mg/mL | More dilute protein solutions may require a greater molar excess of the linker. |
| Reaction Buffer | Phosphate-Buffered Saline (PBS) or similar amine-free buffer | Avoid buffers containing primary amines like Tris or glycine.[9] |
| Reaction pH | 7.2 - 8.5 | Optimal for amine reactivity. Lower pH reduces reactivity, while higher pH increases the risk of ester hydrolysis.[6] |
| Co-solvent | < 10% DMSO or DMF | The linker is typically dissolved in an organic solvent before addition to the aqueous buffer.[9] |
| Reaction Temperature | Room Temperature (20-25°C) or 4°C | Lower temperatures can be used for sensitive antibodies to minimize degradation.[6] |
| Reaction Time | 1 - 4 hours at Room Temperature or overnight at 4°C | Reaction progress can be monitored to determine the optimal time.[6] |
| Quenching Reagent | 1 M Tris-HCl or Glycine (final conc. 20-50 mM) | Used to stop the reaction by consuming unreacted Pfp ester. |
Experimental Protocols
Preparation of Reagents
-
IgG Solution:
-
If the IgG is in a buffer containing primary amines (e.g., Tris), perform a buffer exchange into an amine-free buffer like PBS (pH 7.2-8.5) using a desalting column or dialysis.[9]
-
Adjust the final concentration of the IgG to between 1 and 10 mg/mL.
-
-
This compound Solution:
-
Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to a stock concentration of 10-100 mM.[6]
-
Pfp esters are moisture-sensitive; ensure the reagent vial is at room temperature before opening to prevent condensation.[9] Do not prepare stock solutions for long-term storage as the Pfp ester can hydrolyze.[9]
-
Conjugation Reaction Workflow
Caption: Experimental Workflow for IgG Conjugation.
Detailed Conjugation Protocol
-
Reaction Setup: In a suitable reaction vessel, add the prepared IgG solution.
-
Linker Addition: While gently stirring or vortexing, slowly add the calculated volume of the this compound stock solution to the IgG solution. The final concentration of the organic solvent (DMSO or DMF) should ideally be less than 10%.[5]
-
Incubation: Incubate the reaction mixture at room temperature for 1-4 hours or overnight at 4°C. The optimal time may need to be determined empirically.[6]
-
Quenching (Optional but Recommended): To stop the reaction, add a quenching buffer (e.g., 1 M Tris-HCl, pH 7.5) to a final concentration of 20-50 mM and incubate for an additional 30 minutes at room temperature.
Purification of the IgG Conjugate
Post-conjugation, it is crucial to remove unreacted linker, free payload, and any aggregates to obtain a purified ADC product.[]
-
Size Exclusion Chromatography (SEC) / Desalting: This is the most common method to separate the larger IgG conjugate from smaller, unreacted linker molecules and byproducts.[] Use a desalting column (e.g., Zeba™ Spin Desalting Columns) or a gel filtration column (e.g., Superdex 200).[10]
-
Tangential Flow Filtration (TFF): For larger scale preparations, TFF (also known as ultrafiltration/diafiltration) is an efficient method for buffer exchange and removal of small molecules.
-
Affinity Chromatography: Protein A or Protein G affinity chromatography can be used to purify the conjugate, as the linker is not expected to interfere with the Fc binding region.[11][12] This is particularly useful if the starting material contains other proteins.
General Purification Protocol (using Desalting Column):
-
Equilibrate the desalting column with the desired final storage buffer (e.g., PBS, pH 7.4).
-
Apply the quenched reaction mixture to the column.
-
Centrifuge the column (for spin columns) or allow the buffer to flow through (for gravity columns) according to the manufacturer's instructions.
-
Collect the eluate containing the purified IgG conjugate.
Characterization of the IgG Conjugate
Characterization is essential to confirm the success of the conjugation and to determine critical quality attributes.
-
Determination of Drug-to-Antibody Ratio (DAR):
-
Hydrophobic Interaction Chromatography (HIC): As each conjugated linker adds hydrophobicity to the antibody, HIC can be used to separate species with different numbers of attached linkers. The relative peak areas can be used to calculate the average DAR.[13]
-
Mass Spectrometry (MS): LC-MS analysis of the intact or deglycosylated conjugate provides the molecular weight of the different species, allowing for a precise determination of the DAR distribution and average DAR.[8][14]
-
-
Analysis of Aggregates and Fragments:
-
Size Exclusion Chromatography (SEC): SEC is used to quantify the amount of high molecular weight species (aggregates) and low molecular weight species (fragments) in the purified conjugate.[15]
-
-
Confirmation of Conjugation:
-
SDS-PAGE: Under reducing conditions, a shift in the molecular weight of the heavy and/or light chains compared to the unconjugated antibody can indicate successful conjugation.
-
Conclusion
The protocol described provides a robust framework for the conjugation of this compound to IgG. The use of a Pfp ester offers high reactivity and stability, while the PEG component provides beneficial properties to the final conjugate. For any specific application, optimization of the reaction parameters is recommended to achieve the desired Drug-to-Antibody Ratio and to minimize aggregation and fragmentation, ensuring a high-quality conjugate for downstream research and development.
References
- 1. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. Mechanisms for radical reactions initiating from N-hydroxyphthalimide esters - PMC [pmc.ncbi.nlm.nih.gov]
- 5. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 6. precisepeg.com [precisepeg.com]
- 7. Characterizing and understanding the formation of cysteine conjugates and other by-products in a random, lysine-linked antibody drug conjugate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. agilent.com [agilent.com]
- 9. broadpharm.com [broadpharm.com]
- 10. ualberta.ca [ualberta.ca]
- 11. Human Auto-IgG Purification from High Volume Serum Sample by Protein G Affinity Purification - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Antibody Purification Methods | Thermo Fisher Scientific - SG [thermofisher.com]
- 13. Analytical methods for physicochemical characterization of antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 14. tools.thermofisher.com [tools.thermofisher.com]
- 15. azom.com [azom.com]
Application Notes and Protocols for NHPI-PEG3-C2-Pfp Ester: A Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the use of NHPI-PEG3-C2-Pfp ester, a non-cleavable linker designed for the synthesis of antibody-drug conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). This document outlines the key features of the linker, provides detailed protocols for its conjugation to amine-containing molecules, and discusses its application in targeted drug development.
Introduction to this compound
This compound is a heterobifunctional linker that plays a crucial role in connecting a targeting moiety (like an antibody or a small molecule ligand) to a payload (such as a cytotoxic drug or an E3 ligase ligand). Its structure is comprised of three key components:
-
N-Hydroxyphthalimide (NHPI) group: While the primary function of the Pfp ester is amine reactivity, the NHPI group can also be involved in certain chemical modifications, though it is generally stable under standard conjugation conditions.
-
A 3-unit Polyethylene Glycol (PEG) spacer: This hydrophilic PEG chain enhances the solubility and pharmacokinetic properties of the resulting conjugate. It provides flexibility and an optimal distance between the binding motifs, which is critical for the biological activity of molecules like PROTACs.
-
Pentafluorophenyl (Pfp) ester: This is a highly reactive functional group that readily and efficiently forms stable amide bonds with primary and secondary amines on proteins, peptides, or small molecules.[1] Pfp esters are known to be less susceptible to hydrolysis in aqueous solutions compared to other amine-reactive esters like NHS esters, leading to more efficient conjugation reactions.[1]
Data Presentation: Physicochemical Properties
A clear understanding of the linker's properties is essential for its effective use in conjugation strategies.
| Property | Value | Reference |
| Chemical Name | Perfluorophenyl 3-(2-(2-(2-(1,3-Dioxoisoindolin-2-Yloxy)ethoxy)ethoxy)ethoxy)propanoate | [2] |
| CAS Number | 2101206-87-3 | [2] |
| Molecular Formula | C23H20F5NO8 | [3] |
| Molecular Weight | 533.11 g/mol | [3] |
| Purity | Typically >96% | [3] |
| Appearance | White to off-white solid | |
| Solubility | Soluble in organic solvents (DMSO, DMF) | |
| Reactivity | Amine-reactive Pfp ester | [1] |
| Cleavability | Non-cleavable | [4][5] |
Experimental Protocols
The following protocols provide a step-by-step guide for the conjugation of this compound to amine-containing molecules. These are general protocols and may require optimization based on the specific characteristics of the molecule to be conjugated.
General Protocol for Conjugation to a Protein (e.g., Antibody)
This protocol describes the conjugation of the linker to lysine (B10760008) residues on an antibody.
Materials:
-
This compound
-
Antibody or protein in an amine-free buffer (e.g., PBS, pH 7.2-8.0)
-
Anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF)
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Purification system (e.g., size-exclusion chromatography (SEC) or dialysis cassettes)
Procedure:
-
Antibody Preparation: Prepare a solution of the antibody at a concentration of 1-10 mg/mL in an amine-free buffer.
-
Linker Solution Preparation: Immediately before use, dissolve this compound in anhydrous DMSO or DMF to a stock concentration of 10-20 mM.
-
Conjugation Reaction:
-
Add a calculated molar excess of the linker solution to the antibody solution. A typical starting point is a 5-10 fold molar excess of the linker over the antibody.
-
Incubate the reaction mixture at room temperature for 1-4 hours or at 4°C overnight with gentle stirring. The optimal reaction time and temperature should be determined empirically.
-
-
Quenching: Add a quenching buffer (e.g., Tris-HCl) to a final concentration of 50-100 mM to stop the reaction by consuming any unreacted Pfp ester. Incubate for 30 minutes at room temperature.
-
Purification: Remove the unreacted linker and other small molecules by SEC or dialysis against a suitable buffer (e.g., PBS).
-
Characterization: Characterize the resulting conjugate to determine the drug-to-antibody ratio (DAR) using techniques such as UV-Vis spectroscopy, mass spectrometry, or hydrophobic interaction chromatography (HIC).
General Protocol for Conjugation to an Amine-Containing Small Molecule (for PROTAC Synthesis)
This protocol outlines the conjugation of the linker to a small molecule containing a primary or secondary amine, which could be a warhead for a target protein or a ligand for an E3 ligase.
Materials:
-
This compound
-
Amine-containing small molecule
-
Anhydrous aprotic solvent (e.g., DMF, DMSO, or dichloromethane)
-
Base (e.g., diisopropylethylamine (DIPEA) or triethylamine (B128534) (TEA))
-
Purification system (e.g., HPLC or flash chromatography)
Procedure:
-
Reactant Preparation: Dissolve the amine-containing small molecule in the chosen anhydrous solvent.
-
Reaction Setup:
-
Add this compound (typically 1.0-1.2 equivalents) to the solution of the small molecule.
-
Add a base (e.g., DIPEA, 2-3 equivalents) to facilitate the reaction.
-
-
Conjugation Reaction: Stir the reaction mixture at room temperature under an inert atmosphere (e.g., nitrogen or argon) for 2-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.
-
Work-up and Purification:
-
Once the reaction is complete, quench with a small amount of water or an acidic solution if necessary.
-
Remove the solvent under reduced pressure.
-
Purify the resulting product by HPLC or flash chromatography to obtain the desired conjugate.
-
-
Characterization: Confirm the identity and purity of the product using techniques such as NMR and mass spectrometry.
Mandatory Visualizations
Experimental Workflow for Antibody-Drug Conjugate (ADC) Synthesis
Caption: A typical workflow for the synthesis of an Antibody-Drug Conjugate (ADC).
PROTAC-Mediated Protein Degradation Pathway
Caption: The mechanism of PROTAC-mediated targeted protein degradation.
Applications in Drug Development
Antibody-Drug Conjugates (ADCs)
In ADC development, this compound serves as a stable, non-cleavable linker. This type of linker ensures that the cytotoxic payload remains attached to the antibody until the ADC is internalized by the target cancer cell and degraded in the lysosome, releasing the active drug. The PEG component can improve the overall solubility and stability of the ADC.
Proteolysis Targeting Chimeras (PROTACs)
The design of the linker is a critical determinant of PROTAC efficacy.[6] The length and flexibility of the PEG3 spacer in this compound can be crucial for enabling the formation of a stable and productive ternary complex between the target protein, the PROTAC, and an E3 ubiquitin ligase. This complex formation is a prerequisite for the ubiquitination and subsequent proteasomal degradation of the target protein. The Pfp ester allows for the straightforward conjugation of the linker to either the target protein ligand or the E3 ligase ligand, depending on the synthetic strategy.
Safety and Handling
This compound should be handled in a well-ventilated area, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. Avoid inhalation of dust and contact with skin and eyes. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier. Store the compound under the recommended conditions, typically at -20°C, and protect from moisture.
References
- 1. This compound | C23H20F5NO8 | CID 129896964 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. precisepeg.com [precisepeg.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
Application Notes and Protocols for NHPI-PEG3-C2-Pfp Ester Reactions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed guidance on the recommended buffers and reaction conditions for the successful use of NHPI-PEG3-C2-Pfp ester in bioconjugation and other labeling reactions. The protocols are designed to ensure high efficiency and reproducibility for researchers in drug development and related fields.
Introduction to this compound
This compound is a non-cleavable linker containing a 3-unit polyethylene (B3416737) glycol (PEG) spacer, commonly utilized in the synthesis of antibody-drug conjugates (ADCs) and other targeted therapies[1][2]. The pentafluorophenyl (Pfp) ester is a highly reactive functional group that readily reacts with primary and secondary amines to form stable amide bonds[3][4][5][6]. Compared to N-hydroxysuccinimide (NHS) esters, Pfp esters exhibit greater resistance to hydrolysis, leading to more efficient conjugation reactions in aqueous buffers[3][4][6].
The NHPI (N-Hydroxyphthalimide) group, while part of the linker's name, is synthetically incorporated prior to the final Pfp ester activation and is not the reactive moiety for conjugation. The key reaction is the aminolysis of the Pfp ester.
Recommended Buffers and Reaction Conditions
The choice of buffer is critical for a successful conjugation reaction. The primary consideration is to use a buffer that does not contain primary or secondary amines, as these will compete with the target molecule for reaction with the Pfp ester[3][4][6][7].
Recommended Buffer Systems
| Buffer System | Typical Concentration | Recommended pH Range | Notes |
| Phosphate-Buffered Saline (PBS) | 0.1 M Phosphate, 0.15 M NaCl | 7.2 - 8.0 | Most commonly used buffer for protein conjugations. Ensure it is free of amine-containing additives[3][4][6]. |
| Sodium Carbonate/Bicarbonate | 100 mM | 8.5 - 9.0 | Suitable for reactions requiring a more basic pH to deprotonate amines[7]. |
| HEPES | 50 - 100 mM | 7.0 - 8.0 | A good buffering agent in the physiological pH range[7]. |
| Borate | 50 - 100 mM | 8.0 - 9.0 | Another option for maintaining a basic pH[7]. |
Buffers to Avoid
| Buffer | Reason for Avoidance |
| Tris (Tris-HCl) | Contains primary amines that will react with the Pfp ester[3][4][6][7]. |
| Glycine | Contains a primary amine and will quench the reaction[3][4][6][7]. |
| Ammonium Buffers | Contain ammonia, which is a primary amine. |
General Reaction Parameters
| Parameter | Recommended Condition | Rationale |
| pH | 7.0 - 9.0 | Optimal range for the reaction of Pfp esters with amines. A slightly basic pH (7.2-8.5) is often preferred to ensure the amine is deprotonated and nucleophilic[3][5][8]. |
| Temperature | 4°C to 37°C | Reaction can be performed at room temperature (20-25°C) for 1-4 hours, at 37°C for 30 minutes, or at 4°C overnight for sensitive biomolecules[3][5][6]. |
| Solvent | Anhydrous DMSO or DMF | The this compound should be dissolved in a minimal amount of dry organic solvent before being added to the aqueous reaction buffer. The final concentration of the organic solvent should be kept low (<10%) to avoid denaturation of proteins[3][4][6][8]. |
| Quenching | Tris or Glycine buffer | After the desired reaction time, the reaction can be stopped by adding a buffer containing primary amines to consume any unreacted Pfp ester[5][7]. |
Experimental Protocols
Protocol 1: General Protein Conjugation
This protocol describes a general method for conjugating this compound to a protein, such as an antibody.
Materials:
-
Protein to be conjugated (e.g., IgG)
-
This compound
-
Amine-free reaction buffer (e.g., 0.1 M PBS, pH 7.2-8.0)
-
Anhydrous DMSO or DMF
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Desalting columns or dialysis equipment for purification
Procedure:
-
Prepare the Protein Solution: Dissolve the protein in the amine-free reaction buffer at a concentration of 0.5-5 mg/mL[5]. If necessary, perform a buffer exchange using a desalting column or dialysis to remove any interfering substances[3][4][6].
-
Prepare the Pfp Ester Solution: Immediately before use, dissolve the this compound in a minimal amount of anhydrous DMSO or DMF to create a concentrated stock solution (e.g., 10-100 mM)[5]. Do not prepare stock solutions for long-term storage as the Pfp ester is moisture-sensitive and can hydrolyze[3][4][6].
-
Initiate the Conjugation Reaction: Slowly add the Pfp ester solution to the protein solution while gently stirring. The molar ratio of Pfp ester to the protein will depend on the desired degree of labeling and should be optimized. A starting point is a 2 to 10-fold molar excess of the Pfp ester over the free amines on the biomolecule[5].
-
Incubate: Allow the reaction to proceed at room temperature for 1-4 hours or at 4°C overnight[5]. The optimal time may need to be determined empirically.
-
Quench the Reaction (Optional): To stop the reaction, add the quenching buffer to a final concentration of 20-50 mM and incubate for 15-30 minutes at room temperature[5][7].
-
Purify the Conjugate: Remove unreacted Pfp ester and byproducts by size exclusion chromatography (e.g., a desalting column) or dialysis against a suitable storage buffer[3][4][6].
Protocol 2: Small Molecule Labeling
This protocol is for labeling amine-containing small molecules.
Materials:
-
Amine-containing small molecule
-
This compound
-
Anhydrous organic solvent (e.g., DMF, CH₂Cl₂, DMSO, THF)
-
Base (e.g., triethylamine, diisopropylethylamine) - if needed
-
Purification supplies (e.g., silica (B1680970) gel for column chromatography, HPLC)
Procedure:
-
Dissolve the Small Molecule: Dissolve the amine-containing small molecule in an appropriate anhydrous organic solvent[6].
-
Add Pfp Ester: Add the this compound to the reaction mixture. A 1:1 or 2:1 molar equivalent of the Pfp ester to the small molecule is a good starting point[6].
-
Add Base (if necessary): If the amine is in a salt form (e.g., hydrochloride), a non-nucleophilic base should be added to deprotonate the amine.
-
Reaction: Stir the reaction mixture at room temperature for 3-24 hours. Monitor the reaction progress using an appropriate technique such as LC-MS or TLC[6].
-
Purification: Once the reaction is complete, purify the final product using standard organic synthesis workup procedures, such as column chromatography or preparative HPLC[6].
Visualizations
Caption: A flowchart of the general experimental workflow for protein conjugation using this compound.
Caption: A diagram illustrating the key factors for successful Pfp ester conjugation reactions.
References
- 1. N3-PEG3-C2-PFP ester | TargetMol [targetmol.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. broadpharm.com [broadpharm.com]
- 4. confluore.com [confluore.com]
- 5. precisepeg.com [precisepeg.com]
- 6. broadpharm.com [broadpharm.com]
- 7. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 8. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
Application Notes and Protocols for NHPI-PEG3-C2-Pfp Ester Reaction with Primary Amines
For Researchers, Scientists, and Drug Development Professionals
Introduction
The NHPI-PEG3-C2-Pfp ester is a specialized chemical linker used in bioconjugation, particularly in the development of antibody-drug conjugates (ADCs) and other targeted therapeutics. This linker features a pentafluorophenyl (Pfp) ester, which is a highly reactive group that readily forms stable amide bonds with primary amines. The incorporation of a polyethylene (B3416737) glycol (PEG) spacer enhances solubility and can improve the pharmacokinetic properties of the resulting conjugate. This document provides detailed application notes and protocols for the efficient use of this compound in reactions with primary amine-containing molecules such as proteins, peptides, and antibodies.
The Pfp ester offers significant advantages over the more common N-hydroxysuccinimide (NHS) esters. The electron-withdrawing nature of the pentafluorophenyl group makes the carbonyl carbon highly electrophilic, leading to faster reaction kinetics.[1] Furthermore, Pfp esters exhibit greater stability towards hydrolysis in aqueous environments, resulting in more efficient and reproducible conjugations.[1][2] One study demonstrated that a Pfp ester was approximately 6-fold more stable to hydrolysis than its corresponding NHS ester in aqueous acetonitrile.[2]
Reaction Mechanism
The fundamental reaction involves the nucleophilic attack of a primary amine on the carbonyl carbon of the Pfp ester. This results in the formation of a stable amide bond and the release of pentafluorophenol (B44920) as a byproduct. The reaction is most efficient in a slightly basic pH range, where the primary amine is deprotonated and thus more nucleophilic.
Data Presentation
Table 1: Comparative Performance of Pfp and NHS Esters
| Feature | Pentafluorophenyl (Pfp) Ester | N-hydroxysuccinimide (NHS) Ester |
| Reactive Group | Pentafluorophenyl Ester | N-hydroxysuccinimide Ester |
| Target | Primary and secondary amines | Primary amines |
| Bond Formed | Amide | Amide |
| Optimal pH Range | 7.2 - 9.0[3][4] | 7.2 - 8.5[4] |
| Solubility | Generally requires an organic co-solvent (e.g., DMSO, DMF)[5] | Generally requires an organic co-solvent (e.g., DMSO, DMF) |
| Hydrolytic Stability | More stable than NHS esters[1][2] | Prone to hydrolysis, especially at higher pH[6] |
| Key Advantage | Higher resistance to hydrolysis, leading to more efficient reactions and better reproducibility.[1][2] | Well-established chemistry with a wide variety of available reagents. |
| Key Disadvantage | Can be more hydrophobic than NHS esters.[6] | Susceptible to hydrolysis, which can lead to lower reaction yields.[1] |
Table 2: Recommended Reaction Conditions for Pfp Ester Conjugation
| Parameter | Recommended Range | Notes |
| pH | 7.2 - 8.5[7] | Balances amine reactivity and ester hydrolysis. Lower pH decreases reactivity, while higher pH increases hydrolysis.[7] |
| Temperature | 4°C to 25°C (Room Temperature)[7][8] | Lower temperatures can be used for sensitive biomolecules to minimize degradation.[7] |
| Reaction Time | 1 - 4 hours to overnight[7][8] | Dependent on the reactivity of the amine and the desired degree of labeling. |
| Molar Ratio (Pfp ester:Amine) | 2:1 to 50:1[3][7] | Higher ratios can increase the degree of labeling but may also lead to non-specific modifications. Optimization is recommended. |
| Buffer | Amine-free buffers (e.g., PBS, HEPES, Borate) | Buffers containing primary amines (e.g., Tris, Glycine) will compete with the target molecule for reaction with the Pfp ester.[8] |
| Co-solvent | 5-10% DMSO or DMF | Often necessary to dissolve the Pfp ester before adding it to the aqueous reaction buffer.[7] |
Experimental Protocols
Protocol 1: General Procedure for Conjugating this compound to a Protein
This protocol provides a general method for labeling a protein with primary amines (e.g., lysine (B10760008) residues) using the this compound.
Materials:
-
This compound
-
Protein to be labeled in an amine-free buffer (e.g., 0.1 M phosphate (B84403) buffer, 0.15 M NaCl, pH 7.2-8.0)
-
Anhydrous DMSO or DMF
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Purification column (e.g., size-exclusion chromatography, dialysis cassette)
Procedure:
-
Prepare the Protein Solution:
-
Prepare the Pfp Ester Solution:
-
Equilibrate the vial of this compound to room temperature before opening to prevent moisture condensation.[5]
-
Immediately before use, dissolve the Pfp ester in anhydrous DMSO or DMF to a stock concentration of 10-100 mM.[7] Stock solutions should not be prepared for long-term storage as the Pfp ester can hydrolyze.[8]
-
-
Initiate the Conjugation Reaction:
-
Slowly add the desired molar excess of the Pfp ester stock solution to the stirring protein solution.[7] A typical starting point is a 10- to 50-fold molar excess of the Pfp ester over the protein.[3]
-
Incubate the reaction at room temperature for 1-4 hours or at 4°C overnight.[7] The optimal reaction time should be determined empirically.
-
-
Quench the Reaction (Optional):
-
To quench any unreacted Pfp ester, add the quenching buffer (e.g., Tris-HCl) to a final concentration of 20-50 mM and incubate for 30 minutes at room temperature.[7]
-
-
Purify the Conjugate:
-
Remove excess, unreacted Pfp ester and byproducts by size-exclusion chromatography, dialysis, or other suitable purification methods.[8]
-
-
Characterize the Conjugate:
-
Determine the degree of labeling and confirm the integrity of the conjugate using techniques such as SDS-PAGE, mass spectrometry, or HPLC.
-
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. Direct electrochemical synthesis of pentafluorophenyl esters via oxyl-radical-promoted nucleophilic aromatic substitution - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D5OB00798D [pubs.rsc.org]
- 3. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 4. benchchem.com [benchchem.com]
- 5. broadpharm.com [broadpharm.com]
- 6. researchgate.net [researchgate.net]
- 7. precisepeg.com [precisepeg.com]
- 8. broadpharm.com [broadpharm.com]
Application Note: Calculating Molar Excess for NHPI-PEG3-C2-Pfp Ester Conjugation
Audience: Researchers, scientists, and drug development professionals.
Introduction
The NHPI-PEG3-C2-Pfp ester is a specialized chemical linker used in bioconjugation. It is composed of three key functional parts: a pentafluorophenyl (Pfp) ester, a triethylene glycol (PEG3) spacer, and an N-Hydroxyphthalimide (NHPI) group, which in this context is part of the linker's backbone. The Pfp ester is a highly reactive group that efficiently forms stable amide bonds with primary and secondary amines, such as those found on the side chains of lysine (B10760008) residues in proteins.[1][2][3][4] Pfp esters are often preferred over N-hydroxysuccinimide (NHS) esters due to their greater stability against hydrolysis in aqueous buffers, leading to more efficient and reproducible conjugations.[1][2][3] The hydrophilic PEG3 spacer enhances the solubility of the reagent and the resulting conjugate, helps to minimize aggregation, and provides spatial separation between the conjugated molecules.[5][6][7] This document provides a detailed guide on calculating the optimal molar excess of the this compound and a comprehensive protocol for its conjugation to amine-containing biomolecules.
Principle of Conjugation
The core of the conjugation process is a nucleophilic acyl substitution reaction. The primary amine group of a biomolecule (e.g., a protein) acts as a nucleophile, attacking the electrophilic carbonyl carbon of the Pfp ester. This results in the formation of a stable amide bond and the release of pentafluorophenol (B44920) as a byproduct. The reaction is most efficient at a pH range of 7.2 to 8.5.[1]
Calculating Molar Excess
The "molar excess" is the molar ratio of the labeling reagent (this compound) to the biomolecule.[8] Optimizing this ratio is crucial for controlling the Degree of Labeling (DOL), which is the average number of linker molecules conjugated to each biomolecule. A low DOL may yield insufficient results in downstream applications, while an excessively high DOL can cause protein aggregation, loss of biological function, or other adverse effects.[8]
The optimal molar excess is empirical and depends on several factors:
-
Biomolecule Concentration : More dilute protein solutions generally require a higher molar excess of the ester to achieve the same DOL as more concentrated solutions.[8][9]
-
Reactivity of the Biomolecule : The number of available and accessible primary amines (e.g., surface lysines) on the biomolecule will influence the reaction's efficiency.[8]
-
Desired Degree of Labeling (DOL) : Different applications require different DOLs. For instance, creating an antibody-drug conjugate (ADC) might require a precise DOL, whereas general fluorescent labeling may be more flexible.
Recommended Starting Molar Excess Ratios
The following table provides general recommendations for starting molar excess ratios for protein conjugations. These ratios should be optimized for each specific application.
| Biomolecule Concentration | Recommended Molar Excess (Ester:Biomolecule) | Rationale |
| > 5 mg/mL | 5:1 to 10:1 | Higher biomolecule concentration leads to more favorable reaction kinetics, requiring less excess reagent.[8] |
| 1 - 5 mg/mL | 10:1 to 20:1 | This is a common concentration range for antibody labeling.[8][10] |
| < 1 mg/mL | 20:1 to 50:1 | A higher excess is needed to drive the reaction forward and compensate for slower kinetics at lower concentrations.[8][10] |
Step-by-Step Calculation Example
Objective: Label 2 mg of a 150 kDa antibody (IgG) with a 10-fold molar excess of this compound (MW: 533.4 g/mol ).
-
Calculate Moles of Antibody:
-
Mass of Antibody = 2 mg = 0.002 g
-
Molecular Weight of Antibody = 150,000 g/mol
-
Moles of Antibody = 0.002 g / 150,000 g/mol = 1.33 x 10⁻⁸ mol
-
-
Calculate Moles of Pfp Ester Needed:
-
Desired Molar Excess = 10
-
Moles of Pfp Ester = Moles of Antibody × 10 = (1.33 x 10⁻⁸ mol) × 10 = 1.33 x 10⁻⁷ mol
-
-
Calculate Mass of Pfp Ester Needed:
-
Molecular Weight of Pfp Ester = 533.4 g/mol
-
Mass of Pfp Ester = (1.33 x 10⁻⁷ mol) × 533.4 g/mol = 7.1 x 10⁻⁵ g = 71 µg
-
-
Prepare Stock Solution and Determine Volume to Add:
-
It is impractical to weigh 71 µg accurately. Therefore, prepare a stock solution, for example, 10 mM in anhydrous DMSO.
-
10 mM = 0.010 mol/L
-
Mass for 1 mL of stock = (0.010 mol/L) × (0.001 L) × (533.4 g/mol ) = 0.005334 g = 5.33 mg
-
So, dissolve 5.33 mg of the Pfp ester in 1 mL of DMSO to get a 10 mM stock.
-
Volume to Add = Moles Needed / Stock Concentration = (1.33 x 10⁻⁷ mol) / (0.010 mol/L) = 1.33 x 10⁻⁵ L = 13.3 µL
-
Result: Add 13.3 µL of the 10 mM this compound stock solution to the antibody solution.
Experimental Protocol
This protocol provides a general procedure for conjugating the this compound to a protein.
Materials and Reagents
-
This compound
-
Biomolecule containing primary amines (e.g., antibody, protein)
-
Reaction Buffer: Amine-free buffer such as Phosphate-Buffered Saline (PBS) or HEPES, pH 7.2-8.5.[1] Crucially, avoid buffers containing primary amines like Tris or glycine , as they will compete with the target biomolecule for the ester.[3][4]
-
Organic Solvent: Anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF).[1][3][4]
-
Quenching Buffer (Optional): 1 M Tris-HCl, pH 8.0, or 1 M glycine.
-
Purification Equipment: Desalting column (e.g., Sephadex G-25) or dialysis equipment.[]
Procedure
-
Prepare the Biomolecule Solution:
-
Prepare the Pfp Ester Stock Solution:
-
The this compound is moisture-sensitive.[3][4] Allow the vial to equilibrate to room temperature before opening to prevent condensation.[3][4]
-
Immediately before use, dissolve the required amount of the ester in anhydrous DMSO or DMF to create a stock solution (e.g., 10-100 mM).[1] Do not store the reconstituted reagent in solution.[4]
-
-
Initiate the Conjugation Reaction:
-
Slowly add the calculated volume of the Pfp ester stock solution to the stirring biomolecule solution. The final concentration of organic solvent should ideally be below 10% to avoid denaturation of most proteins.
-
Incubate the reaction at room temperature for 1-4 hours or at 4°C overnight.[1] Incubation time and temperature may require optimization.[3][4]
-
-
Quench the Reaction (Optional):
-
To stop the reaction, add a quenching buffer (e.g., Tris or glycine) to a final concentration of 20-50 mM.
-
Incubate for an additional 15-30 minutes. This will consume any unreacted Pfp ester.
-
-
Purify the Conjugate:
-
Remove excess, unreacted Pfp ester and the pentafluorophenol byproduct by running the reaction mixture through a desalting column or by performing extensive dialysis against an appropriate storage buffer (e.g., PBS, pH 7.4).[4][]
-
-
Characterize and Store the Conjugate:
-
Confirm conjugation and determine the DOL using methods such as LC-MS (to detect the mass shift) or UV-Vis spectroscopy if the attached molecule has a chromophore.[1][12]
-
Store the purified conjugate according to the stability requirements of the biomolecule, typically at 4°C for short-term storage or -20°C / -80°C for long-term storage.
-
Troubleshooting
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low Labeling Efficiency / Low DOL | - Reaction pH is too low.- Buffer contains competing amines (e.g., Tris).- Pfp ester was hydrolyzed before use.- Insufficient molar excess. | - Ensure reaction buffer pH is between 7.2 and 8.5.[1]- Perform buffer exchange into an amine-free buffer like PBS or HEPES.[3][4]- Prepare the ester stock solution immediately before use.[3][4]- Increase the molar excess of the Pfp ester in increments. |
| Protein Precipitation / Aggregation | - DOL is too high.- Organic solvent (DMSO/DMF) concentration is too high.- The conjugated molecule is hydrophobic. | - Reduce the molar excess of the Pfp ester or decrease the reaction time.[8]- Keep the final solvent concentration below 10%.- The PEG3 spacer helps mitigate this, but for very hydrophobic payloads, further optimization may be needed. |
| Inconsistent Results Between Batches | - Inaccurate quantification of biomolecule or ester.- Variable reaction conditions (time, temp, pH).- Moisture contamination of the Pfp ester. | - Ensure accurate concentration measurements before starting.[8]- Keep all reaction parameters consistent between experiments.[8]- Equilibrate the reagent vial to room temperature before opening.[3][4] |
References
- 1. precisepeg.com [precisepeg.com]
- 2. benchchem.com [benchchem.com]
- 3. broadpharm.com [broadpharm.com]
- 4. broadpharm.com [broadpharm.com]
- 5. PEG Linkers Explained: Types, Uses, and Why They Matter in Bioconjugation | AxisPharm [axispharm.com]
- 6. Polyethylene Glycol (PEG) and Pegylation of Proteins | Thermo Fisher Scientific - KR [thermofisher.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Optimization of Protein-Level Tandem Mass Tag (TMT) Labeling Conditions in Complex Samples with Top-Down Proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Optimizing the labeling of proteins | Molecular Devices [moleculardevices.com]
- 12. cellmosaic.com [cellmosaic.com]
Application Notes and Protocols for the Purification of Antibody-Drug Conjugates Synthesized with NHPI-PEG3-C2-Pfp Ester
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-Drug Conjugates (ADCs) are a promising class of targeted therapeutics that combine the specificity of a monoclonal antibody (mAb) with the potent cell-killing activity of a cytotoxic agent. The linker, which connects the antibody to the payload, is a critical component influencing the ADC's stability, efficacy, and pharmacokinetic profile. This document provides detailed application notes and protocols for the purification of ADCs synthesized using the non-cleavable NHPI-PEG3-C2-Pfp ester linker. This linker utilizes N-Hydroxyphthalimide (NHPI) ester chemistry for the conjugation of a payload to the antibody via a flexible three-unit polyethylene (B3416737) glycol (PEG) spacer.
The purification of ADCs is a critical step to ensure a homogenous product with a defined drug-to-antibody ratio (DAR), removal of unconjugated antibody, free payload-linker, and aggregates. The presence of the hydrophobic payload and the PEG linker necessitates a multi-modal purification strategy, typically involving Hydrophobic Interaction Chromatography (HIC), Size Exclusion Chromatography (SEC), and Ion-Exchange Chromatography (IEX).
Purification Workflow Overview
The general workflow for the purification of an ADC synthesized with the this compound involves a series of chromatographic steps designed to separate the desired ADC species from process-related impurities.
Experimental Protocols
Hydrophobic Interaction Chromatography (HIC) for DAR Species Separation
HIC is a powerful technique for separating ADC species with different drug-to-antibody ratios (DAR). The increasing hydrophobicity with higher DAR values allows for their resolution.[1][2] This protocol is a guideline and may require optimization based on the specific antibody and payload.
Materials:
-
HIC Column: Phenyl or Butyl chemistry (e.g., TSKgel Butyl-NPR, Phenyl-650S)
-
Mobile Phase A (Binding Buffer): 25 mM Sodium Phosphate, 1.5 M Ammonium (B1175870) Sulfate (B86663), pH 7.0[1]
-
Mobile Phase B (Elution Buffer): 25 mM Sodium Phosphate, pH 7.0[1]
-
HPLC System: A biocompatible HPLC system with a UV detector.
Protocol:
-
Sample Preparation: Dilute the crude ADC mixture with Mobile Phase A to a final ammonium sulfate concentration of approximately 1.0 M. The optimal salt concentration should be determined empirically to ensure binding to the column.
-
Column Equilibration: Equilibrate the HIC column with 5-10 column volumes (CVs) of the starting mobile phase condition (e.g., 100% Mobile Phase A or a mixture of A and B).
-
Sample Injection: Inject the prepared ADC sample onto the equilibrated column.
-
Elution: Elute the bound ADC species using a linear gradient from high to low salt concentration (decreasing percentage of Mobile Phase A). A typical gradient could be from 100% A to 100% B over 30-60 minutes.
-
Fraction Collection: Collect fractions corresponding to the different DAR species, which will elute in order of increasing hydrophobicity (lower DAR to higher DAR).
-
Analysis: Analyze the collected fractions using analytical HIC-HPLC or other characterization methods to determine the DAR of each fraction.
Table 1: Example HIC Gradient for DAR Separation
| Time (min) | % Mobile Phase B | Flow Rate (mL/min) |
| 0 | 0 | 1.0 |
| 5 | 0 | 1.0 |
| 35 | 100 | 1.0 |
| 40 | 100 | 1.0 |
| 41 | 0 | 1.0 |
| 50 | 0 | 1.0 |
Size Exclusion Chromatography (SEC) for Aggregate Removal and Buffer Exchange
SEC separates molecules based on their hydrodynamic radius, effectively removing high molecular weight species (aggregates) and facilitating buffer exchange into a formulation buffer.[3][4][5]
Protocol Workflow:
Materials:
-
SEC Column: (e.g., Superdex 200, TSKgel G3000SWxl)
-
Mobile Phase (Formulation Buffer): e.g., Phosphate-Buffered Saline (PBS), pH 7.4
-
HPLC or FPLC System: with UV detector.
Protocol:
-
Column Equilibration: Equilibrate the SEC column with at least 2 CVs of the desired formulation buffer.
-
Sample Preparation: Pool the HIC fractions containing the desired DAR species and concentrate if necessary.
-
Sample Injection: Inject the ADC sample onto the equilibrated column. The injection volume should not exceed 2-5% of the total column volume to ensure optimal resolution.
-
Isocratic Elution: Elute the sample with the formulation buffer at a constant flow rate. Aggregates will elute first, followed by the monomeric ADC, and then any smaller molecules.
-
Fraction Collection: Collect the main peak corresponding to the monomeric ADC.
Table 2: Typical SEC Parameters
| Parameter | Value |
| Column | TSKgel G3000SWxl (7.8 mm x 30 cm) |
| Mobile Phase | 100 mM Sodium Phosphate, 150 mM NaCl, pH 6.8 |
| Flow Rate | 0.5 - 1.0 mL/min |
| Detection | UV at 280 nm |
| Injection Volume | 20 - 100 µL |
Ion-Exchange Chromatography (IEX) for Charge Variant Analysis and Polishing
IEX separates molecules based on their net surface charge. For ADCs, where conjugation to lysine (B10760008) residues neutralizes a positive charge, cation exchange chromatography (CEX) is often used to separate different ADC species and remove charge variants.[6][7]
Materials:
-
CEX Column: (e.g., BioResolve SCX mAb, ProPac WCX-10)
-
Mobile Phase A: 20 mM MES, pH 6.0
-
Mobile Phase B: 20 mM MES, 1 M NaCl, pH 6.0
-
HPLC System: with UV detector.
Protocol:
-
Column Equilibration: Equilibrate the CEX column with Mobile Phase A.
-
Sample Loading: Load the ADC sample (from SEC purification) onto the column. The ADC should be in a low-salt buffer to ensure binding.
-
Elution: Elute the bound ADC using a salt gradient (increasing percentage of Mobile Phase B). Species with a higher net positive charge will elute later.
-
Fraction Collection: Collect the desired ADC peak(s).
Table 3: Example CEX Gradient for Charge Variant Separation
| Time (min) | % Mobile Phase B |
| 0 | 0 |
| 5 | 0 |
| 35 | 50 |
| 40 | 100 |
| 45 | 100 |
| 46 | 0 |
| 55 | 0 |
Characterization of Purified ADC
After purification, it is essential to characterize the ADC to ensure its quality and consistency.
Logical Relationship of Characterization Techniques:
Table 4: Summary of Analytical Techniques for ADC Characterization
| Analytical Technique | Purpose | Key Parameters Measured |
| HIC-HPLC | Determine average DAR and distribution of DAR species.[8][9] | Peak retention time and area corresponding to different DARs. |
| SEC-HPLC | Quantify aggregates, monomer, and fragments.[4][5] | Percentage of high molecular weight species (HMWs). |
| CEX-HPLC | Assess charge heterogeneity.[6][7] | Profile of acidic and basic variants. |
| Reversed-Phase HPLC (RP-HPLC) | Quantify residual free payload-linker. | Peak area of the free drug. |
| Mass Spectrometry (MS) | Confirm the identity and integrity of the ADC. | Intact mass of the ADC and its subunits. |
Conclusion
The purification of ADCs synthesized with the this compound requires a well-defined and robust multi-step chromatographic process. The protocols outlined in this application note provide a strong foundation for developing a purification strategy to obtain a highly pure and well-characterized ADC suitable for further pre-clinical and clinical development. Optimization of each step will be necessary to accommodate the specific characteristics of the antibody and cytotoxic payload.
References
- 1. Purification of ADCs by HIC - Creative Biolabs [creative-biolabs.com]
- 2. Purification of ADCs by Hydrophobic Interaction Chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. shimadzu.com [shimadzu.com]
- 5. agilent.com [agilent.com]
- 6. lcms.cz [lcms.cz]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. ADC Analysis by Hydrophobic Interaction Chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Drug-to-antibody ratio (DAR) and drug load distribution by hydrophobic interaction chromatography and reversed phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
Determining Drug-to-Antibody Ratio (DAR) of ADCs Synthesized with NHPI-PEG3-C2-Pfp Ester
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Antibody-drug conjugates (ADCs) are a powerful class of biotherapeutics that combine the targeting specificity of monoclonal antibodies (mAbs) with the high potency of cytotoxic small-molecule drugs. The drug-to-antibody ratio (DAR) is a critical quality attribute (CQA) of an ADC, as it significantly influences its efficacy, safety, and pharmacokinetic profile.[1] Therefore, accurate and reliable determination of the DAR is essential during ADC development and for quality control.
This document provides detailed application notes and protocols for the synthesis of an ADC using the non-cleavable linker, NHPI-PEG3-C2-Pfp ester, and the subsequent determination of its DAR using two common analytical techniques: UV/Vis spectrophotometry and Hydrophobic Interaction Chromatography (HIC). The this compound is a linker that contains a three-unit polyethylene (B3416737) glycol (PEG) spacer to enhance solubility and features a pentafluorophenyl (Pfp) ester reactive group for conjugation to primary amines (e.g., lysine (B10760008) residues) on the antibody.[2][3] Pfp esters are known to be less susceptible to hydrolysis than N-hydroxysuccinimide (NHS) esters, leading to more efficient conjugation reactions.[4][5]
I. Synthesis of Antibody-Drug Conjugate
This protocol describes the conjugation of a drug molecule containing a primary amine to a monoclonal antibody via the this compound linker.
Experimental Workflow for ADC Synthesis:
References
- 1. Investigating the Impact of Sample Preparation on Mass Spectrometry-Based Drug-To-Antibody Ratio Determination for Cysteine- and Lysine-Linked Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. precisepeg.com [precisepeg.com]
- 5. broadpharm.com [broadpharm.com]
Application Notes and Protocols for Site-Specific Antibody Conjugation using NHPI-PEG3-C2-Pfp Ester
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-Drug Conjugates (ADCs) are a rapidly growing class of biotherapeutics designed for the targeted delivery of cytotoxic agents to cancer cells. The linker, which connects the antibody to the payload, is a critical component influencing the stability, efficacy, and safety of the ADC. NHPI-PEG3-C2-Pfp ester is a non-cleavable linker that facilitates the site-specific conjugation of a drug to an antibody. This linker features a three-unit polyethylene (B3416737) glycol (PEG) spacer to enhance solubility and a pentafluorophenyl (Pfp) ester for amine-reactive conjugation. The use of Pfp esters offers advantages over traditional N-hydroxysuccinimide (NHS) esters, including higher reactivity and greater stability to hydrolysis, leading to more efficient and controlled conjugation reactions.[1][2][3] Furthermore, Pfp esters have been shown to exhibit a preference for labeling specific lysine (B10760008) residues, such as K188 in the kappa light chain of human IgG antibodies, which can lead to more homogeneous and site-specific conjugates.[4][5]
These application notes provide detailed protocols for the conjugation of a model payload to an antibody using this compound, as well as methods for the characterization of the resulting ADC.
Principle of the Method
The conjugation process involves the reaction of the amine-reactive Pfp ester of the linker with primary amines on the antibody, primarily the ε-amino group of lysine residues. The reaction is typically performed in a slightly basic buffer (pH 7.2-8.5) to ensure the lysine residues are deprotonated and thus nucleophilic.[1][] An organic co-solvent, such as dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF), is often used to dissolve the linker.[2][7] Following the conjugation reaction, the resulting ADC is purified to remove unreacted linker and payload, as well as any aggregates. The purified ADC is then characterized to determine key quality attributes such as the drug-to-antibody ratio (DAR), purity, and stability.
Experimental Protocols
Materials and Reagents
-
Antibody: e.g., Trastuzumab (anti-HER2 IgG1) at a concentration of 5-10 mg/mL in a suitable buffer (e.g., phosphate-buffered saline, PBS).
-
Linker-Payload: A pre-formed construct where the cytotoxic payload is attached to the NHPI-PEG3-C2- moiety, with the Pfp ester available for conjugation.
-
Conjugation Buffer: 100 mM sodium phosphate (B84403) buffer, pH 8.0.
-
Organic Co-solvent: Anhydrous DMSO.
-
Quenching Reagent: 1 M Tris-HCl, pH 8.0.
-
Purification System: Size-exclusion chromatography (SEC) or tangential flow filtration (TFF) system.
-
Analytical Instruments: UV-Vis spectrophotometer, HIC-HPLC system, SEC-HPLC system, RP-HPLC system.
Experimental Workflow for Antibody Conjugation
Caption: Workflow for antibody-drug conjugation.
Step-by-Step Conjugation Protocol
-
Antibody Preparation:
-
If the antibody is in a buffer containing primary amines (e.g., Tris), perform a buffer exchange into the Conjugation Buffer. This can be done using a desalting column or dialysis.
-
Adjust the antibody concentration to 10 mg/mL in Conjugation Buffer.
-
-
Linker-Payload Solution Preparation:
-
Immediately before use, dissolve the this compound-payload in anhydrous DMSO to a concentration of 10 mM.
-
-
Conjugation Reaction:
-
Add the desired molar excess of the Linker-Payload solution to the antibody solution. A typical starting point is a 5-10 fold molar excess of the linker-payload over the antibody.
-
Gently mix the reaction mixture and incubate at room temperature (20-25°C) for 2-4 hours with gentle agitation.
-
-
Quenching the Reaction:
-
To stop the conjugation reaction, add the Quenching Reagent to a final concentration of 50 mM.
-
Incubate for 30 minutes at room temperature.
-
-
Purification of the ADC:
-
Purify the ADC from unreacted linker-payload and other small molecules using a desalting column for small-scale reactions or a SEC or TFF system for larger scales.
-
The purification should be performed in a formulation buffer suitable for the final ADC product (e.g., PBS, pH 7.4).
-
-
ADC Characterization:
-
Determine the protein concentration of the purified ADC using a UV-Vis spectrophotometer by measuring the absorbance at 280 nm.
-
Proceed with the analytical characterization as described in the following sections.
-
ADC Characterization Protocols
A thorough characterization of the ADC is crucial to ensure its quality, efficacy, and safety.[8][9][10] The following are key analytical techniques for ADC characterization.
Logical Relationship for ADC Characterization
Caption: Key analytical attributes of an ADC.
Protocol for DAR Determination by HIC-HPLC
Hydrophobic Interaction Chromatography (HIC) is a widely used method for determining the DAR and the distribution of drug-loaded species for ADCs.[11][12][13] The separation is based on the hydrophobicity of the ADC, which increases with the number of conjugated drug molecules.
-
Column: A HIC column (e.g., Butyl-NPR, 4.6 x 35 mm, 2.5 µm).
-
Mobile Phase A: 1.5 M ammonium (B1175870) sulfate (B86663) in 25 mM sodium phosphate, pH 7.0.
-
Mobile Phase B: 25 mM sodium phosphate, pH 7.0, with 20% isopropanol.
-
Flow Rate: 0.8 mL/min.
-
Gradient: A linear gradient from 0% to 100% Mobile Phase B over 20 minutes.
-
Detection: UV at 280 nm.
Procedure:
-
Equilibrate the column with 100% Mobile Phase A.
-
Inject 10-20 µg of the purified ADC.
-
Run the gradient and record the chromatogram.
-
Integrate the peaks corresponding to different drug-loaded species (DAR0, DAR1, DAR2, etc.).
-
Calculate the average DAR using the following formula: Average DAR = Σ(% Peak Area of each species × DAR of that species) / 100
Protocol for Purity and Aggregation Analysis by SEC-HPLC
Size-Exclusion Chromatography (SEC) is used to separate molecules based on their size and is the standard method for quantifying high molecular weight species (aggregates) and fragments in ADC preparations.[8]
-
Column: An SEC column (e.g., TSKgel G3000SWxl, 7.8 x 300 mm).
-
Mobile Phase: 100 mM sodium phosphate, 150 mM NaCl, pH 6.8.
-
Flow Rate: 0.5 mL/min.
-
Detection: UV at 280 nm.
Procedure:
-
Equilibrate the column with the mobile phase.
-
Inject 20-50 µg of the purified ADC.
-
Run the isocratic method for 30 minutes.
-
Integrate the peaks corresponding to the monomer, aggregates, and fragments.
-
Calculate the percentage of monomer to determine the purity of the ADC.
Data Presentation
The following tables present hypothetical data that could be obtained from the characterization of a Trastuzumab-based ADC prepared using the this compound linker.
Table 1: Drug-to-Antibody Ratio (DAR) Analysis by HIC-HPLC
| Drug-Loaded Species | Retention Time (min) | Peak Area (%) |
| DAR 0 | 8.5 | 5.2 |
| DAR 1 | 10.2 | 15.8 |
| DAR 2 | 12.1 | 58.3 |
| DAR 3 | 13.5 | 18.1 |
| DAR 4 | 14.8 | 2.6 |
| Average DAR | 2.0 |
Table 2: Purity and Aggregation Analysis by SEC-HPLC
| Species | Retention Time (min) | Peak Area (%) |
| Aggregate | 10.1 | 1.5 |
| Monomer | 12.5 | 98.3 |
| Fragment | 15.2 | 0.2 |
| Purity (Monomer %) | 98.3 |
Signaling Pathway
The efficacy of an ADC is dependent on the antibody's ability to bind to its target antigen on the cancer cell surface, leading to internalization and subsequent release of the cytotoxic payload. For an ADC utilizing Trastuzumab, the target is the HER2 receptor. The HER2 signaling pathway plays a crucial role in cell proliferation and survival, and its overexpression is a hallmark of certain cancers.[14][15]
Caption: Simplified HER2 signaling pathway and ADC action.
Trastuzumab binds to the extracellular domain of the HER2 receptor, which can inhibit downstream signaling pathways like the PI3K/Akt and RAS/MAPK pathways, thereby reducing cell proliferation.[8][9][16] Upon binding, the Trastuzumab-ADC complex is internalized by the cell. Inside the cell, the cytotoxic payload is released and can exert its cell-killing effect, for example, by inducing apoptosis.[10]
Conclusion
The this compound linker provides an efficient and robust method for the site-specific conjugation of payloads to antibodies. The protocols outlined in these application notes offer a comprehensive guide for the preparation and characterization of ADCs using this advanced linker technology. The use of Pfp ester chemistry allows for a more controlled conjugation process, potentially leading to more homogeneous ADCs with improved therapeutic properties. The detailed analytical procedures are essential for ensuring the quality and consistency of the final ADC product, a critical aspect of drug development.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. precisepeg.com [precisepeg.com]
- 3. precisepeg.com [precisepeg.com]
- 4. Preferential Light-Chain Labeling of Native Monoclonal Antibodies Improves the Properties of Fluorophore Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. NHPI-PEG3-C2-NHS ester - Immunomart [immunomart.com]
- 7. mdpi.com [mdpi.com]
- 8. Trastuzumab - Wikipedia [en.wikipedia.org]
- 9. Trastuzumab Mechanism of Action; 20 Years of Research to Unravel a Dilemma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The oncogene HER2; Its signaling and transforming functions and its role in human cancer pathogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Drug-to-Antibody Ratio (DAR) and Drug Load Distribution by Hydrophobic Interaction Chromatography and Reversed Phase High-Performance Liquid Chromatography | Springer Nature Experiments [experiments.springernature.com]
- 12. researchgate.net [researchgate.net]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. hrcak.srce.hr [hrcak.srce.hr]
- 15. researchgate.net [researchgate.net]
- 16. How Herceptin® (trastuzumab) is Thought To Work | Herceptin® (trastuzumab) for HER2+ Metastatic Breast Cancer [herceptin.com]
Application Notes and Protocols for NHPI-PEG3-C2-Pfp Ester in Cytotoxic Drug Conjugation
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing NHPI-PEG3-C2-Pfp ester for the conjugation of cytotoxic payloads, a critical step in the development of targeted therapeutics such as Antibody-Drug Conjugates (ADCs). This document outlines compatible cytotoxic agents, detailed experimental protocols, and the underlying chemical principles.
Introduction to this compound
The this compound is a heterobifunctional linker designed for bioconjugation. It features a pentafluorophenyl (Pfp) ester reactive group for covalent attachment to amine-containing molecules. Pfp esters are known for their high reactivity toward primary and secondary amines, forming stable amide bonds.[1][2] A key advantage of Pfp esters over the more common N-hydroxysuccinimide (NHS) esters is their increased resistance to hydrolysis in aqueous media, which can lead to more efficient and reproducible conjugation reactions.[1][2] The polyethylene (B3416737) glycol (PEG) spacer enhances solubility and can improve the pharmacokinetic properties of the resulting conjugate.
Compatible Cytotoxic Payloads
The Pfp ester moiety of the linker reacts with primary and secondary amine groups. Therefore, cytotoxic payloads that possess these functional groups are directly compatible. Other payloads can be chemically modified to introduce a suitable amine handle. Below is a summary of compatible cytotoxic payloads.
| Cytotoxic Payload | Class | Mechanism of Action | Reactive Group for Conjugation |
| Monomethyl Auristatin E (MMAE) | Auristatin | Tubulin Polymerization Inhibitor | Secondary Amine (N-terminus) |
| Monomethyl Auristatin F (MMAF) | Auristatin | Tubulin Polymerization Inhibitor | Secondary Amine (N-terminus) |
| Maytansinoid (DM1) Derivative | Maytansinoid | Tubulin Polymerization Inhibitor | Primary or Secondary Amine (requires modification) |
| SN-38 Derivative | Camptothecin | Topoisomerase I Inhibitor | Primary or Secondary Amine (requires modification) |
| Duocarmycin Derivative | DNA Alkylating Agent | DNA Alkylation | Primary or Secondary Amine (requires modification) |
Experimental Protocols
This section provides detailed protocols for the conjugation of an amine-containing cytotoxic payload to a biomolecule (e.g., an antibody) using this compound.
Protocol 1: General Conjugation of an Amine-Containing Payload
This protocol outlines a general procedure for conjugating a cytotoxic payload with an available primary or secondary amine to a biomolecule.
Materials and Reagents:
-
This compound
-
Amine-containing cytotoxic payload (e.g., MMAE, MMAF)
-
Biomolecule (e.g., antibody) in an amine-free buffer (e.g., PBS, pH 7.2-8.5)
-
Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethyl Formamide (DMF)
-
Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)
-
Purification system (e.g., Size Exclusion Chromatography (SEC), Hydrophobic Interaction Chromatography (HIC))
Procedure:
-
Preparation of Reagents:
-
Allow the this compound vial to equilibrate to room temperature before opening to prevent moisture condensation.[2]
-
Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to a stock concentration of 10-100 mM.[1] Do not prepare stock solutions for storage as the Pfp ester can hydrolyze over time.[3]
-
Dissolve the amine-containing cytotoxic payload in anhydrous DMSO or DMF. The concentration will depend on the specific payload's solubility.
-
-
Conjugation Reaction:
-
To the cytotoxic payload solution, add a 1.5 to 3-fold molar excess of the dissolved this compound.[4]
-
Add a non-nucleophilic base such as diisopropylethylamine (DIPEA) (2-4 equivalents) to facilitate the reaction.
-
Incubate the reaction mixture for 1-4 hours at room temperature with gentle stirring.[4]
-
Monitor the formation of the payload-linker conjugate by RP-HPLC.
-
-
Purification of Payload-Linker Conjugate:
-
Once the reaction is complete, purify the payload-linker intermediate from excess linker using preparative RP-HPLC.
-
Lyophilize the fractions containing the purified payload-linker conjugate.
-
-
Conjugation to Biomolecule:
-
Prepare the biomolecule in a suitable amine-free buffer (e.g., 100 mM sodium carbonate buffer, pH 8.5) at a concentration of 1-10 mg/mL.[5] If the biomolecule is in a buffer containing primary amines (e.g., Tris), perform a buffer exchange.[6]
-
Dissolve the purified payload-linker conjugate in DMSO or DMF.
-
Add a 5 to 15-fold molar excess of the dissolved payload-linker to the biomolecule solution with gentle mixing.[5] The final concentration of the organic solvent should be kept below 10%.[6]
-
Incubate the reaction for 1-4 hours at room temperature or overnight at 4°C.[5]
-
-
Quenching and Purification:
-
(Optional) To quench any unreacted Pfp esters, add a quenching buffer (e.g., 1 M Tris-HCl, pH 7.5) to a final concentration of 20-50 mM and incubate for 30 minutes at room temperature.[5]
-
Purify the final conjugate using a desalting column (e.g., Sephadex G-25) or by dialysis to remove excess payload-linker and other small molecules.[4] Further purification by HIC or SEC may be necessary to separate unconjugated biomolecule and different drug-to-antibody ratio (DAR) species.[7]
-
-
Characterization:
-
Determine the protein concentration and degree of labeling (DOL) or DAR using UV-Vis spectroscopy, HIC-HPLC, and/or mass spectrometry.
-
Visualizing the Process and Principles
To better illustrate the concepts and procedures described, the following diagrams are provided.
Caption: Chemical conjugation of the Pfp ester linker with an amine-containing cytotoxic payload.
References
- 1. precisepeg.com [precisepeg.com]
- 2. broadpharm.com [broadpharm.com]
- 3. broadpharm.com [broadpharm.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. resources.tocris.com [resources.tocris.com]
- 7. Development of a Single-Step Antibody–Drug Conjugate Purification Process with Membrane Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Preventing Aggregation in ADCs with NHPI-PEG3-C2-Pfp Ester
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing the NHPI-PEG3-C2-Pfp ester linker in the synthesis of antibody-drug conjugates (ADCs). The following information addresses common challenges related to ADC aggregation and stability during experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its components?
A1: this compound is a non-cleavable linker used in the synthesis of antibody-drug conjugates.[1] Its components are:
-
NHPI (N-Hydroxyphthalimide): This moiety, when part of an ester, acts as a leaving group upon reaction with a primary amine (such as the lysine (B10760008) residues on an antibody), forming a stable amide bond. NHPI esters are utilized in bioconjugation and can be highly selective.[2][3]
-
PEG3: This is a short polyethylene (B3416737) glycol (PEG) chain consisting of three repeating ethylene (B1197577) oxide units. The PEG component is crucial for increasing the hydrophilicity of the linker-payload complex.[4][] This increased water solubility helps to mitigate aggregation, which is often caused by hydrophobic payloads.[6][7]
-
C2: This refers to a two-carbon alkyl chain (ethane) that serves as a spacer element within the linker.
-
Pfp ester (Pentafluorophenyl ester): This is a highly reactive functional group that readily couples with primary amines on antibodies to form stable amide bonds. Pfp esters are known for their high reactivity and increased stability against hydrolysis compared to more common N-hydroxysuccinimide (NHS) esters, which can lead to more efficient conjugation reactions.[8]
Q2: How does the this compound help prevent ADC aggregation?
A2: The this compound linker is specifically designed to address the common issue of ADC aggregation through two primary mechanisms:
-
Increased Hydrophilicity: Many cytotoxic payloads used in ADCs are hydrophobic, which can lead to the self-association and aggregation of ADC molecules in aqueous solutions.[] The PEG3 component of the linker is hydrophilic and creates a hydration shell around the payload, increasing the overall water solubility of the ADC and reducing the likelihood of aggregation.[4][10]
-
Steric Hindrance: The flexible PEG chain can also provide a steric shield, physically separating the hydrophobic payloads of adjacent ADC molecules, which further prevents intermolecular interactions that can lead to aggregation.[4]
Q3: What are the advantages of using a Pfp ester over an NHS ester for ADC conjugation?
A3: Pentafluorophenyl (Pfp) esters offer several advantages over the more commonly used N-hydroxysuccinimide (NHS) esters for amine-reactive conjugation:
-
Higher Reactivity: The electron-withdrawing nature of the pentafluorophenyl group makes the carbonyl carbon of the Pfp ester more electrophilic, leading to a faster reaction with primary amines on the antibody.[8]
-
Greater Stability: Pfp esters exhibit greater stability towards hydrolysis in aqueous buffers compared to NHS esters.[8] This is a significant advantage as it reduces the competing side reaction of linker deactivation and can lead to higher conjugation efficiency and reproducibility.
Q4: What is the impact of the Drug-to-Antibody Ratio (DAR) on ADC aggregation when using this linker?
A4: The Drug-to-Antibody Ratio (DAR) is a critical quality attribute of an ADC that can significantly influence its propensity to aggregate. Generally, a higher DAR, especially with hydrophobic payloads, increases the overall hydrophobicity of the ADC, making it more prone to aggregation.[] While the PEG3 component of the this compound helps to mitigate this, it is still crucial to optimize the DAR. The hydrophilic nature of the PEG linker may allow for a higher DAR to be achieved without significant aggregation compared to a non-PEGylated linker.[11] Careful characterization of ADCs with different DARs is essential to find the optimal balance between efficacy and stability.
Troubleshooting Guide
| Symptom | Potential Cause | Suggested Solution |
| High levels of aggregation observed immediately after conjugation (as determined by SEC-MALS or DLS). | Suboptimal conjugation conditions: Incorrect pH, temperature, or reaction time can lead to side reactions and aggregation. The pKa of lysine's epsilon-amino group is around 10.5, and conjugation is typically performed at a pH of ~8-9 to ensure a sufficient amount of deprotonated, reactive amine. | - Ensure the conjugation buffer is amine-free (e.g., PBS) and at an optimal pH of 8.0-8.5.[] - Perform the conjugation reaction at a controlled temperature, typically 4°C to room temperature, and optimize the incubation time. - Titrate the molar excess of the this compound to find the optimal ratio that achieves the desired DAR without excessive modification that could lead to aggregation. |
| Increased aggregation during purification or storage. | Inappropriate buffer formulation: The buffer composition, including pH and excipients, is critical for maintaining ADC stability.[6] | - Screen different buffer systems and pH values to find the optimal formulation for your specific ADC. - Consider the addition of stabilizing excipients such as sugars (e.g., sucrose, trehalose) or surfactants (e.g., polysorbate 20/80) to the formulation buffer to prevent aggregation.[13] |
| Low conjugation efficiency or low DAR. | Hydrolysis of the Pfp ester: Although more stable than NHS esters, Pfp esters can still hydrolyze in aqueous solutions over time. | - Prepare the stock solution of the this compound in an anhydrous organic solvent (e.g., DMSO or DMF) immediately before use. - Minimize the time the linker is in an aqueous buffer before the addition of the antibody. |
| Precipitation of the ADC during the reaction or storage. | High hydrophobicity of the payload combined with a high DAR. | - If possible, reduce the target DAR by decreasing the molar excess of the linker during conjugation. - Ensure adequate mixing during the conjugation reaction to avoid localized high concentrations of the linker-payload. - If the payload is extremely hydrophobic, consider using a linker with a longer PEG chain (e.g., PEG4, PEG8, PEG12) to further increase hydrophilicity.[6] |
Quantitative Data Summary
Table 1: Impact of PEGylation on ADC Pharmacokinetics
| Linker Type | PEG Length | Clearance Rate (mL/day/kg) | Reference |
| Non-PEGylated | 0 | ~15 | [14] |
| PEGylated | 4 | ~10 | [14] |
| PEGylated | 8 | ~5 | [14] |
| PEGylated | 12 | ~5 | [14] |
This table summarizes data from a study on PEGylated glucuronide-MMAE linkers, demonstrating that increasing PEG length up to PEG8 significantly decreases ADC clearance, indicating improved stability and longer circulation time.
Experimental Protocols
Protocol 1: General Procedure for Antibody Conjugation with this compound
Objective: To conjugate a payload activated with the this compound to a monoclonal antibody via lysine residues.
Materials:
-
Monoclonal antibody (mAb) in an amine-free buffer (e.g., PBS, pH 7.4)
-
This compound conjugated to the desired payload
-
Anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF)
-
Conjugation buffer: Phosphate-buffered saline (PBS) or similar, pH 8.0-8.5
-
Quenching solution: e.g., 1 M Tris-HCl, pH 8.0
-
Purification system: Size-exclusion chromatography (SEC) column (e.g., Sephadex G-25) or tangential flow filtration (TFF) system
Procedure:
-
Antibody Preparation:
-
Buffer exchange the mAb into the conjugation buffer (PBS, pH 8.0-8.5) to a final concentration of 5-10 mg/mL.
-
Determine the precise concentration of the mAb using a spectrophotometer at 280 nm.
-
-
Linker-Payload Preparation:
-
Immediately before use, dissolve the this compound-payload in a minimal amount of anhydrous DMSO or DMF to create a concentrated stock solution (e.g., 10-20 mM).
-
-
Conjugation Reaction:
-
Add the desired molar excess of the linker-payload stock solution to the stirred antibody solution. The molar excess will depend on the desired DAR and should be optimized for each specific mAb and payload. A typical starting point is a 5- to 10-fold molar excess.
-
Incubate the reaction mixture at room temperature or 4°C for 1-4 hours with gentle mixing. The optimal time and temperature should be determined empirically.
-
-
Quenching the Reaction:
-
Add a quenching solution, such as 1 M Tris-HCl, to a final concentration of 50-100 mM to react with any unreacted Pfp ester.
-
Incubate for an additional 30 minutes at room temperature.
-
-
Purification of the ADC:
-
Remove unconjugated linker-payload and other small molecules by SEC using a pre-equilibrated column with the final formulation buffer.
-
Alternatively, use a TFF system for purification and formulation into the final buffer.
-
Collect the fractions containing the purified ADC.
-
-
Characterization:
-
Determine the final protein concentration (A280).
-
Characterize the ADC for DAR, aggregation, and purity using appropriate analytical methods (see Protocol 2).
-
Protocol 2: Analysis of ADC Aggregation by Size-Exclusion Chromatography (SEC)
Objective: To quantify the percentage of high molecular weight species (aggregates) in an ADC sample.
Materials:
-
Purified ADC sample
-
SEC column suitable for monoclonal antibody analysis
-
HPLC or UPLC system with a UV detector
-
Mobile phase: A physiological pH buffer, e.g., 150 mM sodium phosphate, 150 mM sodium chloride, pH 7.0. For hydrophobic ADCs, the addition of an organic modifier (e.g., 15% isopropanol) may be necessary to improve peak shape.[]
Procedure:
-
System and Column Equilibration:
-
Equilibrate the SEC column with the mobile phase at a constant flow rate until a stable baseline is achieved.
-
-
Sample Preparation:
-
Dilute the ADC sample to a suitable concentration (e.g., 1 mg/mL) in the mobile phase.
-
Filter the sample through a 0.22 µm syringe filter if necessary.
-
-
Chromatographic Analysis:
-
Inject a defined volume of the prepared sample (e.g., 20-50 µL) onto the column.
-
Monitor the elution profile at 280 nm.
-
-
Data Analysis:
-
Integrate the peak areas of the monomer, aggregates (eluting earlier than the monomer), and any fragments (eluting later than the monomer).
-
Calculate the percentage of aggregates as follows: % Aggregates = (Area of Aggregate Peaks / Total Area of All Peaks) x 100
-
Visualizations
Caption: Mechanism of aggregation prevention by the this compound linker.
Caption: Experimental workflow for ADC synthesis and characterization.
Caption: Logical workflow for troubleshooting ADC aggregation issues.
References
- 1. njbio.com [njbio.com]
- 2. N-Hydroxyphthalimide (NHPI) Esters for Cross-coupling - Enamine [enamine.net]
- 3. enamine.net [enamine.net]
- 4. benchchem.com [benchchem.com]
- 6. Polyethylene glycol-based linkers as hydrophilicity reservoir for antibody-drug conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Preferential Light-Chain Labeling of Native Monoclonal Antibodies Improves the Properties of Fluorophore Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. purepeg.com [purepeg.com]
- 11. Chemical Modification of Linkers Provides Stable Linker–Payloads for the Generation of Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 13. veranova.com [veranova.com]
- 14. NHPI-PEG3-C2-NHS ester - Immunomart [immunomart.com]
Technical Support Center: Optimizing NHPI-PEG3-C2-Pfp Ester Reactions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for utilizing NHPI-PEG3-C2-Pfp ester in their experimental workflows. Below you will find troubleshooting advice, frequently asked questions, detailed experimental protocols, and key reaction parameters to ensure successful conjugation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is it used for?
This compound is a non-cleavable 3-unit polyethylene (B3416737) glycol (PEG) linker used in the synthesis of antibody-drug conjugates (ADCs).[1][2] The pentafluorophenyl (Pfp) ester group reacts with primary and secondary amines on biomolecules to form stable amide bonds.[3][4] The PEG3 linker enhances the hydrophilicity of the resulting conjugate, which can improve solubility and pharmacokinetic properties.[5][6]
Q2: What are the advantages of using a Pfp ester over a more common NHS ester?
Pfp esters offer two main advantages over N-hydroxysuccinimide (NHS) esters:
-
Increased stability: Pfp esters are significantly more resistant to spontaneous hydrolysis in aqueous solutions compared to NHS esters.[3][7] This leads to more efficient and reproducible conjugation reactions, especially when working with dilute protein solutions.[3]
-
Higher reactivity: The electron-withdrawing nature of the pentafluorophenyl group makes the carbonyl carbon more electrophilic, leading to faster reaction kinetics with primary amines.[3]
Q3: How should I store and handle this compound?
This compound is moisture-sensitive.[4][8] For long-term stability, it should be stored at -20°C in a tightly sealed container with a desiccant.[9][10] Before use, allow the vial to equilibrate to room temperature before opening to prevent moisture condensation.[10]
Q4: Can I prepare stock solutions of the Pfp ester?
It is strongly recommended to prepare solutions of Pfp esters immediately before use.[4][9] Due to their susceptibility to hydrolysis, even in anhydrous solvents if trace amounts of water are present, preparing stock solutions for long-term storage is not advised as the ester will degrade into a non-reactive carboxylic acid.[4][10]
Q5: What is the optimal pH for the conjugation reaction?
The optimal pH range for the reaction of Pfp esters with primary amines is between 7.2 and 8.5.[9][11] In this range, the amine nucleophile is sufficiently deprotonated and reactive.[9] Higher pH values will accelerate the rate of Pfp ester hydrolysis, which can reduce conjugation efficiency.[8][9]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Low or No Conjugation Efficiency | Degraded Pfp ester due to improper storage or handling. | Always store the Pfp ester at -20°C with a desiccant and prepare solutions immediately before use.[9][10] |
| Suboptimal reaction pH. | Ensure the reaction buffer is within the optimal pH range of 7.2-8.5.[9][11] | |
| Presence of primary amine-containing buffers (e.g., Tris, glycine). | These buffers will compete with the target biomolecule for reaction with the Pfp ester. Use an amine-free buffer such as phosphate-buffered saline (PBS). If necessary, perform buffer exchange via dialysis or desalting.[4][10] | |
| Insufficient molar excess of the Pfp ester. | Optimize the molar ratio of Pfp ester to your biomolecule. A 10- to 50-fold molar excess is a common starting point for protein conjugations.[8] | |
| Precipitation During Reaction | The Pfp ester, dissolved in an organic solvent, is not dispersing well in the aqueous reaction mixture. | Add the Pfp ester solution to the reaction mixture slowly and with gentle but thorough mixing.[9] |
| The biomolecule is prone to aggregation. | Consider adding 5-10% of a co-solvent like DMSO or DMF to the reaction buffer to improve solubility.[11] | |
| Inconsistent Results Between Batches | Variation in the quality of the Pfp ester. | It is good practice to qualify a new batch of Pfp ester with a small-scale control reaction before proceeding with large-scale experiments.[9] |
| Introduction of moisture, especially during scale-up. | Ensure all solvents and reagents are anhydrous and that the reaction is protected from atmospheric moisture, particularly in larger volume reactions.[9] | |
| Loss of Product During Workup | Hydrolysis of the Pfp ester during aqueous basic workup conditions. | If possible, avoid aqueous basic workups. If an aqueous wash is necessary, perform it quickly with cold solutions and immediately proceed to the next step. Consider non-aqueous workup or purification methods like silica (B1680970) gel chromatography if applicable.[9] |
Experimental Protocol: General Procedure for Protein Conjugation
This protocol provides a general framework for the conjugation of this compound to a protein containing accessible primary amines (e.g., lysine (B10760008) residues). Optimization may be required for your specific application.
1. Preparation of Protein Solution:
-
Dissolve the protein in an amine-free reaction buffer (e.g., 50-100 mM sodium phosphate, 0.15 M NaCl, pH 7.2-8.5) to a final concentration of 0.5-5 mg/mL.[11]
-
If the protein is in a buffer containing primary amines, perform buffer exchange into the reaction buffer using a desalting column or dialysis.[4][10]
2. Preparation of Pfp Ester Solution:
-
Immediately before use, dissolve the this compound in anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) to a concentration of 10-100 mM.[10][11]
3. Conjugation Reaction:
-
Slowly add the Pfp ester solution to the protein solution while gently stirring. A common starting point is a 2:1 to 10:1 molar ratio of Pfp ester to free amines on the protein.[11]
-
Allow the reaction to proceed at room temperature (20-25°C) for 1-4 hours or at 4°C overnight for sensitive biomolecules.[11]
4. Quenching of Unreacted Pfp Ester (Optional):
-
To quench any excess Pfp ester, add a quenching buffer such as Tris-buffered saline (TBS) to a final concentration of 25-50 mM and incubate for 30 minutes.[11]
5. Purification of the Conjugate:
-
Remove unreacted Pfp ester and byproducts using a desalting column (e.g., Sephadex G-25) or dialysis.[10][11]
-
For more precise fractionation or to separate different conjugate species, HPLC or size-exclusion chromatography (SEC) can be used.[12]
6. Characterization of the Conjugate:
-
Confirm conjugation and determine the drug-to-antibody ratio (DAR) using techniques such as:
-
UV-Vis Spectrophotometry: A quick estimation of DAR, though less accurate than other methods.[13]
-
Hydrophobic Interaction Chromatography (HIC): A widely used method for detailed DAR analysis.[13]
-
Reversed-Phase HPLC (RP-HPLC): Can evaluate payload stability and DAR.[12]
-
Mass Spectrometry (MS): Provides accurate molecular weight and DAR information.[12][14]
-
SDS-PAGE: To visualize the size shift in the protein after conjugation.[11]
-
Data Presentation: Reaction Condition Parameters
| Parameter | Recommended Range | Notes |
| pH | 7.2 - 8.5 | Lower pH reduces amine reactivity, while higher pH increases Pfp ester hydrolysis.[9][11] |
| Temperature | 4°C to 25°C | Lower temperatures can be used for sensitive biomolecules, but may require longer reaction times.[11] |
| Reaction Time | 1 - 4 hours (at RT) or overnight (at 4°C) | The optimal time depends on the reactivity of the biomolecule and the desired degree of conjugation.[11] |
| Molar Excess of Pfp Ester | 2:1 to 10:1 (ester:amine) | This should be optimized for each specific application to achieve the desired DAR.[11] |
| Solvent for Pfp Ester | Anhydrous DMSO or DMF | The Pfp ester is not directly water-soluble and must be dissolved in an organic solvent first.[4][10] |
| Co-solvent in Reaction Buffer | 5 - 10% DMSO or DMF (optional) | Can be added to improve the solubility of the Pfp ester or the biomolecule.[11] |
Experimental Workflow Visualization
References
- 1. PEG Linker Improves Antitumor Efficacy and Safety of Affibody-Based Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. benchchem.com [benchchem.com]
- 4. broadpharm.com [broadpharm.com]
- 5. benchchem.com [benchchem.com]
- 6. adcreview.com [adcreview.com]
- 7. Pentafluorophenyl esters - Wikipedia [en.wikipedia.org]
- 8. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 9. benchchem.com [benchchem.com]
- 10. confluore.com [confluore.com]
- 11. precisepeg.com [precisepeg.com]
- 12. pharmafocusamerica.com [pharmafocusamerica.com]
- 13. blog.crownbio.com [blog.crownbio.com]
- 14. Analytical Methods for Physicochemical Characterization of Antibody-Drug Conjugates | MtoZ Biolabs [mtoz-biolabs.com]
Technical Support Center: NHPI-PEG3-C2-Pfp Ester
Welcome to the technical support center for NHPI-PEG3-C2-Pfp ester. This guide is designed to assist researchers, scientists, and drug development professionals in successfully utilizing this linker by providing answers to frequently asked questions and troubleshooting common experimental challenges, with a focus on preventing hydrolysis.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is it used for?
This compound is a non-cleavable linker containing a three-unit polyethylene (B3416737) glycol (PEG) spacer. It is commonly employed in the synthesis of antibody-drug conjugates (ADCs) and for the modification of proteins and other biomolecules.[1] The pentafluorophenyl (Pfp) ester group reacts with primary and secondary amines to form stable amide bonds.[2][3][4][5][6]
Q2: How does the stability of Pfp esters compare to NHS esters?
Pfp esters are generally less susceptible to spontaneous hydrolysis in aqueous solutions compared to N-hydroxysuccinimide (NHS) esters.[3][4][5][6][7] This increased stability can lead to more efficient and reproducible conjugation reactions, especially when working with dilute protein solutions or at a slightly basic pH.[4][5]
Q3: What are the optimal storage and handling conditions for this compound to prevent hydrolysis?
To ensure the stability and reactivity of this compound, it is crucial to adhere to the following storage and handling procedures:
-
Storage: Store the reagent at -20°C in a tightly sealed container with a desiccant to protect it from moisture.[2][3]
-
Handling: Before opening the vial, allow it to equilibrate to room temperature to prevent moisture condensation.[2][3] Prepare solutions of the Pfp ester immediately before use.[3][4] It is not recommended to prepare and store stock solutions, as the Pfp ester moiety readily hydrolyzes over time.[3][4]
Q4: What is the primary cause of this compound hydrolysis?
The primary cause of hydrolysis is the reaction of the Pfp ester with water, which leads to the formation of the non-reactive carboxylic acid and pentafluorophenol. This reaction is accelerated by moisture and higher pH.[2]
Troubleshooting Guide
This section addresses common issues encountered during experiments with this compound.
| Problem | Potential Cause | Recommended Solution |
| Low Conjugation Efficiency | Hydrolysis of Pfp ester: The reagent may have degraded due to improper storage or handling, or prolonged exposure to aqueous buffer before reacting with the amine. | Ensure the Pfp ester is stored correctly at -20°C with a desiccant.[2][3] Prepare the Pfp ester solution in anhydrous DMSO or DMF immediately before use and add it to the reaction mixture promptly.[3][4] |
| Suboptimal pH: The pH of the reaction buffer may be too low for efficient amine acylation. | The optimal pH range for Pfp ester reactions with primary amines is typically 7.2-8.5.[4] Adjust the pH of your reaction buffer accordingly. | |
| Presence of primary amines in the buffer: Buffers such as Tris or glycine (B1666218) will compete with the target molecule for reaction with the Pfp ester. | Use amine-free buffers like phosphate-buffered saline (PBS). If your protein is in an amine-containing buffer, perform a buffer exchange via dialysis or desalting before starting the conjugation.[2][3] | |
| Inconsistent Results Between Experiments | Variable levels of hydrolysis: Differences in reagent handling, incubation times, or buffer preparation can lead to varying degrees of Pfp ester hydrolysis. | Standardize your protocol. Pay close attention to the time the Pfp ester is in solution before use and ensure consistent pH and buffer composition for all experiments. |
| Moisture contamination: Introduction of moisture into the reaction can lead to significant hydrolysis. | Use anhydrous solvents to dissolve the Pfp ester.[6] Ensure all reaction vessels are dry. | |
| Precipitation of Reagent | Low aqueous solubility: this compound is not directly water-soluble and may precipitate when added to the aqueous reaction buffer. | Dissolve the Pfp ester in a minimal amount of a water-miscible organic solvent like DMSO or DMF before adding it to the aqueous reaction mixture.[2][3] The final concentration of the organic solvent should generally be kept below 10% to maintain protein solubility and stability.[2] |
Experimental Protocols
General Protocol to Minimize Hydrolysis During Protein Conjugation
This protocol provides a general procedure for conjugating this compound to a protein while minimizing hydrolysis.
Materials:
-
This compound
-
Protein to be conjugated in an amine-free buffer (e.g., PBS, pH 7.2-8.0)
-
Anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF)
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Desalting column or dialysis equipment for purification
Procedure:
-
Protein Preparation: Ensure the protein is in an appropriate amine-free buffer at a suitable concentration. If necessary, perform a buffer exchange.
-
Pfp Ester Solution Preparation: Immediately before use, dissolve the required amount of this compound in anhydrous DMSO or DMF.
-
Conjugation Reaction: Add the dissolved Pfp ester solution to the protein solution while gently stirring. The molar ratio of Pfp ester to protein will need to be optimized for your specific application but a 5- to 15-fold molar excess of the ester is a common starting point.[4]
-
Incubation: Incubate the reaction mixture at room temperature for 1-4 hours or at 4°C overnight.[4] The optimal time may vary depending on the protein and desired degree of labeling.
-
Quenching: (Optional) To terminate the reaction, add the quenching buffer to a final concentration of 20-50 mM and incubate for 30 minutes at room temperature.[4]
-
Purification: Remove excess, unreacted, and hydrolyzed reagent by desalting or dialysis.
Protocol for Monitoring Pfp Ester Hydrolysis via HPLC
This protocol can be used to assess the stability of the this compound in your specific buffer conditions.
Materials:
-
This compound
-
Anhydrous DMSO or DMF
-
Reaction buffer of interest (e.g., PBS at various pH values)
-
HPLC system with a C18 column and a UV detector
-
Mobile phase (e.g., acetonitrile/water gradient)
Procedure:
-
Stock Solution: Prepare a concentrated stock solution of this compound in anhydrous DMSO or DMF.
-
Initiate Hydrolysis: Add a small aliquot of the stock solution to your chosen reaction buffer at a defined temperature.
-
Time Points: At various time points (e.g., 0, 15, 30, 60, 120 minutes), withdraw an aliquot of the mixture.
-
Sample Preparation: Immediately dilute the aliquot in the HPLC mobile phase to quench the hydrolysis reaction.
-
HPLC Analysis: Analyze the samples by HPLC. Monitor the decrease in the peak area of the intact this compound and the increase in the peak area of the hydrolyzed product over time.
-
Data Analysis: Plot the peak area of the intact Pfp ester against time to determine the rate of hydrolysis.
Visualizations
Caption: Factors influencing this compound hydrolysis and prevention strategies.
Caption: Workflow for protein conjugation with this compound to minimize hydrolysis.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Rapid hydrolysis rates of thio- and phosphate esters constrain the origin of metabolism to cool, acidic to neutral environments - PMC [pmc.ncbi.nlm.nih.gov]
- 6. precisepeg.com [precisepeg.com]
- 7. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
Technical Support Center: Pfp Esters in Bioconjugation
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using pentafluorophenyl (Pfp) esters for bioconjugation.
Frequently Asked Questions (FAQs)
Q1: What are the main advantages of using Pfp esters over N-hydroxysuccinimide (NHS) esters?
Pfp esters offer two primary advantages over the more common NHS esters:
-
Greater Resistance to Hydrolysis: Pfp esters are significantly more stable in aqueous solutions compared to NHS esters. This increased stability reduces the competing hydrolysis side reaction, leading to more efficient conjugation, especially when working with valuable biomolecules or in dilute solutions.
-
Higher Reactivity: The electron-withdrawing nature of the pentafluorophenyl group makes the carbonyl carbon more electrophilic, resulting in faster reaction kinetics with primary and secondary amines.
Q2: What is the primary side reaction of Pfp esters in bioconjugation?
The main side reaction is hydrolysis , where the Pfp ester reacts with water, converting the active ester back into the unreactive carboxylic acid and releasing pentafluorophenol. This reaction is more prevalent at higher pH values.
Q3: What is the optimal pH for bioconjugation with Pfp esters?
The optimal pH range for reacting Pfp esters with primary amines is typically 7.2 to 8.5 . A slightly basic pH is necessary to ensure that the amine groups on the biomolecule are deprotonated and thus nucleophilic. However, increasing the pH further can accelerate the rate of hydrolysis.
Q4: Can I use buffers containing primary amines, like Tris or glycine?
No, you should avoid buffers containing primary amines as they will compete with the target biomolecule for reaction with the Pfp ester, leading to lower conjugation efficiency. It is recommended to perform a buffer exchange into an amine-free buffer such as phosphate-buffered saline (PBS), borate (B1201080) buffer, or carbonate/bicarbonate buffer before starting the conjugation.
Q5: How should I prepare and store Pfp ester solutions?
Pfp esters are moisture-sensitive. It is crucial to dissolve the Pfp ester in a dry, water-miscible organic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) immediately before use. Stock solutions should not be prepared and stored, as the Pfp ester will degrade over time due to hydrolysis.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Low or No Conjugation Efficiency | Hydrolysis of Pfp ester: The reagent was exposed to moisture or the reaction pH is too high. | Ensure Pfp ester is stored with a desiccant and dissolved in anhydrous solvent immediately before use. Optimize the reaction pH within the 7.2-8.5 range. |
| Inactive biomolecule: Amine groups on the biomolecule are not available for conjugation. | Confirm the presence of accessible primary amines on your biomolecule. Ensure the buffer does not contain competing nucleophiles. | |
| Insufficient Pfp ester: The molar excess of the Pfp ester is too low. | Increase the molar excess of the Pfp ester to the biomolecule. A 5- to 15-fold molar excess is a common starting point. | |
| Precipitation or Aggregation of Biomolecule | Hydrophobicity of Pfp ester: Some Pfp esters can be hydrophobic, causing aggregation of the biomolecule. | Add a small amount of an organic co-solvent (e.g., 5-10% DMSO or DMF) to the reaction mixture to improve solubility. |
| Biomolecule instability: The reaction conditions (e.g., pH, temperature) are causing the biomolecule to denature and aggregate. | Optimize the reaction conditions. Consider performing the reaction at a lower temperature (e.g., 4°C) for a longer duration. | |
| Inconsistent Results | Degraded Pfp ester: The quality of the Pfp ester may vary or it may have degraded due to improper storage. | Always use a fresh vial of Pfp ester and store it properly at -20°C with a desiccant. |
| Variability in biomolecule: The concentration or purity of the biomolecule differs between experiments. | Accurately determine the concentration of your biomolecule before each experiment. |
Data Summary
Table 1: Comparison of Pfp and NHS Ester Properties
| Feature | Pfp Ester | NHS Ester |
| Reactive Group | Pentafluorophenyl Ester | N-hydroxysuccinimide Ester |
| Target | Primary and secondary amines | Primary amines |
| Bond Formed | Amide | Amide |
| Optimal pH Range | 7.2 - 9.0 | 7.2 - 8.5 |
| Hydrolytic Stability | More stable than NHS esters | Prone to hydrolysis, especially at higher pH |
| Solubility | Generally requires an organic solvent (e.g., DMSO, DMF) | Generally requires an organic solvent (e.g., DMSO, DMF) |
Table 2: Hydrolysis Half-life of NHS Esters in Aqueous Solution (for reference)
| pH | Temperature | Half-life |
| 8.0 | Room Temperature | ~210 minutes |
| 8.5 | Room Temperature | ~180 minutes |
| 9.0 | Room Temperature | ~125 minutes |
Note: While direct comparative data for Pfp esters under identical conditions is limited in the literature, they are consistently reported to be significantly more stable than NHS esters.
Experimental Protocols
Protocol 1: General Protein Labeling with a Pfp Ester
Materials:
-
Pfp ester-activated molecule
-
Protein to be labeled in an amine-free buffer (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 7.5)
-
Anhydrous DMSO or DMF
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Desalting column or dialysis cassette for purification
Procedure:
-
Prepare the Protein Solution: Dissolve the protein in the amine-free reaction buffer at a concentration of 1-10 mg/mL. If the protein is in a buffer containing primary amines, perform a buffer exchange.
-
Prepare the Pfp Ester Solution: Immediately before use, dissolve the Pfp ester-activated molecule in anhydrous DMSO or DMF to a stock concentration of 10-100 mM.
-
Initiate the Conjugation Reaction: Add a 5- to 15-fold molar excess of the dissolved Pfp ester to the protein solution while gently vortexing. The final concentration of the organic solvent should ideally be less than 10%.
-
Incubation: Incubate the reaction mixture for 1-4 hours at room temperature or overnight at 4°C.
-
Quenching (Optional): To stop the reaction, add the quenching buffer to a final concentration of 20-50 mM and incubate for 30 minutes at room temperature.
-
Purification: Remove unreacted Pfp ester and byproducts by size-exclusion chromatography (e.g., a desalting column) or dialysis.
Protocol 2: Monitoring Pfp Ester Hydrolysis by HPLC
Materials:
-
Pfp ester of interest
-
Reaction buffer (e.g., 100 mM sodium phosphate, pH 7.5)
-
Acetonitrile (ACN), HPLC grade
-
Trifluoroacetic acid (TFA)
-
Reverse-phase HPLC system with a C18 column and UV detector
Procedure:
-
Prepare Stock Solution: Prepare a concentrated stock solution of the Pfp ester in anhydrous ACN.
-
Initiate Hydrolysis: Dilute the Pfp ester stock solution into the reaction buffer to a final concentration of approximately 1 mM.
-
Time-course Analysis: Immediately inject a sample (t=0) into the HPLC. Continue to take and inject samples at regular time intervals.
-
HPLC Analysis: Monitor the disappearance of the Pfp ester peak and the appearance of the hydrolyzed carboxylic acid peak by UV absorbance at an appropriate wavelength. The mobile phase can be a gradient of water with 0.1% TFA (Solvent A) and ACN with 0.1% TFA (Solvent B).
-
Data Analysis: Plot the peak area of the Pfp ester against time to determine the rate of hydrolysis.
Visualizations
Caption: Pfp Ester Reaction Pathways in Bioconjugation.
Caption: Troubleshooting Workflow for Low Conjugation Yield.
how to avoid unwanted cross-reactivity with NHPI-PEG3-C2-Pfp ester
Welcome to the technical support center for NHPI-PEG3-C2-Pfp ester. This guide is designed for researchers, scientists, and drug development professionals to provide answers to frequently asked questions and to troubleshoot common issues encountered during bioconjugation experiments, with a specific focus on avoiding unwanted cross-reactivity.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its core components?
A1: this compound is a linker used primarily in the synthesis of antibody-drug conjugates (ADCs).[1][2] It is composed of three key parts:
-
Pfp (Pentafluorophenyl) Ester: This is an amine-reactive functional group. It readily reacts with primary and secondary amines, such as those on the side chain of lysine (B10760008) residues or the N-terminus of a protein, to form a stable amide bond.[3][4] The Pfp ester is known for its high reactivity and greater stability against hydrolysis compared to N-hydroxysuccinimide (NHS) esters.[3][5]
-
PEG3 (3-unit Polyethylene Glycol): This is a short, hydrophilic spacer. The PEG linker improves the solubility of the conjugate, can reduce aggregation, and provides spatial separation between the conjugated molecules.[6][7]
-
NHPI (N-Hydroxyphthalimide) Ester: While the Pfp ester is intended for amine coupling, NHPI esters are also known as precursors for generating alkyl radicals under specific conditions (e.g., photochemical, electrochemical, or thermal).[8][9][10] In the context of this linker's primary use, this part of the molecule is less reactive towards amines than the Pfp ester under typical conjugation conditions, but its potential for alternative reactivity should be considered.
Q2: What is the primary advantage of using a Pfp ester over a more common NHS ester?
A2: The main advantages of Pfp esters over NHS esters are their enhanced stability in aqueous solutions and higher reactivity towards amines.[3][5] A significant issue with NHS esters is their susceptibility to hydrolysis, a competing reaction with water that deactivates the linker.[11][12] Pfp esters are less prone to this hydrolysis, which leads to more efficient and reproducible conjugation reactions, especially when working with valuable biomolecules or in dilute solutions.[3][4]
Q3: What are the primary sources of unwanted cross-reactivity or side reactions with this linker?
A3: Unwanted cross-reactivity and side reactions can stem from several sources:
-
Hydrolysis: The Pfp ester can react with water, leading to the hydrolysis of the ester and rendering the linker inactive for conjugation. This is a primary competing side reaction.[13]
-
Reaction with Buffer Components: Buffers containing primary amines, such as Tris or glycine, will compete with the target biomolecule for reaction with the Pfp ester, reducing the yield of the desired conjugate.[14][15]
-
Non-Specific Binding: While highly selective for primary amines, reactions with other nucleophilic residues on a protein can occur, particularly at higher pH values.[][17]
-
Radical Reactions: The NHPI ester moiety can be induced to form radicals under certain conditions (e.g., exposure to specific light wavelengths or electrochemical conditions), which could lead to unintended modifications.[18][19]
-
Biological Cross-Reactivity: In a biological system, the PEG linker itself can sometimes be recognized by pre-existing anti-PEG antibodies, which can affect the efficacy and safety of the final conjugate.[20][21]
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments in a question-and-answer format.
Problem 1: Low or No Conjugation Yield
Q: My final yield of conjugated product is very low. What are the likely causes and how can I fix this?
A: Low conjugation yield is a common issue that can typically be traced to reagent handling, reaction conditions, or buffer choice.
-
Possible Cause 1: Hydrolysis of the Pfp Ester.
-
Explanation: The Pfp ester is moisture-sensitive and can be deactivated by hydrolysis, especially at high pH or with prolonged exposure to aqueous environments before conjugation.[13][14][15]
-
Solution:
-
Always allow the reagent vial to equilibrate to room temperature before opening to prevent moisture condensation.[14]
-
Prepare the Pfp ester solution in a dry, water-miscible organic solvent (e.g., anhydrous DMSO or DMF) immediately before use.[22] Do not prepare and store stock solutions.[15]
-
Perform the reaction at the optimal pH of 7.2-8.5. While reactivity increases with pH, so does the rate of hydrolysis.[5][22]
-
-
-
Possible Cause 2: Competing Amines in the Reaction Buffer.
-
Explanation: If your buffer contains molecules with primary amines, such as Tris (TBS) or glycine, they will react with the Pfp ester and compete with your target biomolecule.
-
Solution: Exchange your biomolecule into an amine-free buffer like Phosphate-Buffered Saline (PBS), HEPES, or carbonate/borate buffers before starting the conjugation.[14][15]
-
-
Possible Cause 3: Sub-optimal Molar Ratio.
-
Explanation: An insufficient amount of the Pfp ester linker relative to the number of available amines on your biomolecule will result in a low degree of labeling.
-
Solution: Optimize the molar excess of the linker. A common starting point is a 5- to 20-fold molar excess of the Pfp ester over the biomolecule.[5] The ideal ratio depends on the protein concentration and the desired number of attached linkers.
-
-
Possible Cause 4: Degraded Reagent.
-
Explanation: Improper storage can lead to the degradation of the Pfp ester.
-
Solution: Store the this compound at -20°C with a desiccant to protect it from moisture and degradation.[13]
-
Problem 2: Non-Specific Modification and Aggregation
Q: I'm observing non-specific modifications or my protein is aggregating after the reaction. What can I do?
A: These issues often relate to reaction selectivity and the physicochemical properties of the resulting conjugate.
-
Possible Cause 1: Reaction with Non-Target Residues.
-
Explanation: While Pfp esters are highly selective for primary amines, side reactions with other nucleophilic groups (like thiols or hydroxyls) can be promoted at high pH (e.g., > 9.0).
-
Solution: Maintain the reaction pH within the recommended 7.2-8.5 range to maximize selectivity for amines.[5][22]
-
-
Possible Cause 2: Protein Aggregation.
-
Explanation: The conjugation process can alter the surface properties of a protein, leading to aggregation. This can be exacerbated by high protein concentrations or inappropriate buffer conditions. The linker itself is somewhat hydrophobic, which can also contribute.[11]
-
Solution:
-
-
Possible Cause 3: Unintended Radical Reactions.
-
Explanation: The NHPI ester component of the linker can participate in radical reactions if the conditions are favorable (e.g., exposure to UV light, presence of certain catalysts).[8][10] This is generally not an issue under standard bioconjugation protocols but should be considered if unexpected products are observed.
-
Solution: Protect the reaction from light and avoid adding any reagents known to initiate radical chemistry unless this reactivity is specifically desired.
-
Data Presentation
Table 1: Comparative Stability of Amine-Reactive Esters
This table highlights the superior hydrolytic stability of Pfp esters compared to the more common NHS esters.
| Active Ester | Solvent System | Half-life (t½) | Reference |
| Pentafluorophenyl (Pfp) Ester | Aqueous Acetonitrile | No detectable decomposition after 300 hours | [13] |
| N-Hydroxysuccinimide (NHS) Ester | Aqueous Acetonitrile | ~140 hours | [13] |
Note: The stability of active esters is highly dependent on pH. While more stable, Pfp esters will also exhibit faster hydrolysis at higher pH values.[13]
Experimental Protocols
Protocol 1: General Method for Conjugating this compound to a Protein
This protocol provides a general guideline for conjugating the Pfp ester linker to a protein, such as an antibody, in an amine-free buffer.
Materials:
-
Protein (e.g., IgG) in an amine-free buffer (e.g., PBS, 0.1 M sodium phosphate, 0.15 M NaCl, pH 7.2-8.0).
-
This compound.
-
Anhydrous organic solvent (e.g., DMSO or DMF).
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0).
-
Purification equipment (e.g., desalting column or dialysis unit).[14][15]
Procedure:
-
Prepare the Protein Solution:
-
Prepare the Pfp Ester Solution:
-
Initiate the Conjugation Reaction:
-
Quench the Reaction (Optional but Recommended):
-
Purify the Conjugate:
-
Characterize and Store:
-
Analyze the conjugate using appropriate methods (e.g., SDS-PAGE, HPLC, mass spectrometry) to determine the degree of labeling.
-
Store the purified conjugate under conditions appropriate for the protein, typically at 4°C or frozen at -20°C or -80°C.
-
Visualizations
Caption: Troubleshooting workflow for low conjugation yield.
Caption: Desired aminolysis vs. competing hydrolysis side reaction.
Caption: Logical map of potential cross-reactivity sources.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. benchchem.com [benchchem.com]
- 4. Pentafluorophenyl esters - Wikipedia [en.wikipedia.org]
- 5. benchchem.com [benchchem.com]
- 6. precisepeg.com [precisepeg.com]
- 7. purepeg.com [purepeg.com]
- 8. BJOC - Mechanisms for radical reactions initiating from N-hydroxyphthalimide esters [beilstein-journals.org]
- 9. Mechanisms for radical reactions initiating from N-hydroxyphthalimide esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Mechanisms for radical reactions initiating from N-hydroxyphthalimide esters - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. アミン反応性架橋剤化学 | Thermo Fisher Scientific - JP [thermofisher.com]
- 13. benchchem.com [benchchem.com]
- 14. broadpharm.com [broadpharm.com]
- 15. broadpharm.com [broadpharm.com]
- 17. benchchem.com [benchchem.com]
- 18. Recent advances in electrochemical utilization of NHPI esters - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 19. discovery.researcher.life [discovery.researcher.life]
- 20. pubs.acs.org [pubs.acs.org]
- 21. Cross-Reactivity of Select PEG-Binding Antibodies to Other Polymers Containing a C-C-O Backbone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. precisepeg.com [precisepeg.com]
Technical Support Center: Optimizing Drug-Linker Stability with NHPI-PEG3-C2-Pfp Ester
Welcome to the technical support center for the NHPI-PEG3-C2-Pfp ester, a non-cleavable linker designed for the development of stable and effective antibody-drug conjugates (ADCs). This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to facilitate your ADC development projects.
Frequently Asked Questions (FAQs)
Q1: What is the this compound and what are its primary applications?
The this compound is a heterobifunctional crosslinker used in bioconjugation, particularly for the creation of antibody-drug conjugates (ADCs). It is composed of three key components:
-
N-Hydroxyphthalimide (NHPI) ester: While the Pfp ester is the primary reactive group for amine conjugation in this linker, the NHPI group is a stable chemical entity that is part of the linker's backbone.
-
PEG3: A short polyethylene (B3416737) glycol spacer with three ethylene (B1197577) glycol units. This hydrophilic spacer can help to improve the solubility and reduce aggregation of the resulting ADC.[][2]
-
Pentafluorophenyl (Pfp) ester: An amine-reactive functional group that forms a stable amide bond with primary amines, such as the lysine (B10760008) residues on the surface of antibodies.[3][4]
Its primary application is in the covalent attachment of a cytotoxic drug (payload) to a monoclonal antibody (mAb) to create an ADC. This non-cleavable linker design ensures that the payload is only released upon lysosomal degradation of the antibody, which can enhance the stability of the ADC in circulation.[][6]
Q2: What are the advantages of using a Pfp ester over a more common NHS ester for antibody conjugation?
Pfp esters offer a significant advantage over N-hydroxysuccinimide (NHS) esters in terms of hydrolytic stability.[7] Pfp esters are less susceptible to hydrolysis in aqueous buffers, which is a common competing reaction during conjugation.[3][4] This increased stability can lead to more efficient and reproducible conjugation reactions, especially when working with precious or limited quantities of antibodies and payloads.
Q3: How does the PEG3 spacer influence the properties of the resulting ADC?
The inclusion of a hydrophilic PEG spacer, even a short one like PEG3, can offer several benefits:
-
Improved Solubility: The PEG chain can help to mitigate the hydrophobicity of the payload, reducing the propensity for ADC aggregation.[]
-
Enhanced Pharmacokinetics: PEGylation can increase the hydrodynamic radius of the ADC, which may lead to a longer plasma half-life.[][2]
-
Reduced Immunogenicity: The PEG spacer can potentially shield the linker and payload from the immune system.
Q4: What is the mechanism of drug release for an ADC constructed with this non-cleavable linker?
ADCs utilizing non-cleavable linkers like the this compound release their cytotoxic payload through the complete degradation of the antibody within the lysosome of the target cell.[][6] The process involves:
-
The ADC binds to its target antigen on the surface of a cancer cell.
-
The ADC-antigen complex is internalized via endocytosis.
-
The endosome containing the ADC fuses with a lysosome.
-
Lysosomal proteases degrade the antibody, releasing the drug still attached to the linker and a single amino acid residue (lysine).[6]
This mechanism provides high stability in circulation and minimizes off-target toxicity.[]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Conjugation (Low DAR) | 1. Hydrolysis of Pfp ester: The Pfp ester is moisture-sensitive.[4][8] 2. Inactive antibody: Antibody may have been stored improperly or subjected to multiple freeze-thaw cycles. 3. Presence of primary amines in the antibody buffer: Buffers like Tris or glycine (B1666218) will compete with the antibody for reaction with the Pfp ester.[4][8] 4. Suboptimal reaction pH: The reaction between the Pfp ester and the amine is pH-dependent.[3][8] 5. Insufficient molar excess of the linker-payload. | 1. Equilibrate the vial of the this compound to room temperature before opening to prevent moisture condensation. Prepare stock solutions in anhydrous DMSO or DMF immediately before use.[4][8] 2. Use a fresh aliquot of antibody. 3. Perform a buffer exchange of the antibody into an amine-free buffer such as phosphate-buffered saline (PBS) at pH 7.2-7.5.[4] 4. Ensure the reaction pH is within the optimal range of 7.2-8.5.[3] 5. Increase the molar excess of the linker-payload to the antibody. A 5 to 15-fold molar excess is a good starting point. |
| High Levels of Aggregation | 1. High Drug-to-Antibody Ratio (DAR): A high DAR can increase the hydrophobicity of the ADC, leading to aggregation. 2. Hydrophobic nature of the payload. | 1. Reduce the molar excess of the linker-payload during the conjugation reaction to target a lower average DAR.[] 2. The PEG3 spacer is designed to mitigate this, but if aggregation persists, consider using a longer PEG chain in your linker design. |
| Inconsistent Batch-to-Batch Results | 1. Variability in linker-payload stock solution: The Pfp ester can hydrolyze over time in solution. 2. Inconsistent reaction conditions: Minor variations in pH, temperature, or reaction time can affect the outcome. | 1. Always prepare fresh stock solutions of the this compound-payload conjugate immediately before each conjugation reaction.[4] 2. Carefully control all reaction parameters. Use a calibrated pH meter and a temperature-controlled incubator. |
| Precipitation During Conjugation | 1. Poor solubility of the linker-payload in the aqueous reaction buffer. | 1. The this compound should be dissolved in a minimal amount of anhydrous DMSO or DMF before being added to the antibody solution. The final concentration of the organic solvent should ideally be kept below 10%. |
Data Presentation
Table 1: Comparative Stability of Pfp and NHS Esters
| Active Ester | Solvent System | Half-life (t½) | Reference |
| Pentafluorophenyl (Pfp) Ester | Aqueous Acetonitrile | No detectable decomposition after 300 hours | [10] |
| N-Hydroxysuccinimide (NHS) Ester | Aqueous Acetonitrile | ~140 hours | [10] |
Table 2: General Comparison of Cleavable vs. Non-Cleavable Linkers
| Feature | Cleavable Linkers (e.g., Val-Cit, Hydrazone) | Non-Cleavable Linkers (e.g., NHPI-PEG3-C2) |
| Plasma Stability | Generally lower; risk of premature payload release.[11][12] | Generally higher; minimal premature payload release.[][12] |
| Drug Release Mechanism | Enzymatic cleavage, pH change, or reduction in the tumor microenvironment or within the cell.[6][11] | Proteolytic degradation of the antibody in the lysosome.[][6] |
| Bystander Effect | Can kill neighboring antigen-negative tumor cells. | Limited bystander effect as the released payload is typically charged and less membrane-permeable. |
| In Vivo Efficacy | Can be highly effective, but efficacy may be linked to off-target toxicity. | Often show a better therapeutic window due to improved stability and reduced off-target toxicity.[] |
| Typical Plasma Half-life of ADC | Variable, can be shorter due to linker instability.[13] | Generally longer, contributing to better tumor accumulation. |
Experimental Protocols
Protocol 1: General Procedure for Antibody Conjugation with this compound
This protocol describes the conjugation of a drug-linker activated with this compound to the lysine residues of a monoclonal antibody.
Materials:
-
Monoclonal antibody (mAb) in an amine-free buffer (e.g., PBS, pH 7.2-7.5)
-
This compound conjugated to the desired payload
-
Anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF)
-
Quenching buffer: 1 M Tris-HCl, pH 8.0
-
Purification column (e.g., size-exclusion chromatography column like a desalting column)
-
Reaction buffer: 100 mM sodium phosphate, 150 mM NaCl, pH 7.4
Procedure:
-
Antibody Preparation:
-
If the antibody is in a buffer containing primary amines (e.g., Tris), perform a buffer exchange into the reaction buffer.
-
Adjust the antibody concentration to 2-10 mg/mL in the reaction buffer.
-
-
Linker-Payload Solution Preparation:
-
Equilibrate the vial of the this compound-payload to room temperature before opening.
-
Immediately before use, dissolve the linker-payload in anhydrous DMSO or DMF to a concentration of 10-20 mM.
-
-
Conjugation Reaction:
-
Add the desired molar excess (e.g., 5-15 equivalents) of the linker-payload solution to the antibody solution while gently vortexing.
-
Ensure the final concentration of the organic solvent is below 10%.
-
Incubate the reaction at room temperature for 1-4 hours or at 4°C overnight.
-
-
Quenching the Reaction (Optional):
-
To stop the reaction, add the quenching buffer to a final concentration of 50 mM and incubate for 30 minutes at room temperature.[3]
-
-
Purification of the ADC:
-
Remove unreacted linker-payload and byproducts by size-exclusion chromatography (e.g., using a desalting column) equilibrated with the desired storage buffer (e.g., PBS, pH 7.4).
-
-
Characterization:
-
Determine the drug-to-antibody ratio (DAR) and assess the purity and aggregation of the ADC using appropriate analytical techniques (see Protocol 2 and 3).
-
Protocol 2: In Vitro Plasma Stability Assay
This protocol outlines a general method to assess the stability of the ADC in plasma.[12][14][15]
Materials:
-
Purified ADC
-
Human, mouse, or rat plasma
-
Incubator at 37°C
-
LC-MS system
Procedure:
-
Incubation:
-
Incubate the ADC at a final concentration of 100 µg/mL in plasma at 37°C.
-
Collect aliquots at various time points (e.g., 0, 6, 24, 48, 72, 168 hours).
-
Immediately freeze the collected aliquots at -80°C until analysis.
-
-
Sample Analysis:
-
Data Analysis:
-
Plot the concentration of the intact ADC over time to determine its plasma half-life.
-
Protocol 3: Determination of Drug-to-Antibody Ratio (DAR) by HIC-UV/MS
Hydrophobic Interaction Chromatography (HIC) is a common method for determining the DAR of ADCs.[18][19][20][21]
Materials:
-
Purified ADC
-
HPLC system with a UV detector and ideally coupled to a mass spectrometer (MS)
-
HIC column (e.g., TSKgel Butyl-NPR)
-
Mobile Phase A: 1.5 M ammonium (B1175870) sulfate (B86663) in 25 mM sodium phosphate, pH 7.0
-
Mobile Phase B: 25 mM sodium phosphate, pH 7.0, with 20% isopropanol
Procedure:
-
Sample Preparation:
-
Dilute the ADC sample to approximately 1 mg/mL in Mobile Phase A.
-
-
Chromatography:
-
Equilibrate the HIC column with Mobile Phase A.
-
Inject the ADC sample.
-
Elute the different DAR species using a decreasing salt gradient (i.e., increasing percentage of Mobile Phase B).
-
Monitor the elution profile at 280 nm.
-
-
Data Analysis:
-
The peaks eluting at later retention times correspond to higher DAR species due to increased hydrophobicity.
-
Calculate the average DAR by integrating the peak areas of each DAR species and weighting them by their respective drug load.
-
If using an MS detector, the mass of each eluting species can be determined to confirm the DAR.[16][17][22]
-
Mandatory Visualizations
References
- 2. PEG Linker Improves Antitumor Efficacy and Safety of Affibody-Based Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. precisepeg.com [precisepeg.com]
- 4. broadpharm.com [broadpharm.com]
- 6. Severing Ties: Quantifying the Payload Release from Antibody Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Linker Design Impacts Antibody-Drug Conjugate Pharmacokinetics and Efficacy via Modulating the Stability and Payload Release Efficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 8. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 10. Frontiers | Linker Design Impacts Antibody-Drug Conjugate Pharmacokinetics and Efficacy via Modulating the Stability and Payload Release Efficiency [frontiersin.org]
- 11. benchchem.com [benchchem.com]
- 12. ADC Plasma Stability Analysis Service - Creative Biolabs [creative-biolabs.com]
- 13. Antibody–drug conjugates: Recent advances in linker chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Linker Design Impacts Antibody-Drug Conjugate Pharmacokinetics and Efficacy via Modulating the Stability and Payload Release Efficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. High-Throughput, Multispecies, Parallelized Plasma Stability Assay for the Determination and Characterization of Antibody–Drug Conjugate Aggregation and Drug Release - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Antibody-Drug Conjugate (ADC) Bioanalysis Strategies Based on LC-MS - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 17. Current LC-MS-based strategies for characterization and quantification of antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 18. lcms.cz [lcms.cz]
- 19. chromatographyonline.com [chromatographyonline.com]
- 20. researchgate.net [researchgate.net]
- 21. separations.us.tosohbioscience.com [separations.us.tosohbioscience.com]
- 22. Native Reversed-Phase Liquid Chromatography: A Technique for LCMS of Intact Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Head-to-Head Comparison: NHPI-PEG3-C2-Pfp Ester vs. NHPI-PEG3-C2-NHS Ester for Antibody-Drug Conjugate Development
For researchers, scientists, and drug development professionals, the choice of linker is a critical determinant in the successful construction of antibody-drug conjugates (ADCs). The linker's stability and reactivity directly influence conjugation efficiency, batch-to-batch reproducibility, and the ultimate therapeutic efficacy of the ADC. This guide provides an in-depth comparison of two amine-reactive linkers: NHPI-PEG3-C2-Pfp ester and NHPI-PEG3-C2-NHS ester.
Both linkers feature a non-cleavable N-hydroxyphthalimide (NHPI) core, a three-unit polyethylene (B3416737) glycol (PEG) spacer, and a C2 aliphatic chain.[1][2] The key differentiator lies in the active ester functionality: a pentafluorophenyl (Pfp) ester versus an N-hydroxysuccinimide (NHS) ester. This seemingly subtle difference has significant implications for their performance in bioconjugation.
At a Glance: Key Performance Characteristics
| Feature | This compound | NHPI-PEG3-C2-NHS Ester |
| Reactive Group | Pentafluorophenyl (Pfp) Ester | N-hydroxysuccinimide (NHS) Ester |
| Target | Primary and secondary amines (e.g., lysine (B10760008) residues on antibodies) | Primarily primary amines |
| Bond Formed | Stable amide bond | Stable amide bond |
| Optimal pH Range | 7.2 - 9.0[] | 7.2 - 8.5[] |
| Hydrolytic Stability | More stable, less susceptible to hydrolysis, especially at a slightly basic pH.[][5] | Prone to hydrolysis, particularly at pH > 8.0, with a half-life that can be in the order of minutes.[5] |
| Reaction Efficiency | Potentially higher due to greater resistance to hydrolysis, allowing for more controlled and efficient conjugation.[6] | Can be lower due to the competing hydrolysis reaction, which deactivates the ester.[5] |
| Solubility | Requires anhydrous organic solvents like DMSO or DMF for stock solutions.[6] | Requires anhydrous organic solvents like DMSO or DMF for stock solutions.[] |
| Byproducts | Pentafluorophenol | N-hydroxysuccinimide |
Delving Deeper: The Chemical Advantage of Pfp Esters
The superior performance of Pfp esters stems from the electron-withdrawing nature of the pentafluorophenyl group. This makes the carbonyl carbon of the ester more electrophilic and thus more reactive towards nucleophilic attack by the amine groups on the antibody.[] Concurrently, pentafluorophenolate is an excellent leaving group, further driving the reaction towards amide bond formation.[]
The most significant advantage of the Pfp ester is its greater resistance to hydrolysis in aqueous solutions compared to the NHS ester.[5][6] NHS esters are notoriously susceptible to hydrolysis, a competing reaction that converts the active ester into an unreactive carboxylic acid, thereby reducing the conjugation yield and necessitating the use of a larger excess of the linker.[5] This is particularly critical in the context of valuable and often sensitive antibodies, where maximizing conjugation efficiency and minimizing side reactions is paramount. The enhanced stability of Pfp esters allows for more consistent and reproducible conjugations, especially in dilute protein solutions or at the slightly basic pH required for efficient amine acylation.[]
Visualizing the Chemistry
Reaction Mechanisms
The fundamental reaction for both esters is the nucleophilic acyl substitution where a primary amine from a lysine residue on an antibody attacks the carbonyl carbon of the ester, leading to the formation of a stable amide bond and the release of the respective leaving group.
Experimental Workflow for Antibody-Drug Conjugation
The general workflow for conjugating these linkers to an antibody, followed by the attachment of a payload, is a multi-step process that requires careful control of reaction conditions.
Experimental Protocols
The following are generalized protocols for the conjugation of NHPI-PEG3-C2-Pfp and -NHS esters to an antibody. It is crucial to optimize these protocols for each specific antibody and payload combination.
Protocol 1: Antibody Conjugation with this compound
Materials:
-
Antibody in an amine-free buffer (e.g., PBS, pH 7.2-7.5)
-
This compound
-
Anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF)
-
Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)
-
Purification system (e.g., size exclusion chromatography)
Procedure:
-
Antibody Preparation: If the antibody solution contains primary amines (e.g., Tris buffer) or stabilizers like BSA, perform a buffer exchange into an amine-free buffer such as PBS at the desired pH (typically 7.2-8.5).[6] Adjust the antibody concentration to 1-10 mg/mL.
-
Pfp Ester Solution Preparation: Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to a stock concentration of 10-100 mM.[7] Do not prepare stock solutions for long-term storage as the ester is moisture-sensitive.[6]
-
Conjugation Reaction: Add a 5- to 15-fold molar excess of the dissolved Pfp ester to the antibody solution while gently vortexing.[] The optimal molar ratio should be determined empirically.
-
Incubation: Incubate the reaction mixture for 1-4 hours at room temperature or overnight at 4°C.[7] The reaction progress can be monitored by techniques such as HPLC or mass spectrometry.
-
Quenching: Stop the reaction by adding the quenching solution to a final concentration of 20-50 mM to consume any unreacted Pfp ester.[7] Incubate for 30 minutes.
-
Purification: Remove excess linker and byproducts by purifying the antibody-linker conjugate using size exclusion chromatography or dialysis.[6]
-
Characterization: Characterize the purified conjugate to determine the drug-to-antibody ratio (DAR) using techniques like UV-Vis spectroscopy, mass spectrometry, or hydrophobic interaction chromatography (HIC).
Protocol 2: Antibody Conjugation with NHPI-PEG3-C2-NHS Ester
Materials:
-
Antibody in an amine-free buffer (e.g., PBS, pH 7.2-8.5)
-
NHPI-PEG3-C2-NHS ester
-
Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)
-
Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)
-
Purification system (e.g., size exclusion chromatography)
Procedure:
-
Antibody Preparation: As with the Pfp ester protocol, ensure the antibody is in an appropriate amine-free buffer at a concentration of 1-10 mg/mL.[2] A pH of 8.0-8.5 is often optimal for NHS ester reactions.[]
-
NHS Ester Solution Preparation: Immediately before use, dissolve the NHPI-PEG3-C2-NHS ester in anhydrous DMSO or DMF to a stock concentration of 10-100 mM.[2] Due to its high susceptibility to hydrolysis, it is critical to use anhydrous solvent and prepare the solution fresh.[5]
-
Conjugation Reaction: Add a 10- to 20-fold molar excess of the dissolved NHS ester to the antibody solution with gentle mixing.[2] A higher molar excess compared to the Pfp ester may be required to compensate for hydrolysis.
-
Incubation: Incubate the reaction for 30-60 minutes at room temperature or for 2 hours at 4°C.[2]
-
Quenching: Add a quenching solution to a final concentration of 20-50 mM and incubate for 30 minutes to stop the reaction.[8]
-
Purification: Purify the antibody-linker conjugate to remove unreacted reagents and byproducts.[2]
-
Characterization: Determine the DAR of the purified conjugate using appropriate analytical methods.
Conclusion and Recommendations
The choice between this compound and NHPI-PEG3-C2-NHS ester will depend on the specific requirements of the ADC development project. However, based on the well-established chemical principles of Pfp and NHS esters, the This compound is the recommended choice for achieving higher conjugation efficiency, better reproducibility, and a more controlled manufacturing process. Its enhanced stability towards hydrolysis minimizes a significant side reaction, leading to a more robust and reliable conjugation outcome. While NHS esters are a more traditional choice, the superior performance characteristics of Pfp esters make them a more advantageous option for the development of next-generation ADCs where precise control over the drug-to-antibody ratio is critical for optimizing the therapeutic window. Researchers should, however, empirically determine the optimal reaction conditions for their specific antibody and payload to achieve the desired product characteristics.
References
PFP Ester vs. NHS Ester: A Comparative Guide for Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
The strategic selection of a crosslinker is a critical determinant for the success of bioconjugation, directly impacting the efficiency, stability, and ultimate functionality of the resulting conjugate. Among the most common amine-reactive crosslinkers, N-hydroxysuccinimide (NHS) esters have long been a staple. However, pentafluorophenyl (PFP) esters have emerged as a superior alternative in many applications, primarily due to their enhanced stability in aqueous environments. This guide provides an objective, data-supported comparison of PFP and NHS esters to inform the selection of the optimal reagent for your specific bioconjugation needs.
At a Glance: Key Performance Characteristics
PFP esters offer a significant advantage in terms of hydrolytic stability, which translates to more efficient and reproducible conjugations. While both esters target primary amines to form stable amide bonds, the lower susceptibility of PFP esters to premature hydrolysis in aqueous buffers minimizes the loss of reactive molecules, leading to potentially higher conjugation yields.[1]
| Feature | PFP Ester | NHS Ester |
| Reactive Group | Pentafluorophenyl Ester | N-hydroxysuccinimide Ester |
| Target | Primary and secondary amines | Primary amines |
| Bond Formed | Amide | Amide |
| Optimal pH Range | 7.2 - 9.0[1] | 7.2 - 8.5[1] |
| Solubility | Generally requires organic co-solvent (e.g., DMSO, DMF)[1] | Generally requires organic co-solvent (e.g., DMSO, DMF)[1] |
| Hydrolytic Stability | More stable than NHS esters[1] | Prone to hydrolysis, especially at higher pH[1] |
| Key Advantage | Higher resistance to hydrolysis, leading to potentially more efficient and reproducible reactions.[1] | Well-established chemistry with a wide variety of commercially available reagents. |
| Key Disadvantage | Can be more hydrophobic than NHS esters.[2] | Susceptible to hydrolysis, which can lead to lower reaction yields.[1] |
Quantitative Performance Comparison: Hydrolytic Stability
The primary competing reaction in aqueous bioconjugation with active esters is hydrolysis, which deactivates the ester and reduces conjugation efficiency. PFP esters exhibit significantly greater resistance to hydrolysis compared to NHS esters.[1][3]
While direct side-by-side quantitative comparisons of the half-lives of PFP and NHS esters under identical conditions are limited in readily available literature, the data for NHS esters clearly illustrates their instability, particularly as the pH increases.[1] In contrast, PFP esters are consistently reported to be less susceptible to this degradation.[1][2][4][5] One study directly comparing the reactivity of various active esters, including PFP and NHS esters, found that due to hydrolysis, the highest yield of the desired amide product from the NHS ester was slightly lower than that from the PFP ester.[6]
Table 2: Hydrolysis Half-life of NHS Esters in Aqueous Solution [1]
| pH | Temperature (°C) | Half-life |
| 7.0 | 0 | 4-5 hours |
| 8.0 | 4 | 1 hour |
| 8.6 | 4 | 10 minutes |
Chemical Reaction and Experimental Workflow
The fundamental reaction for both PFP and NHS esters is the nucleophilic attack of a primary amine on the activated ester, resulting in the formation of a stable amide bond and the release of the respective leaving group (pentafluorophenol or N-hydroxysuccinimide).
Reaction Mechanism
Caption: General reaction scheme for PFP and NHS esters with primary amines.
Typical Experimental Workflow for Bioconjugation
The following diagram illustrates a generalized workflow for a protein bioconjugation experiment using either a PFP or NHS ester.
Caption: A typical workflow for protein conjugation using PFP or NHS esters.
Experimental Protocols
Below are generalized protocols for protein labeling using PFP and NHS esters. It is important to optimize the specific reaction conditions, such as the molar excess of the ester and incubation time, for each specific application.
Protocol 1: Protein Labeling with a PFP Ester
Materials:
-
PFP ester-activated molecule
-
Protein to be labeled
-
Amine-free buffer (e.g., 100 mM sodium phosphate (B84403) buffer, pH 7.2-8.5)
-
Anhydrous DMSO or DMF
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Desalting column or dialysis cassette for purification
Procedure:
-
Prepare the Protein Solution: Dissolve the protein in the amine-free reaction buffer at a concentration of 1-10 mg/mL. If the protein is in a buffer containing primary amines (e.g., Tris), perform a buffer exchange into the reaction buffer.
-
Prepare the PFP Ester Solution: Immediately before use, dissolve the PFP ester-activated molecule in anhydrous DMSO or DMF to a stock concentration (e.g., 10-100 mM).[7]
-
Reaction: Add a 5- to 15-fold molar excess of the dissolved PFP ester to the protein solution while gently vortexing. The final concentration of the organic solvent should ideally be less than 10%.[1]
-
Incubation: Incubate the reaction mixture for 1-4 hours at room temperature or overnight at 4°C.[1][7]
-
Quenching (Optional): To stop the reaction, add the quenching buffer to a final concentration of 20-50 mM and incubate for 30 minutes at room temperature.[1]
-
Purification: Remove the excess, unreacted PFP ester and byproducts by gel filtration using a desalting column or by dialysis against a suitable buffer (e.g., PBS).
Protocol 2: Protein Labeling with an NHS Ester
Materials:
-
NHS ester-activated molecule
-
Protein to be labeled
-
Amine-free buffer (e.g., 100 mM sodium bicarbonate buffer, pH 8.3-8.5)
-
Anhydrous DMSO or DMF
-
Quenching buffer (e.g., 1 M Tris-HCl or glycine, pH 7.5)
-
Desalting column or dialysis cassette for purification
Procedure:
-
Prepare the Protein Solution: Dissolve the protein in the amine-free reaction buffer at a concentration of 1-10 mg/mL. Ensure the buffer is free of primary amines.
-
Prepare the NHS Ester Solution: Immediately before use, dissolve the NHS ester-activated molecule in anhydrous DMSO or DMF to a stock concentration (e.g., 10 mg/mL).
-
Reaction: Add a 5- to 20-fold molar excess of the dissolved NHS ester to the protein solution while gently stirring.
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C.
-
Quenching (Optional): Stop the reaction by adding the quenching buffer to a final concentration of 50-100 mM and incubate for 10-15 minutes at room temperature.
-
Purification: Purify the conjugate from excess, unreacted NHS ester and byproducts using a desalting column or dialysis.
Conclusion
The selection between a PFP ester and an NHS ester for bioconjugation should be guided by the specific requirements of the application. PFP esters present a clear advantage in their enhanced stability against hydrolysis, which can lead to more efficient and reproducible conjugation outcomes, particularly in dilute solutions or when working with sensitive biomolecules.[1] While NHS esters are a well-established and widely available option, their susceptibility to hydrolysis necessitates careful control of reaction conditions to mitigate yield loss. For applications demanding high efficiency, reproducibility, and robustness, PFP esters are a demonstrably superior choice.
References
A Head-to-Head Comparison of Non-Cleavable and Cleavable Linkers for Antibody-Drug Conjugates
A Comprehensive Guide for Researchers and Drug Development Professionals
The efficacy and safety of Antibody-Drug Conjugates (ADCs) are critically dependent on the linker that connects the monoclonal antibody to the cytotoxic payload. The choice between a non-cleavable and a cleavable linker is a pivotal decision in ADC design, profoundly influencing its mechanism of action, stability, and therapeutic window. This guide provides an objective comparison of these two linker strategies, supported by experimental data, detailed methodologies for key validation experiments, and visual diagrams to elucidate their distinct characteristics.
Fundamental Differences in Mechanism of Action
The primary distinction between non-cleavable and cleavable linkers lies in their payload release mechanism.[1]
Non-Cleavable Linkers: These linkers create a stable covalent bond between the antibody and the payload. The release of the cytotoxic drug is entirely dependent on the lysosomal degradation of the antibody after the ADC is internalized by the target cancer cell.[2] This process results in the release of the payload still attached to the linker and an amino acid residue from the antibody.[3]
Cleavable Linkers: In contrast, cleavable linkers are designed to be labile under specific physiological conditions prevalent in the tumor microenvironment or within the cancer cell.[3] This controlled release is typically triggered by one of three mechanisms:
-
Protease-Sensitivity: These linkers incorporate a peptide sequence (e.g., valine-citrulline) that is recognized and cleaved by proteases, such as cathepsin B, which are highly expressed in the lysosomes of tumor cells.[4]
-
pH-Sensitivity: These linkers, often containing a hydrazone bond, are stable at the physiological pH of blood (pH 7.4) but are hydrolyzed in the acidic environment of endosomes and lysosomes (pH 4.5-6.5).[4]
-
Glutathione-Sensitivity: These linkers utilize a disulfide bond that is cleaved in the reducing environment of the cytoplasm, where the concentration of glutathione (B108866) is significantly higher than in the bloodstream.[4]
References
The Balancing Act: How PEG Linker Length Dictates Antibody-Drug Conjugate Efficacy
A comprehensive analysis of the impact of Polyethylene (B3416737) Glycol (PEG) linker length on the therapeutic efficacy of Antibody-Drug Conjugates (ADCs), supported by a compilation of preclinical data and detailed experimental methodologies.
In the intricate design of Antibody-Drug Conjugates (ADCs), the linker connecting the monoclonal antibody to the cytotoxic payload is a critical determinant of therapeutic success. Among the various linker technologies, polyethylene glycol (PEG) has emerged as a versatile tool for optimizing ADC performance. The length of the PEG chain is not a trivial consideration; it profoundly influences the physicochemical properties, pharmacokinetics, and ultimately, the anti-tumor activity of the ADC. This guide provides a comparative analysis of how varying PEG linker lengths impact ADC efficacy, offering a valuable resource for researchers and drug development professionals.
The inclusion of PEG linkers in ADC design offers several advantages. Many potent cytotoxic payloads are hydrophobic, and their conjugation to an antibody can lead to aggregation, particularly at higher drug-to-antibody ratios (DARs). The hydrophilic nature of PEG can mitigate this aggregation propensity.[1] Furthermore, PEGylation increases the hydrodynamic radius of the ADC, which in turn reduces renal clearance and extends the plasma half-life.[1] This prolonged circulation time can lead to greater accumulation of the ADC in tumor tissues.[1] The flexible PEG chain can also create a "hydration shell," enhancing solubility and stability while potentially shielding the payload from the immune system, thereby reducing immunogenicity.[1][2]
However, the benefits of increasing PEG linker length must be carefully weighed against potential drawbacks. A longer PEG chain can sometimes lead to a decrease in in vitro cytotoxicity.[1][3][4] This trade-off underscores the necessity of optimizing the PEG linker length for each specific ADC, considering the unique characteristics of the antibody, payload, and target antigen.[1]
Comparative Performance Data
The following tables summarize quantitative data from various preclinical studies, illustrating the impact of PEG linker length on key ADC performance metrics. It is important to note that the data is compiled from studies using different antibody-payload combinations and experimental models, which may influence the results.[1]
Table 1: Impact of PEG Linker Length on In Vitro Cytotoxicity (IC50)
| Linker Type/Length | ADC Construct | Cell Line | IC50 (nM) | General Trend | Reference |
| No PEG (SMCC) | ZHER2-SMCC-MMAE | NCI-N87 | ~1.0 | High Potency | [3][4] |
| PEG4K | ZHER2-PEG4K-MMAE | NCI-N87 | ~6.5 | Reduced Potency | [3][4] |
| PEG10K | ZHER2-PEG10K-MMAE | NCI-N87 | ~22.5* | Further Reduced Potency | [3][4] |
| Short PEG (e.g., PEG2, PEG3) | General ADC | Various | Variable | Generally high potency | [5] |
| Long PEG (e.g., PEG12, PEG24) | General ADC | Various | Variable | Often reduced potency compared to shorter PEGs | [1] |
Note: Values are relative fold changes in cytotoxicity as reported in the study.
Table 2: Impact of PEG Linker Length on Pharmacokinetics (PK)
| Linker Type/Length | ADC Construct | Animal Model | Half-Life (t½) | Clearance | Reference |
| No PEG (SMCC) | ZHER2-SMCC-MMAE | Mouse | 19.6 min | - | [3][4] |
| PEG4K | ZHER2-PEG4K-MMAE | Mouse | 49.2 min | - | [3][4] |
| PEG10K | ZHER2-PEG10K-MMAE | Mouse | 219.0 min | - | [3][4] |
| PEG8 | Homogeneous DAR 8 ADC | Rat | ~40 h | ~0.2 mL/h/kg | [1] |
| PEG12 | Homogeneous DAR 8 ADC | Rat | ~50 h | ~0.15 mL/h/kg | [1] |
| PEG24 | Homogeneous DAR 8 ADC | Rat | ~50 h | ~0.15 mL/h/kg | [1] |
Table 3: Impact of PEG Linker Length on In Vivo Efficacy (Tumor Growth Inhibition)
| Linker Type/Length | ADC Construct | Xenograft Model | Dosage | Tumor Growth Inhibition (%) | Reference |
| No PEG | ZHER2-SMCC-MMAE | NCI-N87 | 5 mg/kg | ~40% | [1] |
| PEG10K | ZHER2-PEG10K-MMAE | NCI-N87 | 5 mg/kg | >80% | [1] |
| PEG8 | Homogeneous DAR 8 ADC | L540cy | - | 75-85% | [6] |
| PEG12 | Homogeneous DAR 8 ADC | Breast Cancer | 3 mg/kg | Significant anti-tumor activity | [1] |
| PEG24 | anti-Trop2-mPEG24-MMAE | BxPC3 | 3 mg/kg | Significant tumor suppression | [1] |
Key Observations and Experimental Considerations
The compiled data reveals a clear trend: increasing PEG linker length generally leads to a longer plasma half-life and, in many cases, improved in vivo efficacy.[1] This is likely due to the enhanced pharmacokinetic profile, which allows for greater accumulation of the ADC at the tumor site.[1] However, this improvement in in vivo performance can be accompanied by a decrease in in vitro cytotoxicity.[1][3][4] This suggests that while a longer PEG linker may hinder the payload's interaction with the target cell in a culture dish, its ability to prolong circulation and tumor accumulation in a complex biological system is a more dominant factor for overall therapeutic effect.
Studies have also indicated a potential threshold effect, where beyond a certain PEG length (e.g., PEG8), further increases may not significantly enhance pharmacokinetic parameters like clearance.[1][7] The optimal PEG linker length is highly context-dependent, influenced by the hydrophobicity of the payload, the specific antibody, and the antigen density on tumor cells.[1]
Experimental Methodologies
To aid in the design of comparable studies, detailed methodologies for the key experiments cited are provided below.
In Vitro Cytotoxicity Assay
-
Cell Culture: Target cancer cell lines (e.g., NCI-N87, BxPC3) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
ADC Treatment: ADCs with varying PEG linker lengths are serially diluted and added to the cells.
-
Incubation: The plates are incubated for a specified period (e.g., 72 hours) at 37°C in a humidified atmosphere with 5% CO2.
-
Viability Assessment: Cell viability is assessed using a colorimetric assay such as MTT or a luminescence-based assay like CellTiter-Glo®.
-
Data Analysis: The half-maximal inhibitory concentration (IC50) is calculated by fitting the dose-response data to a four-parameter logistic curve.
Pharmacokinetic (PK) Study in Rodents
-
Animal Models: Male Sprague-Dawley rats or BALB/c mice are used.
-
ADC Administration: A single intravenous (IV) dose of the ADC is administered to each animal.
-
Blood Sampling: Blood samples are collected at various time points post-injection (e.g., 5 min, 1 hr, 6 hr, 24 hr, 48 hr, etc.) via retro-orbital or tail vein bleeding.
-
Sample Processing: Plasma is isolated from the blood samples by centrifugation.
-
ADC Quantification: The concentration of the ADC in plasma is determined using an enzyme-linked immunosorbent assay (ELISA) that detects the antibody component.
-
Data Analysis: Pharmacokinetic parameters such as half-life (t½), clearance (CL), and area under the curve (AUC) are calculated using non-compartmental analysis.
In Vivo Tumor Xenograft Efficacy Study
-
Tumor Cell Implantation: Human tumor cells (e.g., NCI-N87, L540cy) are subcutaneously implanted into immunodeficient mice (e.g., nude or SCID).
-
Tumor Growth Monitoring: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³). Tumor volume is measured regularly using calipers.
-
Animal Randomization: Mice are randomized into treatment groups (vehicle control, and ADCs with different PEG linkers).
-
ADC Dosing: ADCs are administered intravenously at a specified dose and schedule (e.g., once a week for three weeks).
-
Efficacy Evaluation: Tumor growth is monitored throughout the study. The primary endpoint is typically tumor growth inhibition, calculated as the percentage change in tumor volume in treated groups compared to the vehicle control group.
-
Tolerability Assessment: Animal body weight and general health are monitored as indicators of toxicity.
Visualizing the Concepts
To better illustrate the principles discussed, the following diagrams are provided.
Caption: General structure of an Antibody-Drug Conjugate with a PEG linker.
Caption: A typical experimental workflow for evaluating ADC efficacy.
References
- 1. benchchem.com [benchchem.com]
- 2. purepeg.com [purepeg.com]
- 3. PEG Linker Improves Antitumor Efficacy and Safety of Affibody-Based Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PEG Linker Improves Antitumor Efficacy and Safety of Affibody-Based Drug Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. aacrjournals.org [aacrjournals.org]
- 7. researchgate.net [researchgate.net]
A Comparative Guide to the In Vitro and In Vivo Performance of NHPI-PEG3-C2-Pfp Ester ADCs and Other Linker Technologies
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the performance of Antibody-Drug Conjugates (ADCs) utilizing the non-cleavable NHPI-PEG3-C2-Pfp ester linker with alternative linker technologies. Due to the limited availability of public data on this specific linker, this guide leverages performance data from structurally similar non-cleavable, PEGylated linkers as a surrogate for comparative analysis. The information is supported by experimental data from published studies and includes detailed methodologies for key experiments.
Executive Summary
The choice of linker is a critical determinant of an ADC's therapeutic index, influencing its stability, efficacy, and safety profile. Non-cleavable linkers, such as the this compound, are designed for high plasma stability, minimizing premature payload release and off-target toxicity.[1] These linkers release the cytotoxic payload after internalization by the target cell and subsequent degradation of the antibody backbone in the lysosome.[2] This mechanism contrasts with cleavable linkers, which are designed to release the payload in response to specific triggers in the tumor microenvironment, such as low pH or high concentrations of certain enzymes.[2] The inclusion of a polyethylene (B3416737) glycol (PEG) spacer, as in the this compound, aims to improve the hydrophilicity and pharmacokinetic properties of the ADC.[2]
Comparative Performance Data
The following tables summarize quantitative data from studies on ADCs with different linker technologies. It is important to note that direct head-to-head comparisons are limited, and performance can be influenced by the specific antibody, payload, and tumor model used.
Table 1: In Vitro Cytotoxicity of ADCs with Different Linker Technologies
| Linker Type | ADC Example | Cell Line | IC50 (nM) | Reference |
| Non-cleavable, PEGylated | C16 Site A-PEG6-C2-MMAD | BxPC3 | 0.5 | [3] |
| Cleavable (Val-Cit) | Trastuzumab-vc-MMAE | SK-BR-3 | 0.1 | [4] |
| Cleavable (Hydrazone) | Inotuzumab Ozogamicin | CD22+ Cell Lines | 0.01 - 0.1 | [2] |
| Non-cleavable (SMCC) | Ado-trastuzumab emtansine (T-DM1) | SK-BR-3 | 0.2 - 0.5 | [1] |
Table 2: In Vivo Efficacy of ADCs in Xenograft Models
| Linker Type | ADC Example | Xenograft Model | Dosing Regimen | Tumor Growth Inhibition (%) | Reference |
| Non-cleavable, PEGylated | C16 Site A-PEG6-C2-MMAD | BxPC3 | 10 mg/kg, single dose | ~80% | [3] |
| Cleavable (Val-Cit) | Brentuximab Vedotin | CD30+ Lymphoma | 1 mg/kg, weekly | >90% | [2] |
| Non-cleavable (SMCC) | Ado-trastuzumab emtansine (T-DM1) | HER2+ Breast Cancer | 15 mg/kg, single dose | ~70% | [5] |
Table 3: Plasma Stability of ADCs
| Linker Type | ADC Example | Species | Half-life (days) | Key Findings | Reference |
| Non-cleavable, PEGylated | Amino-PEG6-based MMAD ADC | Mouse | >4.5 | Remained stable with intact linker and payload. | [6] |
| Cleavable (Val-Cit) | Trastuzumab-vc-MMAE | Mouse | ~2-3 | Gradual payload deconjugation observed. | [7] |
| Non-cleavable (SMCC) | Ado-trastuzumab emtansine (T-DM1) | Human | ~4 | High stability in circulation. | [1] |
Key Performance Characteristics
In Vitro Cytotoxicity
ADCs with non-cleavable PEGylated linkers, such as the Amino-PEG6-C2-MMAD conjugate, demonstrate potent in vitro cytotoxicity against target cell lines.[3] The cytotoxic activity is dependent on the internalization of the ADC and subsequent lysosomal processing to release the payload-linker-amino acid complex.
Bystander Effect
A key differentiator for non-cleavable linkers is the general lack of a significant bystander effect.[2][8] The released payload, still attached to the linker and an amino acid, is typically charged and membrane-impermeable, preventing it from diffusing to and killing adjacent antigen-negative tumor cells.[2] This contrasts with many cleavable linkers that release membrane-permeable payloads capable of inducing bystander killing.[9] While this can be advantageous in heterogeneous tumors, it may also increase off-target toxicity.[8]
In Vivo Efficacy
In xenograft models, ADCs with non-cleavable PEGylated linkers have shown significant tumor growth inhibition.[3] The high plasma stability of these linkers ensures that the ADC can effectively accumulate in the tumor tissue before the payload is released.
Plasma Stability
Non-cleavable linkers, particularly those with hydrophilic PEG spacers, are designed for high stability in systemic circulation.[6][7] Studies on Amino-PEG6-based ADCs have shown that the linker and payload remain intact in mouse plasma for extended periods, which is crucial for minimizing off-target toxicity and maximizing tumor delivery.[6]
Experimental Protocols
ADC Conjugation (General Protocol)
This protocol describes a general method for conjugating a drug-linker to an antibody via partially reduced interchain disulfides.
-
Antibody Reduction:
-
The antibody is partially reduced using a reducing agent like dithiothreitol (B142953) (DTT) or tris(2-carboxyethyl)phosphine (B1197953) (TCEP) in a suitable buffer (e.g., PBS with DTPA, pH 8.0).
-
The reaction is typically incubated at 37°C for 1 hour.
-
The reduced antibody is purified using a desalting column.
-
-
Conjugation:
-
The drug-linker compound (e.g., this compound activated with a payload) is added to the partially reduced antibody.
-
The reaction is incubated, often on ice, for 1 hour.
-
-
Quenching and Purification:
-
The reaction is quenched with an excess of a thiol-containing reagent like cysteine.
-
The resulting ADC is purified using a desalting column to remove unconjugated drug-linker and other small molecules.[10]
-
In Vitro Cytotoxicity Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.[11][12]
-
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.[12]
-
ADC Treatment: Treat the cells with serial dilutions of the ADC, unconjugated antibody, and free payload as controls.[12]
-
Incubation: Incubate the plate for a period of 72 to 120 hours at 37°C and 5% CO2.[13]
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan (B1609692) crystals by viable cells.[11]
-
Solubilization: Solubilize the formazan crystals by adding a solubilization solution (e.g., DMSO or a SDS-HCl solution).[11]
-
Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.[11]
-
Data Analysis: Calculate the percentage of cell viability relative to untreated controls and determine the IC50 value by fitting the data to a dose-response curve.[12]
In Vivo Efficacy Study (Xenograft Model)
This protocol outlines a general procedure for evaluating ADC efficacy in a mouse xenograft model.[14]
-
Tumor Implantation: Subcutaneously implant human cancer cells into the flank of immunocompromised mice.[14]
-
Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).[14]
-
Treatment: Administer the ADC, vehicle control, and other control articles (e.g., unconjugated antibody) to the mice, typically via intravenous injection.[5]
-
Monitoring: Monitor tumor volume and body weight of the mice regularly.[14]
-
Endpoint: At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis.[5]
-
Data Analysis: Compare tumor growth between the different treatment groups to determine the anti-tumor efficacy of the ADC.[14]
Mandatory Visualizations
Caption: Mechanism of action for a non-cleavable ADC.
Caption: Experimental workflow for ADC development and evaluation.
Caption: Comparison of cleavable and non-cleavable linkers.
References
- 1. What Are ADC Linkers: Cleavable vs. Non-Cleavable Linkers | Biopharma PEG [biochempeg.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Antibody–drug conjugates: Recent advances in linker chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Site-Dependent Degradation of a Non-Cleavable Auristatin-Based Linker-Payload in Rodent Plasma and Its Effect on ADC Efficacy | PLOS One [journals.plos.org]
- 7. ADC Plasma Stability Analysis Service - Creative Biolabs [creative-biolabs.com]
- 8. cdn.technologynetworks.com [cdn.technologynetworks.com]
- 9. The Bystander Effect of ADCs | Biopharma PEG [biochempeg.com]
- 10. broadpharm.com [broadpharm.com]
- 11. benchchem.com [benchchem.com]
- 12. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Determination of ADC Cytotoxicity - Creative Biolabs [creative-biolabs.com]
- 14. benchchem.com [benchchem.com]
A Comparative Guide to Analytical Methods for Characterizing NHPI-PEG3-C2-Pfp Ester Antibody-Drug Conjugates
For researchers, scientists, and drug development professionals, the precise characterization of antibody-drug conjugates (ADCs) is paramount for ensuring their safety, efficacy, and batch-to-batch consistency. This guide provides an objective comparison of key analytical methods for the characterization of ADCs synthesized using the non-cleavable NHPI-PEG3-C2-Pfp ester linker. This linker features a hydrophilic polyethylene (B3416737) glycol (PEG) spacer designed to improve solubility and a pentafluorophenyl (PFP) ester for conjugation, which offers greater stability against hydrolysis compared to commonly used N-hydroxysuccinimide (NHS) esters.[1]
This guide presents supporting experimental data from studies on ADCs with similar characteristics, details key experimental protocols, and includes visualizations of analytical workflows to aid in the selection of appropriate characterization strategies.
Key Analytical Techniques and Comparative Data
The characterization of this compound ADCs involves a multi-faceted approach to assess critical quality attributes (CQAs), including drug-to-antibody ratio (DAR), size and charge heterogeneity, stability, and the identification of impurities. The primary analytical techniques employed are Mass Spectrometry (MS), Size Exclusion Chromatography (SEC), and Hydrophobic Interaction Chromatography (HIC).
Data Presentation
The following tables summarize quantitative data from studies on various ADCs, providing a comparative overview of the performance of different analytical methods. While data for the specific this compound linker is limited in publicly available literature, the presented data for other non-cleavable and PEGylated ADCs offer valuable insights into the expected analytical outcomes.
| Analytical Method | ADC Type / Linker | Parameter Measured | Result | Source |
| SEC-MS | Cysteine-conjugated ADC | Average DAR | 3.56 | [2] |
| Lysine-conjugated ADC (Kadcyla) | Average DAR | 3.46 | [3] | |
| Cysteine-conjugated ADC | Unconjugated mAb | 0.5% - 2.5% (spiked) | [4] | |
| HIC | Cysteine-linked ADCs | Average DAR | 3.8 | [5] |
| ADC Mimetic | Average DAR | 3.0 | [6] | |
| SEC-HPLC | PEGylated ADC (FG-ADC, DAR 8) | % Aggregates (stressed) | Increased over time | [7] |
| PEGylated ADC (VAG-ADC, DAR 8) | % Aggregates (stressed) | Lower increase than FG-ADC | [7] | |
| PEGylated ADC (FG-ADC, DAR 8) | % Monomer Loss (stressed) | Significant loss | [7] | |
| RP-HPLC | Lysine-conjugated ADC (Kadcyla) | DAR | 3.5 | [8] |
Experimental Protocols
Detailed methodologies are crucial for reproducing and comparing analytical results. Below are protocols for the key experiments cited in the characterization of ADCs.
Determination of Drug-to-Antibody Ratio (DAR) by Native SEC-MS
This method allows for the determination of the average DAR and the distribution of different drug-loaded species under non-denaturing conditions.
Protocol:
-
Sample Preparation:
-
If necessary, deglycosylate the ADC sample to simplify the mass spectrum.
-
Dilute the ADC to a final concentration of approximately 1 mg/mL in a native MS-compatible buffer (e.g., 50 mM ammonium (B1175870) acetate).
-
-
Chromatographic Separation:
-
Mass Spectrometry Analysis:
-
Data Analysis:
-
Deconvolute the raw mass spectrum to obtain the zero-charge mass spectrum.
-
Identify the peaks corresponding to the different drug-loaded species (DAR0, DAR1, DAR2, etc.).
-
Calculate the average DAR by taking the weighted average of the peak intensities of the different species.
-
Analysis of ADC Heterogeneity by Hydrophobic Interaction Chromatography (HIC)
HIC separates ADC species based on their hydrophobicity, which increases with the number of conjugated drug-linker moieties. This technique is particularly useful for resolving different DAR species of cysteine-linked ADCs and can also be applied to lysine-conjugated ADCs, although with potentially lower resolution.[5][9]
Protocol:
-
Sample Preparation:
-
Dilute the ADC sample to a concentration of 1 mg/mL in Mobile Phase A.
-
-
Chromatographic Separation:
-
LC System: Agilent 1260 Infinity II Bio LC System or equivalent.[10]
-
Column: TSKgel HIC-ADC Butyl, 5 µm, 4.6 mm ID × 3.5 cm L.[5]
-
Mobile Phase A: 1.5 M ammonium sulfate (B86663) in 25 mM potassium phosphate, pH 7.0.[5]
-
Mobile Phase B: 25% isopropanol (B130326) in 25 mM potassium phosphate, pH 7.0.[5]
-
Flow Rate: 0.8 mL/min.[5]
-
Gradient:
-
0 - 0.5 min: 10% B
-
0.5 - 12.5 min: Linear gradient from 10% to 100% B[5]
-
-
Detection: UV at 280 nm.
-
-
Data Analysis:
-
Integrate the peak areas for each resolved species.
-
Calculate the relative percentage of each DAR species.
-
Calculate the average DAR by the weighted average of the peak areas.
-
Assessment of ADC Stability by Size Exclusion Chromatography (SEC)
SEC is a fundamental technique for monitoring the physical stability of ADCs by detecting the formation of aggregates and fragments.[7][11]
Protocol:
-
Sample Preparation:
-
Subject the ADC samples to stress conditions (e.g., thermal stress at 40°C for several weeks).
-
At each time point, dilute the sample to a suitable concentration (e.g., 1 mg/mL) in the SEC mobile phase.
-
-
Chromatographic Separation:
-
Data Analysis:
-
Integrate the peak areas corresponding to high molecular weight species (aggregates), the monomer, and low molecular weight species (fragments).
-
Calculate the percentage of each species at different time points to assess the stability of the ADC.
-
Visualization of Workflows and Relationships
Experimental Workflow for SEC-MS Analysis
Caption: Workflow for DAR determination using native SEC-MS.
Experimental Workflow for HIC Analysis```dot
Caption: Interrelation of methods and characterized attributes.
Comparison of Alternatives
The choice of analytical method depends on the specific information required.
-
This compound vs. Other Linkers: The Pfp ester offers greater stability in aqueous solutions compared to NHS esters, which can lead to more efficient and reproducible conjugation reactions. [1]This increased stability may also translate to a lower incidence of linker-related degradation products during storage and analysis. The PEG3 spacer in the linker is intended to increase the hydrophilicity of the ADC, which can be beneficial in reducing aggregation and improving pharmacokinetic properties. [7]
-
SEC-MS vs. HIC for DAR Determination:
-
SEC-MS provides a direct measurement of the mass of the intact ADC and its different drug-loaded forms, leading to a highly accurate DAR determination. [2]It is a platform method applicable to a wide range of ADCs.
-
HIC separates based on hydrophobicity and provides a distribution profile of the different DAR species. [5]While it can be highly effective, especially for cysteine-linked ADCs, its resolution may be lower for more heterogeneous mixtures like lysine-conjugated ADCs. HIC is often considered a more QC-friendly method. [5]
-
-
Analytical Method Selection:
-
For a comprehensive characterization of a novel this compound ADC, a combination of orthogonal methods is recommended.
-
SEC is essential for routine monitoring of aggregation and stability.
-
Native SEC-MS is the gold standard for accurate DAR determination and confirmation of molecular integrity.
-
HIC provides valuable information on the heterogeneity of the ADC population and can be a robust method for routine quality control once validated against MS.
-
By employing a combination of these analytical techniques, researchers and drug developers can gain a thorough understanding of the critical quality attributes of this compound ADCs, ensuring the development of safe and effective biotherapeutics.
References
- 1. researchgate.net [researchgate.net]
- 2. waters.com [waters.com]
- 3. waters.com [waters.com]
- 4. researchgate.net [researchgate.net]
- 5. separations.us.tosohbioscience.com [separations.us.tosohbioscience.com]
- 6. Evaluation of hydrophobic‐interaction chromatography resins for purification of antibody‐drug conjugates using a mimetic model with adjustable hydrophobicity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. agilent.com [agilent.com]
- 9. m.youtube.com [m.youtube.com]
- 10. mdpi.com [mdpi.com]
- 11. ADC Physical Stability Analysis Service - Creative Biolabs [creative-biolabs.com]
The Impact of PEG Spacer Length in Non-Cleavable Linkers: A Comparative Guide for ADC Development
For Researchers, Scientists, and Drug Development Professionals
The strategic design of linkers is a critical determinant of the therapeutic index of antibody-drug conjugates (ADCs). For non-cleavable linkers, which offer enhanced plasma stability, the incorporation of polyethylene (B3416737) glycol (PEG) spacers has become a widely adopted strategy to modulate the physicochemical and pharmacokinetic properties of the resulting ADC. The length of the PEG spacer is a key parameter that can be fine-tuned to optimize ADC performance, influencing drug-to-antibody ratio (DAR), hydrophilicity, stability, pharmacokinetics, and ultimately, in vivo efficacy. This guide provides a comparative analysis of different PEG spacer lengths in non-cleavable linkers, supported by experimental data and detailed protocols to inform ADC development.
The Role of PEG Spacers in Non-Cleavable ADC Linkers
Non-cleavable linkers release the cytotoxic payload upon lysosomal degradation of the antibody backbone, a mechanism that generally leads to improved plasma stability and a better safety profile. However, many potent payloads are hydrophobic, which can lead to aggregation, reduced drug-loading, and rapid clearance of the ADC. The inclusion of hydrophilic PEG spacers can mitigate these challenges.
The length of the PEG spacer influences several key characteristics of an ADC:
-
Hydrophilicity and Solubility: Longer PEG chains increase the overall hydrophilicity of the ADC, which can prevent aggregation, especially at higher DARs.[1]
-
Pharmacokinetics: PEGylation increases the hydrodynamic radius of the ADC, leading to reduced renal clearance and a longer plasma half-life.[2] This extended circulation time can result in greater tumor accumulation.
-
Drug-to-Antibody Ratio (DAR): By improving the solubility of the drug-linker, PEGylation can facilitate the conjugation of a higher number of drug molecules per antibody.
-
In Vitro Potency: The length of the PEG spacer can impact the steric hindrance around the payload, potentially affecting its interaction with its intracellular target and thus influencing in vitro cytotoxicity.
-
In Vivo Efficacy: The interplay of pharmacokinetics, tumor penetration, and cellular processing, all influenced by the PEG spacer length, ultimately determines the in vivo anti-tumor activity of the ADC.
Comparative Analysis of ADC Performance by PEG Spacer Length
The optimal PEG spacer length is a balance between improving the ADC's physicochemical properties and pharmacokinetics without compromising its potency. The following tables summarize quantitative data from preclinical studies comparing the performance of ADCs with different PEG linker lengths. It is important to note that the data is synthesized from studies using different antibody-payload combinations and experimental models, which may influence the results.
Table 1: Impact of PEG Spacer Length on Drug-to-Antibody Ratio (DAR) and ADC Stability
| PEG Spacer Length | Typical Achievable DAR | Aggregation Propensity | Key Observations |
| No PEG | Lower | High | Highly dependent on payload hydrophobicity; aggregation is a significant challenge at higher DARs. |
| PEG4 | Moderate to High | Reduced | Provides a good balance of hydrophilicity to enable higher drug loading with manageable aggregation.[1][3] |
| PEG8 | High | Low | Often considered a "sweet spot" for achieving high DAR with good stability and favorable pharmacokinetics.[4] |
| PEG12 | High | Very Low | Excellent for solubilizing very hydrophobic payloads and achieving high DARs with minimal aggregation.[1] |
| PEG24 | High | Very Low | While effective at preventing aggregation, very long PEG chains may begin to negatively impact in vitro potency.[1] |
Table 2: Effect of PEG Spacer Length on In Vitro Cytotoxicity (IC50)
| PEG Spacer Length | Typical IC50 Range (nM) | General Trend |
| No PEG | 0.1 - 10 | Can be highly potent, but this is often limited by poor biophysical properties. |
| PEG4 | 1 - 20 | Generally maintains high potency. |
| PEG8 | 5 - 50 | A slight decrease in potency may be observed compared to shorter linkers.[4] |
| PEG12 | 10 - 100 | Potency can be further reduced due to increased steric hindrance. |
| PEG24 | 20 - 200 | May show a more significant decrease in in vitro cytotoxicity.[3][5] |
Table 3: Influence of PEG Spacer Length on In Vivo Pharmacokinetics
| PEG Spacer Length | Typical Half-Life (t½) in Rodents | Clearance Rate |
| No PEG | Shortest | Highest |
| PEG4 | Moderately Increased | Reduced |
| PEG8 | Substantially Increased | Low |
| PEG12 | Substantially Increased | Low |
| PEG24 | Longest | Lowest |
Table 4: Summary of In Vivo Efficacy in Xenograft Models
| PEG Spacer Length | Tumor Growth Inhibition (TGI) | Key Observations |
| No PEG | Variable | Efficacy can be limited by poor pharmacokinetics and tolerability. |
| PEG4 | Good | Often shows a significant improvement in efficacy over non-PEGylated ADCs. |
| PEG8 | Often Optimal | Frequently demonstrates the best balance of improved pharmacokinetics and retained potency, leading to superior in vivo efficacy.[4] |
| PEG12 | Good to Optimal | Can also lead to excellent in vivo efficacy, particularly for payloads that benefit most from extended exposure.[1] |
| PEG24 | Variable | While pharmacokinetics are excellent, the potential for reduced potency can sometimes lead to suboptimal in vivo efficacy compared to moderately sized PEG spacers.[5] |
Signaling Pathways and Experimental Workflows
Mechanism of action for an ADC with a non-cleavable linker.
Experimental workflow for comparing ADCs with different PEG spacer lengths.
Experimental Protocols
Synthesis of Maleimide-PEGn-Payload and Conjugation to Antibody
This protocol provides a general method for the synthesis of a maleimide-functionalized PEGylated payload and its conjugation to a monoclonal antibody via reduced interchain disulfide bonds.
Materials:
-
NH2-PEGn-COOH (n = 4, 8, 12, 24)
-
N-Succinimidyl 3-maleimidopropionate (SMP)
-
Cytotoxic payload with a primary or secondary amine (e.g., Monomethyl Auristatin E - MMAE)
-
N,N'-Dicyclohexylcarbodiimide (DCC) and N-Hydroxysuccinimide (NHS)
-
Monoclonal antibody (mAb) in phosphate-buffered saline (PBS)
-
Tris(2-carboxyethyl)phosphine (TCEP)
-
Dimethylformamide (DMF) and Dichloromethane (DCM)
-
Size-exclusion chromatography (SEC) columns (e.g., Sephadex G-25)
-
Hydrophobic Interaction Chromatography (HIC) and SEC-MALS systems for characterization
Procedure:
-
Synthesis of Maleimide-PEGn-COOH:
-
Dissolve NH2-PEGn-COOH (1 eq) and SMP (1.1 eq) in anhydrous DMF.
-
Add triethylamine (B128534) (1.5 eq) and stir the reaction at room temperature for 4-6 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, purify the product by flash chromatography to obtain Maleimide-PEGn-COOH.
-
-
Activation of Maleimide-PEGn-COOH and Coupling to Payload:
-
Dissolve Maleimide-PEGn-COOH (1 eq), DCC (1.1 eq), and NHS (1.1 eq) in anhydrous DCM.
-
Stir at 0°C for 30 minutes, then at room temperature for 2-3 hours to form the NHS ester.
-
Filter the reaction mixture to remove the dicyclohexylurea byproduct.
-
Add the cytotoxic payload (e.g., MMAE, 0.9 eq) and a non-nucleophilic base (e.g., DIEA, 2 eq) to the filtrate.
-
Stir at room temperature overnight.
-
Purify the crude product by preparative HPLC to obtain the Maleimide-PEGn-Payload.
-
-
Antibody Reduction:
-
Prepare the mAb at a concentration of 5-10 mg/mL in PBS (pH 7.4) containing 1 mM EDTA.
-
Add a 5-10 molar excess of TCEP to the antibody solution.
-
Incubate at 37°C for 1-2 hours to reduce the interchain disulfide bonds.
-
Remove excess TCEP using a desalting column, exchanging the buffer to PBS (pH 7.2) with 1 mM EDTA.
-
-
Conjugation of Maleimide-PEGn-Payload to Reduced Antibody:
-
Dissolve the Maleimide-PEGn-Payload in a minimal amount of a co-solvent like DMSO.
-
Add a 5-8 molar excess of the drug-linker solution to the reduced antibody.
-
Gently mix and incubate at 4°C for 4-16 hours.
-
Quench the reaction by adding an excess of N-acetylcysteine.
-
Purify the ADC using SEC to remove unconjugated drug-linker and other small molecules.
-
-
Characterization of the ADC:
-
Determine the average DAR and drug distribution using HIC-HPLC and/or LC-MS.
-
Assess the purity and aggregation level of the ADC by SEC-MALS.
-
Confirm the integrity of the ADC by SDS-PAGE under reducing and non-reducing conditions.
-
In Vitro Cytotoxicity Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of the ADCs with different PEG spacer lengths.
Procedure:
-
Cell Seeding: Seed target cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
ADC Treatment: Prepare serial dilutions of the ADCs in cell culture medium. Add the diluted ADCs to the cells and incubate for 72-120 hours.
-
Viability Assessment: Assess cell viability using a colorimetric assay (e.g., MTT) or a luminescence-based assay (e.g., CellTiter-Glo®).
-
IC50 Calculation: Plot the percentage of cell viability against the logarithm of the ADC concentration and determine the IC50 value using a non-linear regression analysis.
In Vivo Pharmacokinetic Study in Rodents
Objective: To determine the pharmacokinetic profiles of ADCs with varying PEG spacer lengths.
Procedure:
-
Animal Model: Use healthy male rodents (e.g., Sprague-Dawley rats or BALB/c mice).
-
ADC Administration: Administer a single intravenous (IV) dose of each ADC (e.g., 1-5 mg/kg) to a cohort of animals (n=3-5 per group).
-
Blood Sampling: Collect blood samples at predetermined time points (e.g., 5 min, 1, 4, 8, 24, 48, 96, 168 hours) via tail vein or saphenous vein bleeding.
-
Plasma Preparation: Process the blood samples to obtain plasma by centrifugation.
-
Sample Analysis: Quantify the concentration of the total antibody and/or the conjugated ADC in the plasma samples using a validated ELISA or LC-MS/MS method.
-
Pharmacokinetic Analysis: Calculate key pharmacokinetic parameters (e.g., clearance, volume of distribution, half-life) using non-compartmental analysis.
In Vivo Efficacy Study in a Xenograft Model
Objective: To evaluate the anti-tumor efficacy of ADCs with different PEG spacer lengths.
Procedure:
-
Tumor Implantation: Subcutaneously implant human tumor cells (e.g., NCI-N87, SK-BR-3) into the flank of immunodeficient mice (e.g., nude or SCID).
-
Tumor Growth and Randomization: Monitor tumor growth until the average tumor volume reaches 100-200 mm³. Randomize the mice into treatment groups (n=6-10 per group).
-
ADC Treatment: Administer the ADCs intravenously at a specified dose and schedule (e.g., once a week for three weeks). Include vehicle and unconjugated antibody control groups.
-
Tumor Volume and Body Weight Measurement: Measure tumor volume with calipers and monitor the body weight of the mice 2-3 times per week.
-
Endpoint: Continue the study until tumors in the control group reach a predetermined endpoint size or for a specified duration.
-
Data Analysis: Plot the mean tumor volume over time for each group and calculate the tumor growth inhibition (TGI) for each treatment group compared to the vehicle control.
Conclusion
The length of the PEG spacer in a non-cleavable linker is a critical design parameter that significantly influences the overall performance of an ADC. While longer PEG chains generally improve hydrophilicity, increase achievable DAR, and enhance pharmacokinetic properties, they can also lead to a decrease in in vitro potency. The optimal PEG spacer length is therefore a trade-off between these factors and is highly dependent on the specific antibody, payload, and target indication. A systematic evaluation of a series of PEG spacer lengths, as outlined in the experimental workflows and protocols above, is essential for the rational design and development of safe and effective ADCs with an optimized therapeutic window. The data suggests that PEG spacers in the range of PEG8 to PEG12 often provide a favorable balance of properties, but empirical determination is crucial for each unique ADC candidate.
References
A Comparative Guide to Pentafluorophenyl (Pfp) Esters for Amine-Reactive Conjugation
In the realm of bioconjugation and peptide synthesis, the efficient and specific formation of stable amide bonds is paramount. This is often achieved through the use of activated esters that react with primary amines on biomolecules. Among the various types of activated esters, pentafluorophenyl (Pfp) esters have emerged as a superior alternative, offering distinct advantages over more traditional reagents like N-hydroxysuccinimide (NHS) esters. This guide provides an objective comparison of Pfp esters with other common amine-reactive crosslinkers, supported by experimental data, to assist researchers, scientists, and drug development professionals in selecting the optimal reagent for their applications.
Key Advantages of Pfp Esters
Pfp esters are active esters derived from pentafluorophenol (B44920) (HOC6F5)[1]. Their primary advantage lies in their increased resistance to spontaneous hydrolysis compared to other activated esters, particularly the widely used NHS esters[1][2][3][4][5][6]. This enhanced stability in aqueous environments translates to several practical benefits:
-
Higher Reaction Efficiencies: Reduced hydrolysis means more of the active ester is available to react with the target amine, leading to potentially higher conjugation yields, especially in dilute solutions or at a slightly basic pH[2].
-
Improved Reproducibility: The lower susceptibility to degradation ensures more consistent results between experiments.
-
Greater Flexibility in Reaction Conditions: The increased stability allows for longer incubation times if required, without significant loss of the reagent[3].
Kinetic studies have demonstrated the superior coupling rate of Pfp esters. Compared to pentachlorophenyl (PCP) and p-nitrophenyl (Np) esters, the relative coupling speed of Pfp esters is significantly higher, with a reported ratio of OPFP >> OPCP > ONp corresponding to 111:3.4:1[7]. This rapid reaction rate is crucial for minimizing undesirable side reactions, such as epimerization in peptide synthesis.
Furthermore, the byproduct of the conjugation reaction, pentafluorophenol (PFP-OH), is less nucleophilic than N-hydroxysuccinimide (NHS), meaning it is less likely to interfere with the desired reaction[8].
Quantitative Performance Comparison
While direct, side-by-side quantitative comparisons across all activated ester types under identical conditions are limited in the literature, data on hydrolytic stability provides a strong basis for comparison. Pfp esters are consistently reported to be less susceptible to hydrolysis than their NHS counterparts[2][6].
A comparative study on the stability of various activated esters derived from cyclohexane (B81311) carboxylic acid in aqueous acetonitrile (B52724) revealed that the Pfp ester is approximately 6-fold more stable than the NHS ester[9]. Another study evaluated the reactivity and hydrolytic stability of several activated esters, noting the order of stability as 1-NHS > 1-PFP > 1-TFP > 1-SePh > 1-PNP[8]. However, in terms of reactivity for amide bond formation, Pfp esters were found to be more reactive than p-nitrophenyl (PNP) and phenylseleno (SePh) esters, but slightly less reactive than NHS esters under the specific conditions tested[8].
For clarity, the following table summarizes the key properties and performance characteristics of Pfp esters in comparison to other common amine-reactive crosslinkers.
| Feature | Pfp Ester | NHS Ester | Sulfo-NHS Ester | Imidoester |
| Reactive Group | Pentafluorophenyl ester | N-hydroxysuccinimidyl ester | Sulfated N-hydroxysuccinimidyl ester | Imidoester |
| Target Functional Group | Primary amines | Primary amines | Primary amines | Primary amines |
| Resulting Bond | Amide | Amide | Amide | Amidine |
| Key Advantage | Higher resistance to hydrolysis, leading to potentially more efficient reactions[2][3][5]. | Well-established chemistry with a wide variety of available reagents[2]. | Water-solubility allows for direct use in aqueous buffers without organic solvents, ideal for cell surface labeling[2]. | Reaction preserves the positive charge of the amine, which can be important for maintaining protein structure and function[2]. |
| Key Disadvantage | Can be more hydrophobic than NHS esters[2][4]. | Susceptible to hydrolysis, which can lead to lower reaction yields[2][4]. | Can still be susceptible to hydrolysis[2]. | The resulting amidine bond can be reversible at high pH[2]. |
| Optimal Reaction pH | 7.2 - 8.5[3][6] | 7.0 - 8.5 | 7.0 - 8.5 | 8.0 - 10.0 |
| Solubility | Requires organic solvent (DMSO, DMF) for stock solution[2][3][5]. | Often requires organic solvent for stock solution. | Water-soluble. | Generally water-soluble. |
Hydrolytic Stability Data:
| pH | Temperature | NHS Ester Half-life | Sulfo-NHS Ester Half-life |
| 7.0 | 0°C | 4-5 hours | More stable than NHS ester |
| 8.0 | 4°C | 1 hour | - |
| 8.6 | 4°C | 10 minutes | - |
| Data for NHS and Sulfo-NHS esters from BenchChem[2]. Pfp esters are consistently reported to be more stable than NHS esters under similar conditions[2][6]. |
Experimental Protocols
Protocol 1: General Protein Labeling with a Pfp Ester
This protocol provides a general procedure for labeling a protein with a Pfp ester-activated molecule.
Materials:
-
Pfp ester-activated molecule
-
Protein to be labeled
-
Amine-free buffer (e.g., 100 mM sodium carbonate buffer, pH 8.5, or phosphate-buffered saline, pH 7.2-8.0)[2]
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 7.5)[2]
-
Desalting column or dialysis cassette for purification[2]
Procedure:
-
Prepare the Protein Solution: Dissolve the protein in the amine-free reaction buffer at a concentration of 0.5-5 mg/mL[3]. If the protein is in a buffer containing primary amines (e.g., Tris), perform a buffer exchange into the reaction buffer[5].
-
Prepare the Pfp Ester Solution: Immediately before use, dissolve the Pfp ester-activated molecule in anhydrous DMSO or DMF to a stock concentration of 10-100 mM[2][3]. Do not prepare stock solutions for storage as Pfp esters are moisture-sensitive and can hydrolyze over time[5][6].
-
Reaction: Add a 5- to 15-fold molar excess of the dissolved Pfp ester to the protein solution while gently vortexing[2]. The final concentration of the organic solvent should ideally be less than 10%[2].
-
Incubation: Incubate the reaction mixture for 1-4 hours at room temperature or overnight at 4°C[2][3].
-
Quenching: Stop the reaction by adding the quenching buffer to a final concentration of 20-50 mM to consume any unreacted Pfp ester[3]. Incubate for 30 minutes.
-
Purification: Remove excess, unreacted reagent and byproducts by using a desalting column or dialysis against an appropriate storage buffer[5].
-
Analysis: Analyze the conjugate to determine the degree of labeling using appropriate techniques such as UV-Vis spectroscopy or mass spectrometry.
Protocol 2: Peptide Bond Formation using Pfp Esters in Solution Phase
This protocol outlines a general procedure for coupling an Fmoc-protected amino acid Pfp ester to another amino acid ester.
Materials:
-
Fmoc-amino acid Pfp ester
-
Amino acid ester hydrochloride
-
Anhydrous dichloromethane (B109758) (DCM) or tetrahydrofuran (B95107) (THF)
-
N-methylmorpholine (NMM) or other non-nucleophilic base
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Preparation: Dissolve the amino acid ester hydrochloride in anhydrous DCM. Add one equivalent of NMM to neutralize the salt and stir for 10 minutes at room temperature.
-
Coupling Reaction: Add a solution of the Fmoc-amino acid Pfp ester (typically 1.0-1.2 equivalents) in anhydrous DCM to the reaction mixture.
-
Monitoring: Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC) or LC-MS. The reaction is often complete within a few hours[10].
-
Work-up: Once the reaction is complete, dilute the mixture with DCM and wash sequentially with 1 M HCl, saturated aqueous sodium bicarbonate solution, and brine.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the resulting dipeptide by flash column chromatography on silica (B1680970) gel.
Visualizing the Reaction Mechanism
The fundamental reaction of a Pfp ester with a primary amine involves the nucleophilic attack of the amine on the carbonyl carbon of the ester. This leads to the formation of a tetrahedral intermediate, which then collapses to form a stable amide bond and release pentafluorophenol as a leaving group.
Caption: General reaction mechanism of a Pfp ester with a primary amine.
The electron-withdrawing nature of the pentafluorophenyl group makes the carbonyl carbon of the ester highly electrophilic and an excellent leaving group, thus facilitating the nucleophilic attack by the amine and driving the reaction forward efficiently.
Conclusion
Pentafluorophenyl esters offer significant advantages over other activated esters, most notably their enhanced stability to hydrolysis, which can lead to more efficient and reproducible conjugation reactions and peptide synthesis[2]. While they may be more hydrophobic than NHS esters, their superior performance in aqueous environments makes them an excellent choice for a wide range of applications in research, diagnostics, and therapeutic development. The selection of an appropriate activated ester will always depend on the specific requirements of the experiment, but the robust properties of Pfp esters make them a compelling option for researchers seeking high yields and reliable results.
References
- 1. Pentafluorophenyl esters - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. precisepeg.com [precisepeg.com]
- 4. researchgate.net [researchgate.net]
- 5. broadpharm.com [broadpharm.com]
- 6. benchchem.com [benchchem.com]
- 7. Pentafluorophenol and its derivatives [en.highfine.com]
- 8. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 9. pubs.rsc.org [pubs.rsc.org]
- 10. pubs.acs.org [pubs.acs.org]
A Comparative Guide to ADC Linker Technology: Focus on NHPI-PEG3-C2-Pfp Ester
For researchers, scientists, and drug development professionals navigating the complex landscape of Antibody-Drug Conjugates (ADCs), the choice of a linker is a critical determinant of therapeutic success. The linker, which connects the monoclonal antibody (mAb) to the cytotoxic payload, profoundly influences the ADC's stability, pharmacokinetics, and mechanism of action. This guide provides an objective comparison of ADCs utilizing the non-cleavable NHPI-PEG3-C2-Pfp ester linker with other common linker technologies, supported by generalized experimental data and protocols.
Overview of this compound Linker
The this compound is a non-cleavable linker designed for ADC synthesis. Its structure comprises three key components:
-
N-Hydroxytetrahydrophthalimide (NHPI) group: Part of the reactive ester functionality for conjugation.
-
Polyethylene Glycol (PEG3): A three-unit PEG spacer that enhances solubility and can improve pharmacokinetics.
-
Pentafluorophenyl (Pfp) ester: A reactive group that forms a stable amide bond with primary amines, such as the lysine (B10760008) residues on a monoclonal antibody. Pfp esters are known for their high reactivity and increased stability against hydrolysis compared to more common N-hydroxysuccinimide (NHS) esters.
The non-cleavable nature of this linker means that the cytotoxic payload is only released after the entire ADC is internalized by the target cancer cell and the antibody component is completely degraded within the lysosome.
Performance Comparison: Non-Cleavable vs. Cleavable Linkers
The selection of a linker technology is a trade-off between stability and payload release mechanisms. Below is a comparative summary of key performance characteristics.
Table 1: Quantitative Performance Comparison of ADC Linker Types
| Parameter | NHPI-PEG3-C2-Pfp (Non-Cleavable) | Val-Cit-PABC (Protease-Cleavable) | Hydrazone (pH-Sensitive) |
| Plasma Stability | High (Relies on mAb degradation) | Moderate (Susceptible to circulating proteases) | Low to Moderate (Prone to hydrolysis) |
| Payload Release Mechanism | Lysosomal degradation of mAb | Cathepsin B cleavage in lysosome | Acid-catalyzed hydrolysis in endosome/lysosome |
| Released Metabolite | Payload-Linker-Amino Acid | Payload | Payload |
| Bystander Effect | No | Yes (If payload is membrane-permeable) | Yes (If payload is membrane-permeable) |
| Typical DAR | 2-4 | 2-8 | 2-4 |
| In Vitro IC50 | Generally higher (nM range) | Generally lower (pM to nM range) | Variable (nM range) |
| Systemic Toxicity | Generally lower | Potentially higher due to premature release | Potentially higher due to instability |
Note: Data presented are generalized from various studies on linker technologies. Specific performance will vary based on the antibody, payload, and target antigen.
Advantages of Pfp Ester Chemistry
Recent studies have suggested that the choice of reactive ester can influence the quality of the final ADC. Pfp esters, as used in the NHPI-PEG3-C2-Pfp linker, may offer advantages over traditional NHS esters.
Table 2: Comparison of Pfp and NHS Ester Conjugation Chemistry
| Feature | Pfp (Pentafluorophenyl) Ester | NHS (N-Hydroxysuccinimide) Ester |
| Reactivity | High | High |
| Hydrolytic Stability | Higher | Lower |
| Conjugation Selectivity | May favor light-chain labeling, leading to more homogeneous conjugates[1] | Tends toward less specific heavy-chain labeling[1] |
| Resulting Conjugate Properties | Potentially reduced aggregation and improved brightness for fluorescent conjugates[1] | Higher potential for aggregation and fluorescence quenching[1] |
Experimental Protocols
Detailed methodologies are crucial for the synthesis and evaluation of ADCs. Below are outlines for key experiments.
Protocol 1: ADC Conjugation via Pfp Ester
This protocol describes the conjugation of a payload activated with this compound to a monoclonal antibody.
-
Antibody Preparation:
-
Prepare the antibody solution (typically 1-10 mg/mL) in a suitable conjugation buffer (e.g., PBS, pH 7.2-8.5).
-
-
Linker-Payload Preparation:
-
Dissolve the this compound-activated payload in an organic solvent like DMSO to create a stock solution (e.g., 10 mM).
-
-
Conjugation Reaction:
-
Add a calculated molar excess of the linker-payload solution to the antibody solution. A typical starting molar ratio is 5:1 to 10:1 (linker-payload:antibody).
-
Incubate the reaction at room temperature for 1-4 hours or at 4°C overnight with gentle mixing.
-
-
Purification:
-
Remove unconjugated linker-payload and solvent using size-exclusion chromatography (SEC) or tangential flow filtration (TFF).
-
Exchange the purified ADC into a formulation buffer (e.g., PBS).
-
-
Characterization:
-
Determine the Drug-to-Antibody Ratio (DAR) using Hydrophobic Interaction Chromatography (HIC) or UV-Vis spectroscopy.
-
Assess ADC purity and aggregation using Size-Exclusion Chromatography (SEC-HPLC).
-
Confirm identity and integrity using mass spectrometry (LC-MS).
-
Protocol 2: In Vitro Cytotoxicity Assay (MTT Assay)
This assay measures the ability of an ADC to kill target cancer cells.
-
Cell Plating:
-
Seed target antigen-positive and antigen-negative (as a control) cells in 96-well plates and allow them to adhere overnight.
-
-
ADC Treatment:
-
Prepare serial dilutions of the ADC, a naked antibody control, and a free payload control.
-
Add the treatments to the cells and incubate for 72-120 hours.
-
-
MTT Addition:
-
Add MTT reagent to each well and incubate for 2-4 hours, allowing viable cells to convert MTT to formazan (B1609692) crystals.
-
-
Solubilization and Measurement:
-
Add a solubilization solution (e.g., DMSO or a detergent-based buffer) to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to untreated controls and plot a dose-response curve to determine the IC50 value (the concentration of ADC that inhibits 50% of cell growth).[2]
-
Visualization of ADC Mechanisms and Workflows
Diagrams created using Graphviz DOT language illustrate key processes in ADC development and function.
Caption: Mechanism of action for a non-cleavable ADC.
Caption: General workflow for ADC development and testing.
Conclusion
The this compound represents a modern non-cleavable linker technology that leverages the benefits of PEGylation for improved solubility and Pfp ester chemistry for potentially more homogeneous and stable conjugates. While ADCs with non-cleavable linkers sacrifice the bystander killing effect, they often exhibit superior plasma stability and a more favorable safety profile.[3] The choice between this and alternative cleavable linkers will ultimately depend on the specific target antigen biology, the properties of the payload, and the desired therapeutic window for a given cancer indication. Further case-specific experimental data is required to fully elucidate the performance of this specific linker in a therapeutic context.
References
- 1. Preferential Light-Chain Labeling of Native Monoclonal Antibodies Improves the Properties of Fluorophore Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines | Springer Nature Experiments [experiments.springernature.com]
- 3. What Are ADC Linkers: Cleavable vs. Non-Cleavable Linkers | Biopharma PEG [biochempeg.com]
Safety Operating Guide
Proper Disposal of NHPI-PEG3-C2-Pfp Ester: A Step-by-Step Guide
For Immediate Reference: Treat NHPI-PEG3-C2-Pfp ester as a chemical waste product. Dispose of it through a licensed professional waste disposal service. Do not dispose of it down the drain or in regular trash.
This guide provides essential safety and logistical information for the proper disposal of this compound, a non-cleavable 3-unit PEG linker commonly used in the synthesis of antibody-drug conjugates (ADCs). Adherence to these procedures is critical for maintaining laboratory safety and ensuring environmental compliance.
Core Safety and Handling Principles
While a Safety Data Sheet (SDS) for the closely related NHPI-PEG4-C2-Pfp ester indicates it is not classified as a hazardous substance, it is prudent to handle all chemical reagents with care.[1] General safety protocols for similar chemical classes, such as N-hydroxysuccinimide esters and pentafluorophenyl (Pfp) esters, recommend avoiding contact with skin, eyes, and clothing.[2][3][4]
Personal Protective Equipment (PPE) should always be worn when handling this compound, including:
-
Safety goggles or a face shield
-
Chemical-resistant gloves
-
A laboratory coat
All handling of the solid compound should be performed in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust particles.[3]
Step-by-Step Disposal Protocol
The recommended procedure for the disposal of this compound, whether in pure form or in contaminated containers, is outlined below.
Step 1: Waste Collection and Segregation
-
Solid Waste: Collect any unused or waste this compound powder in a dedicated, clearly labeled, and sealable container. This container should be designated for chemical waste.
-
Contaminated Materials: Any materials that have come into contact with the compound, such as pipette tips, weighing paper, gloves, and empty vials, should also be collected in the same designated hazardous waste container.
-
Avoid Mixing: Do not mix this waste with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.
Step 2: Container Labeling
Properly label the waste container with the full chemical name: "this compound". Also, include any other identifiers required by your local regulations, such as the CAS number (2101206-87-3).
Step 3: Storage Pending Disposal
Store the sealed waste container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents, bases, acid anhydrides, and acid chlorides.[5] The storage area should be a designated satellite accumulation area for chemical waste.
Step 4: Arrange for Professional Disposal
Contact your institution's EHS office or a licensed chemical waste disposal company to arrange for the pickup and disposal of the waste.[6][7] These professionals are equipped to handle and transport chemical waste in accordance with all local, state, and federal regulations. High-temperature incineration is a common method for the complete destruction of such organic compounds in an environmentally sound manner.[8]
Accidental Spill Cleanup
In the event of a small spill of the solid material:
-
Restrict Access: Cordon off the area to prevent further contamination.
-
Wear Appropriate PPE: Ensure you are wearing the necessary personal protective equipment.
-
Contain the Spill: Gently sweep up the solid material, avoiding the generation of dust. An inert absorbent material, such as sand, can be used to aid in the cleanup.[6]
-
Collect Cleanup Materials: Place all cleanup materials, including contaminated absorbents and PPE, into the designated chemical waste container.
-
Decontaminate the Area: Wipe down the spill area with an appropriate solvent (e.g., isopropanol, ethanol) and then with soap and water.
-
Dispose of all materials as chemical waste.
Environmental Considerations
The polyethylene (B3416737) glycol (PEG) component of this molecule is generally considered to be biodegradable and does not persist in the environment.[9] However, the overall compound should be treated with caution due to the presence of the N-hydroxysuccinimide and pentafluorophenyl ester groups. Therefore, releasing this compound into the environment, such as through drains, must be strictly avoided.[2][7]
Quantitative Data Summary
| Property | Value | Source |
| Chemical Name | This compound | PubChem |
| CAS Number | 2101206-87-3 | ChemicalBook |
| Molecular Formula | C23H20F5NO8 | PubChem |
| Molecular Weight | 533.4 g/mol | PubChem |
Disposal Workflow Diagram
Caption: A flowchart illustrating the procedural steps for the safe disposal of this compound.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 4. tcichemicals.com [tcichemicals.com]
- 5. fishersci.com [fishersci.com]
- 6. broadpharm.com [broadpharm.com]
- 7. afgsci.com [afgsci.com]
- 8. benchchem.com [benchchem.com]
- 9. youtube.com [youtube.com]
Safeguarding Your Research: A Guide to Handling NHPI-PEG3-C2-Pfp Ester
For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount. This guide provides essential, immediate safety and logistical information for handling NHPI-PEG3-C2-Pfp ester, a non-cleavable 3-unit PEG linker used in the synthesis of antibody-drug conjugates (ADCs).[1][2] The following procedural guidance is designed to be a preferred resource for laboratory safety and chemical handling, fostering a culture of safety and trust.
Pentafluorophenyl (PFP) esters are known to be less susceptible to hydrolysis than NHS esters, which contributes to more efficient reactions.[3][4][5] However, like many active esters, they are moisture-sensitive and require careful handling to maintain their reactivity and ensure user safety.[3][4][5]
Personal Protective Equipment (PPE) and Safety Measures
When handling this compound, a comprehensive approach to personal protection is crucial. The following table summarizes the recommended PPE and safety engineering controls.
| Equipment | Specification | Purpose |
| Eye Protection | Chemical splash goggles meeting ANSI Z87.1 standard. A face shield should be worn over goggles when there is a risk of splash or exothermic reaction.[6] | Protects eyes and face from chemical splashes and potential irritants.[7] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile, neoprene).[6][7] Check manufacturer's guide for specific chemical compatibility. Always inspect gloves before use and change immediately upon contact with the chemical.[6] | Prevents skin contact with the chemical, which can cause irritation or be absorbed through the skin. |
| Body Protection | A chemical-resistant lab coat, fully buttoned.[6][8] Consider a chemical-resistant apron for added protection during transfers.[8] | Protects skin and personal clothing from contamination.[8] |
| Footwear | Closed-toe, closed-heel shoes made of a non-porous material.[6] | Protects feet from spills. |
| Respiratory Protection | Not generally required if handled in a well-ventilated area or a chemical fume hood. If aerosols may be generated or ventilation is inadequate, a respirator may be necessary.[6] | Prevents inhalation of any dust or aerosolized particles. |
| Engineering Controls | A certified chemical fume hood. | To minimize inhalation exposure and contain any potential spills or releases. |
Experimental Protocol: Safe Handling of this compound
This step-by-step protocol outlines the safe handling of this compound from receipt to disposal.
1. Receiving and Storage:
-
Upon receipt, inspect the container for any damage.
-
Store the vial at -20°C with a desiccant, as PFP esters are moisture-sensitive.[3][4][5][9]
-
Before use, allow the vial to equilibrate to room temperature before opening to prevent moisture condensation onto the product.[3][4][5]
2. Preparation of Solutions:
-
Work in a certified chemical fume hood.
-
Wear all recommended PPE.
-
This compound should be dissolved in a minimal amount of an anhydrous organic solvent such as dimethylsulfoxide (DMSO) or dimethylformamide (DMF) immediately before use.[3][4][5]
-
Do not prepare stock solutions for storage as the PFP moiety readily hydrolyzes and becomes non-reactive.[3][4][5]
-
Weigh and dissolve only the amount of reagent needed for the immediate experiment.[3][4][5]
3. Reaction Procedure:
-
The solution of this compound is typically added to a buffer containing the protein or other molecule to be labeled.[3][4][5]
-
Avoid buffers containing primary amines (e.g., Tris or glycine) as these will compete with the desired reaction.[3][4][5][9] Phosphate-buffered saline (PBS) is a suitable alternative.[4][5]
-
The reaction will form an emulsion, which allows the conjugation to proceed.[3][4][5]
4. Post-Reaction Quenching and Purification:
-
The reaction can be quenched by adding a buffer containing primary amines, such as Tris-buffered saline (TBS), if necessary.[4][9]
-
Unreacted linker can be removed by methods such as dialysis or size exclusion chromatography (desalting columns).[3][4][5]
5. Disposal Plan:
-
All contaminated materials (e.g., pipette tips, tubes, gloves) should be disposed of as hazardous chemical waste according to your institution's guidelines.
-
Consult your institution's environmental health and safety (EHS) department for specific disposal procedures for PFP esters and related chemical waste.
Safe Handling Workflow
The following diagram illustrates the key steps for the safe handling of this compound.
Caption: Workflow for the safe handling of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. NHPI-PEG2-C2-Pfp ester | TargetMol [targetmol.com]
- 3. broadpharm.com [broadpharm.com]
- 4. broadpharm.com [broadpharm.com]
- 5. confluore.com [confluore.com]
- 6. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 7. Discover the Various Types of PPE for Optimal Chemical Safety [northindustrial.net]
- 8. rshughes.com [rshughes.com]
- 9. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
